Product packaging for 1-Chloro-7-methoxyphthalazine(Cat. No.:CAS No. 102196-78-1)

1-Chloro-7-methoxyphthalazine

Cat. No.: B1628398
CAS No.: 102196-78-1
M. Wt: 194.62 g/mol
InChI Key: SLDSSDJHOPSSSK-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxyphthalazine (CAS 102196-78-1) is a versatile pharmaceutical intermediate and valuable building block in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol, belongs to the phthalazine class of heterocyclic compounds . The reactive chlorine atom at the 1-position makes it an excellent precursor for nucleophilic substitution reactions, including the introduction of amine functionalities to create diverse chemical libraries . Its specific isomer, 1-Chloro-4-methoxyphthalazine, has been referenced in synthetic routes achieving high yields, underscoring the utility of this chemical class in efficient reaction design . Researchers utilize this and related chlorinated heterocycles in the development of novel compounds for drug discovery and other advanced research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1628398 1-Chloro-7-methoxyphthalazine CAS No. 102196-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-7-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-12-9(10)8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSSDJHOPSSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570805
Record name 1-Chloro-7-methoxyphthalazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102196-78-1
Record name 1-Chloro-7-methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-7-methoxyphthalazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-7-methoxyphthalazine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound built upon the phthalazine core scaffold. Phthalazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, highlighting its significance as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 1-position and a methoxy substituent on the benzene ring makes this molecule a valuable and strategically functionalized building block.[3][4]

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a pyridazine ring, forming the phthalazine nucleus. This nucleus is π-deficient, which significantly influences its reactivity.[5]

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name This compound [6]
CAS Number 102196-78-1 [6]
Molecular Formula C₉H₇ClN₂O [6][7]
Molecular Weight 194.62 g/mol [6]
Monoisotopic Mass 194.02469 Da [7]
Solubility Insoluble in water; Soluble in dichloromethane, ethanol, methanol. [8]

| Predicted XLogP3 | 2.0 |[7] |

Part 2: Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, a detailed theoretical analysis based on established principles of spectroscopy provides a reliable profile for characterization.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.[10] Spectra would typically be recorded in a solvent like CDCl₃ or DMSO-d₆.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the aromatic protons.

    • Methoxy Protons (-OCH₃): A sharp singlet would appear around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.[11]

    • Aromatic Protons: The phthalazine core contains four aromatic protons. The proton on the pyridazine ring (at C4) would likely be the most deshielded due to the proximity of two nitrogen atoms, appearing as a singlet or a narrow doublet downfield (δ ~9.0-9.5 ppm). The three protons on the methoxy-substituted benzene ring would appear in the range of δ 7.0-8.0 ppm. Their precise shifts and coupling patterns (doublets, doublet of doublets) would depend on the electronic influence of the methoxy and chloro-pyridazine moieties.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal all nine unique carbon environments.

    • Methoxy Carbon: The methyl carbon of the methoxy group would appear upfield, typically in the δ 55-60 ppm range.[12]

    • Aromatic Carbons: The seven aromatic carbons would resonate in the δ 120-160 ppm region. The carbon atom attached to the chlorine (C1) would be significantly influenced by both the halogen and the adjacent nitrogens. Carbons adjacent to the nitrogen atoms (C1 and C4) and the carbon bearing the methoxy group (C7) would be the most deshielded within this region.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z 194. A key feature would be the presence of an isotopic peak (M+2) at m/z 196, with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[7]

  • Fragmentation: Common fragmentation patterns might involve the loss of the chloro group (-Cl), the methoxy group (-OCH₃), or a methyl radical (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=N Stretch: Absorptions for the C=N bonds within the pyridazine ring are expected in the 1620-1550 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ would indicate the aromatic rings.

  • C-O Stretch: A strong absorption band for the aryl ether C-O bond is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • C-Cl Stretch: The C-Cl bond would show a moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Part 3: Synthesis and Reactivity

Synthesis Protocol

This compound is typically synthesized from its corresponding phthalazinone precursor. This two-step process is a common and efficient route for producing 1-chlorophthalazine derivatives.[3][13][14]

Step 1: Synthesis of 7-Methoxy-2H-phthalazin-1-one The synthesis begins with a substituted benzoic acid or phthalic anhydride derivative. For instance, 4-methoxyphthalic anhydride can be reacted with hydrazine hydrate (N₂H₄·H₂O) in a solvent like acetic acid or ethanol under reflux to induce cyclization and form the phthalazinone ring.[15]

Step 2: Chlorination to this compound The 7-methoxy-2H-phthalazin-1-one intermediate is then chlorinated. This is achieved by heating the phthalazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of a base like pyridine or triethylamine.[14][16] The reaction converts the lactam (amide) functional group of the phthalazinone into a chloro-substituted imine.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination A 4-Methoxyphthalic Anhydride Derivative C 7-Methoxy-2H-phthalazin-1-one A->C Reflux in Acetic Acid/Ethanol B Hydrazine Hydrate (N₂H₄·H₂O) B->C C_ref 7-Methoxy-2H-phthalazin-1-one D Phosphorus Oxychloride (POCl₃) E This compound (Final Product) D->E C_ref->E Heat/Reflux

Caption: General workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the C1 position.[5][17] The phthalazine ring is electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic property activates the C1 position, making the chlorine atom an excellent leaving group that can be readily displaced by a wide range of nucleophiles.[3][5]

This reactivity is the cornerstone of its utility as a synthetic intermediate. By reacting this compound with different nucleophiles, chemists can generate large libraries of substituted phthalazine derivatives for structure-activity relationship (SAR) studies.[2]

Common nucleophilic reactions include:

  • Amination: Reaction with primary or secondary amines (e.g., anilines, piperazines) to form 1-amino-phthalazine derivatives.[3][16]

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield 1-alkoxy- or 1-aryloxy-phthalazines.

  • Thiolation: Reaction with thiols to produce 1-thioether-phthalazine derivatives.[18]

G cluster_nucleophiles cluster_products start This compound Amine_P 1-(R₂N)-7-methoxyphthalazine start->Amine_P + R₂NH - HCl Alcohol_P 1-(RO)-7-methoxyphthalazine start->Alcohol_P + ROH, Base - HCl Thiol_P 1-(RS)-7-methoxyphthalazine start->Thiol_P + RSH, Base - HCl Amine R₂NH (Amine) Alcohol ROH (Alcohol) Thiol RSH (Thiol)

Caption: Nucleophilic substitution reactions of this compound.

Part 4: Applications in Medicinal Chemistry and Drug Development

The phthalazine scaffold is a key pharmacophore in many compounds with significant biological activity, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[15][19] this compound serves as a crucial starting material for the synthesis of these complex molecules.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors, particularly those targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), utilize a substituted phthalazine core to occupy the ATP-binding region of the enzyme.[3] The chloro-substituent provides a convenient attachment point for side chains designed to interact with specific pockets within the kinase domain.

  • Anticancer Agents: Substituted phthalazines have been extensively investigated as anticancer agents.[16][20] The ability to easily modify the 1-position of the phthalazine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

  • Combinatorial Chemistry: Due to its reliable reactivity, this compound is an ideal substrate for combinatorial chemistry and high-throughput synthesis, enabling the rapid generation of diverse compound libraries for screening against various biological targets.[18]

Part 5: Safety and Handling

Specific safety and toxicity data for this compound are not extensively documented. However, based on the data for the parent compound, 1-chlorophthalazine, and similar chlorinated heterocyclic compounds, appropriate precautions should be taken.[21][22]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

References

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  • Abdel-Aziem, A., et al. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • Ghorab, M. M., et al. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. URL
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  • ResearchGate. (n.d.). Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative...
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Sources

The Strategic Role of 1-Chloro-7-methoxyphthalazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug development, certain heterocyclic structures consistently emerge as core components of successful therapeutic agents. The phthalazine scaffold is a prominent member of this class of "privileged structures," recognized for its versatile biological activities and synthetic tractability.[1][2] Phthalazine derivatives are integral to a range of approved drugs and clinical candidates, demonstrating efficacy as anticancer, antihypertensive, and anti-inflammatory agents.[3][4] Their significance is notably highlighted in the development of targeted cancer therapies, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5][6][7][8]

This guide focuses on a key intermediate that unlocks the potential of the phthalazine core: 1-Chloro-7-methoxyphthalazine (CAS No. 102196-78-1). The strategic placement of a reactive chlorine atom at the 1-position renders this molecule an exceptionally versatile building block for introducing a diverse array of substituents through well-established synthetic methodologies. The methoxy group at the 7-position provides a point for electronic modulation of the ring system and can influence the pharmacokinetic profile of derivative compounds.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, supported by field-proven insights and detailed experimental protocols based on established chemical principles.

Physicochemical Properties

A thorough understanding of a key starting material's physicochemical properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 102196-78-1[9][10]
Molecular Formula C₉H₇ClN₂O[9]
Molecular Weight 194.62 g/mol [9]
IUPAC Name This compound[9]
Canonical SMILES COC1=CC2=C(C=C1)C=NN=C2Cl[11][12]
InChI Key SLDSSDJHOPSSSK-UHFFFAOYSA-N[9]
Predicted XlogP 2.0[11]
Appearance (Predicted) White to pale yellow solid-
Solubility (Predicted) Soluble in dichloromethane, methanol; Insoluble in water-

Synthesis of this compound: A Two-Step Approach

The most logical and established synthetic route to this compound begins with the corresponding phthalazinone precursor, which is subsequently chlorinated. This two-step process is efficient and widely applicable to a variety of substituted phthalazines.[13][14]

Synthesis_Workflow cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination Start 4-Methoxyphthalic Acid Intermediate 7-Methoxy-2H-phthalazin-1-one Start->Intermediate Cyclocondensation Reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent1->Intermediate Intermediate2 7-Methoxy-2H-phthalazin-1-one Product This compound Intermediate2->Product Deoxychlorination Reagent2 Phosphorus Oxychloride (POCl₃) Reagent2->Product

General synthetic workflow for this compound.
Experimental Protocol: Synthesis

The following protocols are based on well-established and widely published procedures for the synthesis of analogous phthalazinones and their subsequent chlorination.[13][14][15]

Part A: Synthesis of 7-Methoxy-2H-phthalazin-1-one

This step involves the cyclocondensation of a substituted phthalic acid derivative with hydrazine.

Methodology:

  • To a stirred solution of 4-methoxyphthalic acid (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Methoxy-2H-phthalazin-1-one.

Causality and Expertise: The choice of a high-boiling protic solvent facilitates the dissolution of the starting materials and the removal of water formed during the condensation, driving the reaction to completion. Acetic acid can act as both a solvent and a catalyst. The tautomeric lactam-lactim equilibrium of the resulting phthalazinone is a key feature influencing its subsequent reactivity.[14]

Part B: Synthesis of this compound

This step converts the phthalazinone into the target chloro-derivative using a standard chlorinating agent.

Methodology:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 7-Methoxy-2H-phthalazin-1-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, which also serves as the solvent).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford this compound.

Causality and Expertise: Phosphorus oxychloride is the reagent of choice for this transformation as it effectively converts the lactam functionality of the phthalazinone into the corresponding chloro-heterocycle.[16] The reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion. Quenching on ice is a critical step to safely hydrolyze the highly reactive excess POCl₃ and precipitate the organic product.[17]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C1-chloro substituent. As an electron-deficient heteroaromatic halide, it is an excellent electrophile for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram cluster_coupling Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Core This compound Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald C-N bond Amine Amines (R₂NH) Core->Amine C-N bond Alcohol Alcohols/Phenols (ROH) Core->Alcohol C-O bond Thiol Thiols (RSH) Core->Thiol C-S bond Suzuki_Product 1-Aryl/Alkyl-7-methoxyphthalazine Suzuki->Suzuki_Product Buchwald_Product 1-Amino-7-methoxyphthalazine Buchwald->Buchwald_Product Amine_Product 1-Amino-substituted Amine->Amine_Product Alcohol_Product 1-Alkoxy/Aryloxy-substituted Alcohol->Alcohol_Product Thiol_Product 1-Thioether-substituted Thiol->Thiol_Product

Key reaction pathways for this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide range of amines under palladium catalysis.[4][10] This reaction is particularly valuable for synthesizing the anilinophthalazine core found in many kinase inhibitors.

General Protocol:

  • Reagents: this compound (1.0 eq), Amine (1.2-1.5 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Phosphine Ligand (e.g., XPhos, BINAP, 2-10 mol%), and a Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[3]

  • Solvent: Anhydrous, deoxygenated aprotic solvent (e.g., Toluene, Dioxane, THF).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add the solvent, followed by this compound and the amine coupling partner.

    • Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality and Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the use of less reactive aryl chlorides.[18] The base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling provides a powerful method for C-C bond formation, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 1-position of the phthalazine core. This is essential for exploring structure-activity relationships (SAR) by modifying substituents that interact with protein binding pockets.

General Protocol:

  • Reagents: this compound (1.0 eq), Boronic acid or ester (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq).

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, DME) and water.

  • Procedure:

    • In a flask, combine this compound, the boronic acid, and the base.

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Add the palladium catalyst and heat the reaction mixture (typically 80-100 °C) until completion.

    • After cooling, dilute with an organic solvent and water. Separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via flash column chromatography or recrystallization.

Causality and Expertise: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium center. The use of a two-phase solvent system is common and often accelerates the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the phthalazine ring system activates the C1-chloro group for direct displacement by strong nucleophiles. This offers a straightforward, often metal-free, route to introduce various functionalities.

General Protocol (using an amine as nucleophile):

  • Reagents: this compound (1.0 eq), Nucleophile (e.g., primary or secondary amine, 1.5-3.0 eq), optionally a non-nucleophilic base (e.g., DIPEA) if the nucleophile is used as a salt.

  • Solvent: Polar aprotic solvent (e.g., DMSO, DMF, NMP) or an alcohol (e.g., isopropanol, n-butanol).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the nucleophile (e.g., amine).

    • Heat the reaction mixture (temperatures can range from 50 °C to 150 °C depending on the nucleophile's reactivity) and stir until the reaction is complete.

    • Cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify by recrystallization or column chromatography if necessary.

Causality and Expertise: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is highly dependent on the nucleophilicity of the incoming group and the ability of the solvent to stabilize the charged intermediate.[14] For less reactive nucleophiles, higher temperatures are required to overcome the activation energy barrier.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The phthalazine core is a validated pharmacophore in oncology, particularly for inhibiting kinases involved in angiogenesis and DNA repair. This compound serves as a key precursor for the synthesis of analogs of major drug classes, including VEGFR and PARP inhibitors.

Case Study: Synthesis of Anilinophthalazine-based VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical regulators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[19] Many VEGFR inhibitors, such as Vatalanib, feature a 1-anilinophthalazine core. The synthesis of such compounds relies on the reaction of a 1-chlorophthalazine derivative with a substituted aniline.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds Phos Autophosphorylation VEGFR->Phos Activates Signal Downstream Signaling (Proliferation, Migration) Phos->Signal Angio Angiogenesis Signal->Angio Inhibitor 1-Anilinophthalazine (from 1-Chloro-7- methoxyphthalazine) Inhibitor->VEGFR Blocks ATP Binding Site

Mechanism of action for VEGFR-2 inhibitors.

The use of this compound allows for the rapid generation of a library of potential VEGFR inhibitors by coupling it with various anilines via Buchwald-Hartwig amination or SNAr. The methoxy group at the 7-position can be used to probe interactions within the kinase hinge region or to fine-tune the molecule's solubility and metabolic stability.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable platform for constructing complex molecules and exploring vast chemical space. The demonstrated importance of the phthalazine scaffold in clinically relevant targets like VEGFR and PARP underscores the value of this building block. By leveraging the established and robust protocols for nucleophilic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate novel libraries of compounds, paving the way for the development of next-generation therapeutics.

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A Technical Guide to 1-Chloro-7-methoxyphthalazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-Chloro-7-methoxyphthalazine is a key heterocyclic building block in medicinal chemistry. Its phthalazine core is a recognized "privileged scaffold" present in numerous biologically active compounds. The strategic placement of a reactive chlorine atom at the 1-position and a methoxy group at the 7-position makes it a versatile intermediate for synthesizing diverse molecular libraries. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, characterization methods, and a discussion of its reactivity and applications in the development of novel therapeutic agents.

The Phthalazine Scaffold in Medicinal Chemistry

The phthalazine nucleus, a nitrogen-containing bicyclic heterocycle, is a cornerstone in the design of pharmacologically active molecules.[1] Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a wide range of biological targets. Consequently, phthalazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2]

The introduction of a chlorine atom, particularly at the 1-position, transforms the phthalazine scaffold into a highly reactive intermediate.[3][4][5] This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient route to introduce diverse functional groups and build extensive compound libraries for drug screening. This compound capitalizes on this principle, offering a pre-functionalized core for further chemical exploration.

Physicochemical and Structural Properties

This compound is a substituted aromatic heterocycle with the chemical formula C₉H₇ClN₂O.[6][7] Its key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 102196-78-1[6][8]
Molecular Formula C₉H₇ClN₂O[6][7]
Molecular Weight 194.62 g/mol [6]
Canonical SMILES COC1=CC2=C(N=NC=C2C=C1)Cl[7]
InChI Key SLDSSDJHOPSSSK-UHFFFAOYSA-N[6][7]
Monoisotopic Mass 194.02469 Da[7]
XLogP3 (Predicted) 2.0[7]

Synthesis of this compound

The most common and efficient synthesis of 1-chlorophthalazine derivatives involves the chlorination of the corresponding phthalazinone precursor. This transformation is typically achieved using a potent chlorinating and dehydrating agent such as phosphorus oxychloride (POCl₃).[3][9]

Synthesis Workflow

The overall process involves the conversion of the lactam functionality in the phthalazinone ring into a chloro-substituted imine.

Synthesis_Workflow cluster_0 Synthesis of this compound Precursor 7-Methoxyphthalazin-1(2H)-one Reaction Chlorination with POCl₃ Precursor->Reaction Reagent Product This compound Reaction->Product Conversion Purification Work-up & Purification (e.g., Crystallization) Product->Purification Isolation

Synthesis workflow from phthalazinone precursor.
Experimental Protocol: Chlorination of 7-Methoxyphthalazin-1(2H)-one

This protocol is a representative procedure based on established methods for similar structures.[9]

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice because it effectively replaces the hydroxyl group of the tautomeric form of the phthalazinone with a chlorine atom, driving the reaction forward by forming stable phosphorus byproducts. Pyridine can be used as a solvent and acid scavenger.[9]

Materials:

  • 7-Methoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-Methoxyphthalazin-1(2H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Heating: Slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. Caution: This reaction is highly exothermic and releases HCl gas.

  • Neutralization: Once the excess POCl₃ has been hydrolyzed, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with chloroform or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the methoxy and chloro substituents. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected around 3.9-4.1 ppm.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern with a peak at M+2 (m/z 196) with approximately one-third the intensity of the M⁺ peak will confirm the presence of a single chlorine atom.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring, and C-O stretching from the methoxy group.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of this compound stems from the high reactivity of the C1-Cl bond towards nucleophilic substitution. The electron-withdrawing effect of the adjacent nitrogen atoms makes the C1 position electron-deficient and highly susceptible to attack by a wide range of nucleophiles.

This reactivity is the foundation for its use as a scaffold in combinatorial chemistry and drug discovery to create derivatives with diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr) Pathway
General scheme for SNAr reactions.
(Note: Images are placeholders for chemical structures)

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the final substituted product. This pathway allows for the facile introduction of amine, ether, thioether, and other functionalities by reacting this compound with the corresponding nucleophiles.[10][11]

Applications in Drug Discovery and Development

1-Chlorophthalazine and its analogues are pivotal starting materials in the synthesis of potential therapeutic agents. The ability to easily displace the chlorine atom allows for the systematic modification of the molecule to optimize its pharmacological profile (Structure-Activity Relationship, SAR).

  • Anticancer Agents: Numerous studies have demonstrated that substituting the chlorine atom with various amine or heterocyclic moieties can lead to compounds with potent cytotoxic activity against human tumor cell lines.[3][9][10] The phthalazine core acts as a bioisostere for other planar aromatic systems, enabling it to intercalate with DNA or bind to enzyme active sites.

  • Antimicrobial and Antioxidant Agents: Derivatives synthesized from chlorophthalazine precursors have shown promising antimicrobial and antioxidant properties.[10][11]

  • Modulation of Physicochemical Properties: The methoxy group at the 7-position is an electron-donating group that can influence the molecule's electron density, lipophilicity, and metabolic stability. This substitution, combined with the modifications made at the C1 position, allows for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is a critical aspect of drug development.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven pharmacological potential of the phthalazine scaffold make it an invaluable intermediate for researchers and drug development professionals. The strategic combination of a reactive handle (the chlorine atom) and a modulating substituent (the methoxy group) provides a powerful tool for the rational design and synthesis of novel, biologically active molecules poised to address a range of therapeutic needs.

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Navigating the Chemical Maze: A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of C9H7ClN2O Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the molecular formula C9H7ClN2O represents not just a collection of atoms, but a landscape of potential therapeutic agents. The specific arrangement of these atoms into different isomers can drastically alter their physicochemical properties and biological activities. This guide provides an in-depth exploration of key isomers of C9H7ClN2O, with a focus on the versatile and pharmacologically significant quinoline scaffold. We will delve into the rationale behind synthetic strategies, detailed characterization methodologies, and robust protocols for biological evaluation, offering a comprehensive resource for advancing research in this chemical space.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will focus on a comparative analysis of three representative isomers of C9H7ClN2O built upon the quinoline core:

  • Isomer 1: 2-Chloro-6-methoxyquinoline-3-carbonitrile

  • Isomer 2: 4-Chloro-6-methoxyquinoline-3-carbonitrile

  • Isomer 3: 7-Chloro-8-hydroxy-2-methylquinoline-5-carbonitrile

Through a detailed examination of these isomers, we will illustrate the profound impact of substituent placement on synthetic accessibility and biological function.

Part 1: The Quinoline Core - A Strategic Choice

The selection of the quinoline scaffold for designing C9H7ClN2O isomers is rooted in its proven track record in drug discovery. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects.[2][6][7][8][9] The presence of a chlorine atom, a cyano group, and an oxygen-containing substituent (methoxy or hydroxyl) on this scaffold allows for a rich exploration of structure-activity relationships (SAR).

Diagram 1: The Quinoline Scaffold and its Isomers

G cluster_isomers C9H7ClN2O Isomers Isomer 1 2-Chloro-6-methoxyquinoline-3-carbonitrile Isomer 2 4-Chloro-6-methoxyquinoline-3-carbonitrile Isomer 3 7-Chloro-8-hydroxy-2-methylquinoline-5-carbonitrile Quinoline Core Quinoline Core Quinoline Core->Isomer 1 Substitution Quinoline Core->Isomer 2 Substitution Quinoline Core->Isomer 3 Substitution

Caption: Representative quinoline-based isomers of C9H7ClN2O.

Part 2: Synthesis Strategies - Building the Molecules

The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile routes to this scaffold.[10] The choice of synthetic strategy is often dictated by the desired substitution pattern.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile (Isomer 1)

A common and effective method for the synthesis of 2-chloroquinoline-3-carbonitriles is the Vilsmeier-Haack reaction followed by cyclization and subsequent modifications.[11][12]

Experimental Protocol:

  • Step 1: Vilsmeier-Haack Formylation of p-Anisidine.

    • To a stirred solution of p-anisidine in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

    • The reaction mixture is then heated to 90°C for 3-4 hours.

    • After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution to precipitate the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde.

  • Step 2: Oximation of the Aldehyde.

    • The crude aldehyde is refluxed with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours.

    • The resulting oxime is filtered and dried.

  • Step 3: Dehydration to the Nitrile.

    • The oxime is heated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield the desired 2-chloro-6-methoxyquinoline-3-carbonitrile.

    • Purification is achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile (Isomer 2)

The synthesis of 4-chloroquinoline derivatives often involves the Gould-Jacobs reaction.[13]

Experimental Protocol:

  • Step 1: Condensation of p-Anisidine with Diethyl 2-(ethoxymethylene)malonate.

    • p-Anisidine and diethyl 2-(ethoxymethylene)malonate are heated together, typically without a solvent, to form the corresponding enamine intermediate.

  • Step 2: Cyclization to the 4-Hydroxyquinoline.

    • The enamine is cyclized by heating at a high temperature (around 250°C) in a high-boiling solvent like diphenyl ether to afford ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Step 3: Hydrolysis and Decarboxylation.

    • The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification to precipitate the acid.

    • The carboxylic acid can then be decarboxylated by heating to yield 4-hydroxy-6-methoxyquinoline.

  • Step 4: Chlorination.

    • The 4-hydroxyquinoline is treated with phosphorus oxychloride (POCl3) to yield the 4-chloro-6-methoxyquinoline.

  • Step 5: Cyanation.

    • The 4-chloroquinoline can be converted to the 3-carbonitrile via a nucleophilic aromatic substitution reaction with a cyanide source, such as copper(I) cyanide.

Diagram 2: Synthetic Workflow for Quinoline Isomers

G cluster_isomer1 Isomer 1 Synthesis cluster_isomer2 Isomer 2 Synthesis a1 p-Anisidine a2 Vilsmeier-Haack a1->a2 a3 2-Chloro-6-methoxy- quinoline-3-carbaldehyde a2->a3 a4 Oximation a3->a4 a5 Dehydration a4->a5 a6 Isomer 1 a5->a6 b1 p-Anisidine b2 Gould-Jacobs b1->b2 b3 4-Hydroxy-6-methoxy- quinoline b2->b3 b4 Chlorination b3->b4 b5 Cyanation b4->b5 b6 Isomer 2 b5->b6

Caption: Comparative synthetic routes for Isomer 1 and Isomer 2.

Part 3: Characterization - Confirming the Structure

Rigorous characterization is essential to confirm the identity and purity of the synthesized isomers. A combination of spectroscopic techniques is employed for this purpose.

Technique Isomer 1 (Expected Data) Isomer 2 (Expected Data) Isomer 3 (Expected Data)
¹H NMR Aromatic protons, methoxy singlet (~3.9 ppm)Aromatic protons, methoxy singlet (~3.9 ppm)Aromatic protons, methyl singlet (~2.5 ppm), hydroxyl proton (broad)
¹³C NMR Quaternary carbons (C-Cl, C-CN), methoxy carbon (~56 ppm)Quaternary carbons (C-Cl, C-CN), methoxy carbon (~56 ppm)Quaternary carbons (C-Cl, C-CN, C-OH), methyl carbon (~20 ppm)
IR (cm⁻¹) ~2220 (C≡N stretch), ~1600-1450 (C=C, C=N stretch)~2220 (C≡N stretch), ~1600-1450 (C=C, C=N stretch)~3400 (O-H stretch, broad), ~2220 (C≡N stretch)
Mass Spec (m/z) [M]+ and [M+2]+ isotopic pattern for chlorine[M]+ and [M+2]+ isotopic pattern for chlorine[M]+ and [M+2]+ isotopic pattern for chlorine

Part 4: Biological Evaluation - Unveiling the Activity

The diverse biological activities of quinoline derivatives necessitate a multi-faceted approach to their pharmacological evaluation.[7][9][14][15][16][17][18][19][20][21][22][23][24] This section outlines protocols for assessing the anticancer and antimicrobial potential of the C9H7ClN2O isomers.

In Vitro Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular processes, including cell cycle progression and apoptosis.[1][6][7][14][17][21][22]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized isomers are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Diagram 3: Mechanism of Action - Apoptosis Induction

G Quinoline Isomer Quinoline Isomer Cancer Cell Cancer Cell Quinoline Isomer->Cancer Cell Mitochondria Mitochondria Cancer Cell->Mitochondria Stress Signals Caspase Activation Caspase Activation Mitochondria->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified pathway of apoptosis induced by quinoline derivatives.

In Vitro Antimicrobial Activity

Quinoline derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[15][16][19][20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration.

  • Compound Dilution: The synthesized isomers are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of the three isomers will likely reveal significant differences in their biological activities, providing valuable insights into the SAR of this class of compounds. For instance, the position of the chloro and methoxy/hydroxy groups can influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to biological targets.

Future research should focus on:

  • Lead Optimization: Modifying the most active isomer to enhance its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of promising candidates in animal models.

By systematically exploring the chemical space around the C9H7ClN2O molecular formula, particularly within the quinoline scaffold, researchers can uncover novel drug candidates with the potential to address unmet medical needs. This guide provides a foundational framework for such endeavors, emphasizing a rational and rigorous approach to synthesis, characterization, and biological evaluation.

References

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1-Chloro-7-methoxyphthalazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-7-methoxyphthalazine: A Core Scaffold for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its pivotal role as a reactive intermediate in the generation of diverse molecular libraries for therapeutic screening.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its derivatives have demonstrated potential as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic functionalization of the phthalazine ring is key to modulating its pharmacological profile. This compound serves as a crucial starting material in this endeavor. The chlorine atom at the C1 position acts as a versatile chemical handle, allowing for facile nucleophilic substitution, while the methoxy group at the C7 position influences the electronic properties and metabolic stability of the resulting derivatives.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development program. All quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Weight 194.62 g/mol [4]
Molecular Formula C₉H₇ClN₂O[4][5]
Monoisotopic Mass 194.02469 Da[6]
CAS Number 102196-78-1[4]
IUPAC Name This compound[4]
Predicted XLogP3 2.0[4][6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from a substituted phthalic acid derivative. The chosen pathway is designed for efficiency and high yield, leveraging well-established reactions in heterocyclic chemistry.

Synthetic Workflow

The logical flow from a commercially available starting material to the final chlorinated product involves the formation of the core phthalazinone ring system, followed by a robust chlorination step.

Synthesis_Workflow Start 4-Methoxyphthalic Acid Step1 Cyclocondensation with Hydrazine Hydrate Start->Step1 Intermediate 7-Methoxyphthalazin-1(2H)-one Step1->Intermediate Step2 Chlorination with POCl₃ Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Rationale Behind Experimental Choices
  • Step 1: Cyclocondensation: The initial step involves the reaction of a suitable phthalic acid or anhydride precursor with hydrazine hydrate. This is a classic and highly efficient method for forming the pyridazinone ring of the phthalazine system. The reaction is typically driven to completion by heating in a suitable solvent, such as ethanol or methanol.[7]

  • Step 2: Chlorination: The conversion of the resulting 7-methoxyphthalazin-1(2H)-one to the target 1-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][7] Its efficacy stems from its powerful dehydrating and chlorinating properties, which readily convert the amide-like lactam in the phthalazinone into the desired chloro-substituted product. This reaction is often performed at elevated temperatures, sometimes with a catalytic amount of a tertiary amine to facilitate the process.[7]

Spectroscopic Characterization

To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed. While actual spectra are dependent on the specific instrumentation and conditions, the expected data are as follows:

  • ¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically 7.0-8.5 ppm), with coupling patterns dictated by their positions on the bicyclic ring. The methoxy group would present as a sharp singlet at approximately 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR would display nine unique signals. The carbon bearing the chlorine atom would be significantly downfield. The methoxy carbon would appear around 55-60 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. For C₉H₇ClN₂O, the expected m/z would be around 194 and 196.

  • Infrared (IR) Spectroscopy: The IR spectrum would lack the characteristic N-H and C=O stretching bands of the phthalazinone precursor. Key signals would include C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region and C-O stretching for the methoxy group.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a reactive intermediate for creating libraries of novel compounds.[3] The chloro group at the C1 position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Workflow for Derivative Library Synthesis

This reactivity allows for the introduction of a wide array of functional groups, each potentially modulating the biological activity of the resulting molecule.

Library_Synthesis Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Library Library of 1-Substituted- 7-methoxyphthalazine Derivatives Reaction->Library Nucleophiles Diverse Nucleophiles (R-NH₂, R-OH, R-SH, etc.) Nucleophiles->Reaction Screening High-Throughput Screening Library->Screening

Caption: Generating molecular diversity from a core scaffold.

By reacting this compound with various amines, alcohols, thiols, and other nucleophiles, researchers can rapidly generate a large number of structurally related compounds.[3] This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to identify the specific structural features that lead to optimal potency and selectivity for a given biological target.[2]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed at all times.

Protocol: Synthesis of this compound
  • Cyclocondensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphthalic acid in ethanol.

    • Add 1.1 equivalents of hydrazine hydrate (80% solution in water) dropwise to the solution.[7]

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product, 7-methoxyphthalazin-1(2H)-one, will precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a clean, dry round-bottom flask, add the dried 7-methoxyphthalazin-1(2H)-one (1.0 equivalent).

    • Slowly add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a dropwise manner.[3]

    • Heat the mixture to 100-110 °C and stir for 2-3 hours.[7]

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

    • The crude this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be required for further purification.

Protocol: General Nucleophilic Substitution
  • Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the desired nucleophile (e.g., an aniline or thiol, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration and purify using standard techniques such as recrystallization or column chromatography.

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][10] Avoid contact with skin and eyes.[5][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its reactivity make it an invaluable scaffold. For researchers aiming to explore the vast chemical space around the pharmacologically significant phthalazine core, mastering the use of this intermediate is a critical step toward developing the next generation of therapeutics.

References

  • This compound, 95% | Chem Pure | Bangalore - Chembeez. Chembeez. [Link]
  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • 1-Chlorophthalazine | C8H5ClN2 | CID 160793. PubChem - NIH. [Link]
  • Safety d
  • This compound (C9H7ClN2O). PubChemLite. [Link]
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules (MDPI). [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
  • Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
  • 1-Chloro-7-methylnaphthalene | C11H9Cl | CID 20736543. PubChem - NIH. [Link]
  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
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An In-Depth Technical Guide to the Synthesis of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to obtain 1-Chloro-7-methoxyphthalazine, a key heterocyclic intermediate in contemporary drug discovery and development. This document moves beyond a simple recitation of procedural steps, offering a rationale-driven narrative grounded in established chemical principles. It is designed for an audience of researchers, medicinal chemists, and process development scientists. The guide details a robust two-step synthetic sequence, beginning with the formation of the phthalazinone core via cyclocondensation, followed by a mechanistically detailed chlorination. Each protocol is presented as a self-validating system, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to cardiotonic, anticonvulsant, and vasorelaxant effects. The introduction of a chloro-substituent at the 1-position transforms the phthalazine ring into a versatile electrophilic substrate, primed for nucleophilic substitution. This allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in lead optimization campaigns. The 7-methoxy substituent, an electron-donating group, can modulate the electronic properties and metabolic stability of the final compounds. Consequently, this compound serves as a critical building block for the synthesis of targeted therapeutics.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the initial construction of the heterocyclic phthalazinone ring system, followed by the conversion of the lactam functionality into the desired chloro-derivative.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 4-Methoxyphthalic Acid C 7-Methoxy-2H-phthalazin-1-one (Precursor) A->C Reflux in aqueous media B Hydrazine Hydrate B->C E This compound (Final Product) C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E

Figure 1: Overall two-step synthesis workflow for this compound.

Step 1: Synthesis of 7-Methoxy-2H-phthalazin-1-one

The foundational step is the formation of the phthalazinone ring. This is achieved through the cyclocondensation reaction of a 4-substituted phthalic acid derivative with hydrazine. This method is a robust and widely employed strategy for constructing the phthalazinone core.[1][2]

Chemical Principle and Rationale

The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbons of 4-methoxyphthalic acid (or its anhydride). This is followed by an intramolecular cyclization and dehydration to yield the stable, bicyclic heteroaromatic product, 7-Methoxy-2H-phthalazin-1-one. The use of a high-boiling solvent, such as aqueous acetic acid or an alcohol, facilitates the dehydration step by allowing the reaction to be conducted at elevated temperatures.

Detailed Experimental Protocol

Materials:

  • 4-Methoxyphthalic acid

  • Hydrazine hydrate (80% solution)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Acetate (optional, as a buffer)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphthalic acid (1.0 eq).

  • Add a 40-50% aqueous solution of acetic acid to create a slurry.[3]

  • To this stirred mixture, add hydrazine hydrate (1.2 eq). The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acetic acid and unreacted hydrazine.

  • Dry the collected solid under vacuum at 50-60 °C to a constant weight. The product, 7-Methoxy-2H-phthalazin-1-one, is typically obtained as a white to off-white solid and can be used in the next step without further purification if the purity is deemed sufficient by analytical methods (e.g., NMR, LC-MS).

Step 2: Chlorination of 7-Methoxy-2H-phthalazin-1-one

The conversion of the phthalazinone to the 1-chlorophthalazine is a critical transformation that activates the molecule for subsequent nucleophilic displacement reactions. The most effective and widely used reagent for this conversion is phosphorus oxychloride (POCl₃).[3]

Mechanistic Insight and Causality

The phthalazinone exists in a tautomeric equilibrium between its lactam and lactim forms. The chlorination reaction proceeds via the lactim tautomer. The hydroxyl group of the lactim tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A chloride ion, generated from POCl₃, then performs a nucleophilic attack on the C1 position of the phthalazine ring, leading to the displacement of the phosphate leaving group and formation of the this compound product. This mechanism is analogous to the Vilsmeier-Haack reaction.[4]

Chlorination_Mechanism cluster_0 Lactam-Lactim Tautomerism cluster_1 Chlorination Pathway Lactam 7-Methoxy-2H-phthalazin-1-one (Lactam form) Lactim 7-Methoxyphthalazin-1-ol (Lactim form) Lactam->Lactim Equilibrium Intermediate Phosphate Ester Intermediate Lactim->Intermediate + POCl₃ Product This compound Intermediate->Product + Cl⁻ - [PO₂Cl₂]⁻

Figure 2: Simplified mechanism of the chlorination of 7-Methoxy-2H-phthalazin-1-one.

Detailed Experimental Protocol

Materials:

  • 7-Methoxy-2H-phthalazin-1-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Chloroform for extraction

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

  • In a round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap for acidic gases) and a magnetic stirrer, place 7-Methoxy-2H-phthalazin-1-one (1.0 eq).

  • Add an excess of phosphorus oxychloride (5-10 eq). POCl₃ can serve as both the reagent and the solvent.[4]

  • Slowly heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Work-up: Slowly and cautiously quench the reaction residue by pouring it onto a stirred mixture of crushed ice and water. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Alternatively, the product can be extracted from the neutralized aqueous layer with a suitable organic solvent like dichloromethane or chloroform. The combined organic layers should then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product with high purity.

Data Summary

The following table provides a summary of the key parameters for the synthesis of this compound.

Parameter Step 1: Precursor Synthesis Step 2: Chlorination
Starting Material 4-Methoxyphthalic Acid7-Methoxy-2H-phthalazin-1-one
Key Reagents Hydrazine HydratePhosphorus Oxychloride (POCl₃)
Solvent Aqueous Acetic AcidPhosphorus Oxychloride (excess)
Temperature Reflux (110-120 °C)Reflux (105-110 °C)
Reaction Time 12-18 hours4-6 hours
Typical Yield > 85%> 90%
Purification Filtration and washingQuenching, filtration/extraction, and recrystallization

Conclusion

The synthesis of this compound presented herein is a reliable and efficient two-step process that is amenable to laboratory-scale preparation. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate in high yield and purity. The protocols have been designed to be self-validating, with clear endpoints and purification strategies. This guide provides the necessary foundation for scientists and professionals in drug development to successfully synthesize this important building block for their research endeavors.

References

  • El-Azm FSMA, Mahmoud MR, Hekal MH (2015) Recent Developments in Chemistry of Phthalazines. Organic Chem Curr Res 4: 132. URL
  • Phthalazinone. Synlett.
  • Smitasingh, N., et al. (2018). Advanced Developments of Different Synthetic Routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. This article describes the synthesis of phthalazinone derivatives from substituted phthalic anhydrides and their subsequent conversion to 1-chlorophthalazines.
  • El-Azm FSMA, Mahmoud MR, Hekal MH (2015) Recent Developments in Chemistry of Phthalazines. Organic Chem Curr Res 4: 132. URL
  • Faid-Allah, H. M., et al. (2015). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Chemical and Pharmaceutical Bulletin, 63(10), 837-848.
  • Khuluod Fahed Hamak (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Al-Juboori, I. K., Omairi, A., & AlOusag, E. M. Synthesis and characterization of some new substituted 1, 3, 4 – oxadiazoles and hydrazones derived from phthalic anhydride. Tikrit Journal of Pure Science.
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An In-depth Technical Guide to the Starting Materials for 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-7-methoxyphthalazine is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its utility stems from the reactive chlorine atom at the 1-position, which is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This guide provides a detailed exploration of the common starting materials and synthetic pathways leading to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Pathway: A Retro-Synthetic Approach

The most direct and commonly employed route to this compound involves the chlorination of its corresponding phthalazinone precursor. A retro-synthetic analysis reveals a logical progression from commercially available or readily synthesizable starting materials.

This compound This compound 7-Methoxyphthalazin-1(2H)-one 7-Methoxyphthalazin-1(2H)-one This compound->7-Methoxyphthalazin-1(2H)-one Chlorination 3-Methoxyphthalic Anhydride 3-Methoxyphthalic Anhydride 7-Methoxyphthalazin-1(2H)-one->3-Methoxyphthalic Anhydride Cyclocondensation m-Anisic Acid m-Anisic Acid 3-Methoxyphthalic Anhydride->m-Anisic Acid Oxidation/Cyclization

Figure 1: A simplified retro-synthetic overview for this compound.

Core Synthesis: From 7-Methoxyphthalazin-1(2H)-one

The immediate precursor to this compound is 7-methoxyphthalazin-1(2H)-one. The transformation is a standard chlorination reaction, typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reflux.

Mechanism of Chlorination

The mechanism involves the initial activation of the lactam oxygen of the phthalazinone by the phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. This process converts the hydroxyl group of the enol tautomer into a good leaving group, facilitating the formation of the chloro-substituted phthalazine.

cluster_0 Chlorination of 7-Methoxyphthalazin-1(2H)-one A 7-Methoxyphthalazin-1(2H)-one C Intermediate Adduct A->C + POCl3 B POCl3 D This compound C->D - HPO2Cl2

Figure 2: Conceptual workflow for the chlorination step.

The Key Intermediate: Synthesis of 7-Methoxyphthalazin-1(2H)-one

The synthesis of 7-methoxyphthalazin-1(2H)-one is a critical step that dictates the overall efficiency of the synthetic sequence. The most common approach involves the cyclocondensation of a suitable dicarboxylic acid derivative with hydrazine.

From 3-Methoxyphthalic Anhydride

3-Methoxyphthalic anhydride is an ideal starting material for this transformation. The reaction with hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the heterocyclic phthalazinone ring system.

Experimental Protocol: Synthesis of 7-Methoxyphthalazin-1(2H)-one

  • To a solution of 3-methoxyphthalic anhydride in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude 7-methoxyphthalazin-1(2H)-one.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Sourcing and Synthesis of Primary Starting Materials

The commercial availability of 3-methoxyphthalic anhydride can be limited. Therefore, its synthesis from more readily available precursors is often necessary.

Synthesis of 3-Methoxyphthalic Anhydride

Several synthetic routes to 3-methoxyphthalic anhydride have been reported. One common approach involves the oxidation of a suitably substituted methoxy-xylene derivative. Another elegant method is the Diels-Alder reaction between a methoxy-substituted diene and a dienophile, followed by aromatization and anhydride formation.[1][2] For instance, a convenient synthesis utilizes the Diels-Alder reaction of 3-methoxy-2-pyrone with dimethyl acetylenedicarboxylate, followed by saponification and dehydration.[1][2]

Alternatively, syntheses starting from 3-nitrophthalic acid have been described, although these can sometimes result in lower overall yields.[1]

Alternative Starting Points: m-Methoxyphenylacetic Acid

While not the most direct route, m-methoxyphenylacetic acid can, in principle, serve as a starting point for the construction of the phthalazine core.[3] This would, however, require a more complex series of reactions to introduce the second carboxylic acid functionality and form the aromatic ring system. The synthesis of m-methoxyphenylacetic acid itself can be achieved through various methods, including the hydrolysis of the corresponding nitrile.[4]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield (%)
This compoundC₉H₇ClN₂O194.62Chlorination>85%
7-Methoxyphthalazin-1(2H)-oneC₉H₈N₂O₂176.17Cyclocondensation70-90%
3-Methoxyphthalic AnhydrideC₉H₆O₄178.14Oxidation/CyclizationVaries with route

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful preparation of the key intermediate, 7-methoxyphthalazin-1(2H)-one. The choice of starting materials will often depend on the commercial availability and cost of 3-methoxyphthalic anhydride. For research and development purposes, a multi-step synthesis starting from more fundamental building blocks may be necessary. This guide provides the foundational knowledge for researchers to make informed decisions regarding the optimal synthetic strategy for their specific needs.

References

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  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
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  • Reeve, W., & Christoffel, I. (1950). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the American Chemical Society, 72(4), 1480-1482. [Link]
  • Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Dyksterhuis, L., & Rivett, D. E. A. (1962). α-Methoxyphenylacetic acid. Synthesis of some P-sub-stituted derivatives and a discussion of the decarbonylation of α-methoxy-. Journal of the South African Chemical Institute, 15, 21-25. [Link]
  • Google Patents. (n.d.). RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine.
  • Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
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The Phthalazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Phthalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phthalazine Nucleus

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure provides a unique framework for the spatial orientation of various pharmacophoric groups, enabling the design of potent and selective ligands for a diverse array of biological targets.[2] The synthetic tractability of the phthalazine core allows for extensive structural modifications, leading to the generation of large compound libraries for drug discovery campaigns.[3] This guide provides a comprehensive overview of the significant biological activities of phthalazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key data to illustrate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Phthalazine derivatives have demonstrated remarkable potential in oncology, with several compounds exhibiting potent cytotoxic and cytostatic effects against a wide range of cancer cell lines.[4] Their anticancer activity is often attributed to the inhibition of key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.[4][5]

A. Mechanisms of Anticancer Action

The anticancer efficacy of phthalazine derivatives stems from their ability to modulate various cancer-associated signaling pathways. Some of the well-established mechanisms include:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Several phthalazine derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the blood supply to tumors.[7][8]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[4][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by phthalazine derivatives leads to synthetic lethality and cancer cell death.[1][10] The FDA-approved drug Olaparib, a phthalazinone derivative, is a prime example of a successful PARP inhibitor.[4]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival.[11] Dysregulation of EGFR signaling is a common feature of many cancers. Phthalazine-based compounds have been developed as EGFR inhibitors, demonstrating potent anti-proliferative activity.[11]

  • Induction of Apoptosis: Many phthalazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[11] This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[11]

B. In Vitro Cytotoxicity Screening: The MTT Assay

A fundamental step in the evaluation of novel anticancer agents is the determination of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][8][12]

Experimental Protocol: MTT Assay [2][7][8][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the phthalazine derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Data Presentation: Cytotoxicity of Phthalazine Derivatives

The following table summarizes the in vitro anticancer activity of representative phthalazine derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 1 HCT-116 (Colon)0.32VEGFR-2 Inhibition, Apoptosis Induction[14]
Compound 2 MCF-7 (Breast)0.15VEGFR-2 Inhibition[15]
Compound 3 A549 (Lung)0.097PARP-1 Inhibition[10]
Compound 4 Capan-1 (Pancreatic)Not SpecifiedPARP-1 Inhibition[4]
Compound 5 MDA-MB-231 (Breast)0.57EGFR Inhibition, Apoptosis Induction[11]
D. Visualization: VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway, a key target for many anticancer phthalazine derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f1->PLCg Phosphorylation PI3K PI3K VEGFR2:f1->PI3K Activation Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Phthalazine Phthalazine Derivative Phthalazine->VEGFR2:f1 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

II. Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Phthalazine derivatives have been investigated as a promising class of antimicrobial agents with a broad spectrum of activity against various bacteria and fungi.[16][17][18]

A. Spectrum of Antimicrobial Activity

Phthalazine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[16][17][19] Their mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

B. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][16][20][21]

Experimental Protocol: Broth Microdilution Method [1][16][20][21][22]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the phthalazine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

C. Data Presentation: Antimicrobial Activity of Phthalazine Derivatives

The following table presents the MIC values of selected phthalazine derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus3.125[21]
Compound 7 Escherichia coli6.25[21]
Compound 8 Bacillus subtilisVaries[17]
Compound 9 Pseudomonas aeruginosaVaries[17]
Compound 10 Candida albicansVaries[23]
D. Visualization: MIC Determination Workflow

The following diagram outlines the experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC).

MIC_Workflow A Prepare Serial Dilutions of Phthalazine Derivative in 96-well plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Experimental workflow for MIC determination.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Phthalazine derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[22][24]

A. Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][14][25] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several phthalazine derivatives have been shown to be potent and selective inhibitors of COX-2, offering the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[24]

B. In Vitro COX-2 Inhibitory Assay

The ability of a compound to inhibit COX-2 can be evaluated using an in vitro enzyme immunoassay.[15][19][26][27] This assay measures the production of prostaglandins in the presence and absence of the test compound.

Experimental Protocol: In Vitro COX-2 Inhibitory Assay [19][26][27][28]

  • Enzyme Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer.

  • Compound Incubation: Add the phthalazine derivative at various concentrations to the reaction mixture and incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Reaction Termination: Stop the reaction after a defined time by adding a suitable acid.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

C. Data Presentation: COX-2 Inhibition by Phthalazine Derivatives

The following table summarizes the COX-2 inhibitory activity of representative phthalazine derivatives.

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Compound 11 0.067158[26]
Compound 12 0.7620.03[27]
Celecoxib (Control) 0.4926.57[27]
D. Visualization: Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes in prostaglandin synthesis, highlighting the inhibitory action of phthalazine derivatives.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation Homeostasis Gastric Protection Platelet Aggregation PGs_Thromboxanes->Homeostasis Phthalazine Phthalazine Derivative (NSAID) Phthalazine->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and selective COX-2 inhibition by phthalazine derivatives.

Conclusion

The phthalazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The versatility of their synthesis and their ability to interact with a multitude of biological targets underscore their importance in modern drug discovery. The experimental protocols and data presented in this guide provide a framework for the evaluation of new phthalazine derivatives and highlight their potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved therapies.

References

  • Map of arachidonic acid (AA) cascade. Cyclooxygenase (COX) is the first... - ResearchGate. (n.d.).
  • Map of arachidonic acid (AA) cascade. Cyclooxygenase (COX) is the fi... - ResearchGate. (n.d.).
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.).
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.).
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • MTT Assay Protocol | Springer Nature Experiments. (n.d.).
  • Design and Synthesis of Novel Phthalazinone PARP Inhibitors. (2025, August 5).
  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... - ResearchGate. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed. (n.d.).
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. (2024, April 24).
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH. (2023, July 27).
  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing. (2024, July 8).
  • Synthesis and Antibacterial Activity of New Phthalazine Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2015, October 31).
  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR) - Letters in Applied NanoBioScience. (2024, September 28).
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation. (2016, July 6).
  • 1 Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich (Chair of Biochemis - KIT - IBG. (n.d.).
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The Strategic Role of 1-Chloro-7-methoxyphthalazine in Modern Drug Discovery: A Mechanistic and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-chloro-7-methoxyphthalazine, not as an end-effector with a defined mechanism of action, but as a pivotal scaffold in the synthesis of pharmacologically diverse and potent therapeutic agents. For researchers, scientists, and drug development professionals, understanding the synthetic utility of this molecule is paramount to unlocking novel chemical entities. We will dissect the core mechanisms of action—including kinase inhibition, DNA repair interference, and developmental pathway modulation—that are accessible through derivatives of the phthalazine core, thereby highlighting the strategic importance of this compound in medicinal chemistry.

Introduction: The Phthalazine Scaffold and the Versatility of this compound

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents with activities ranging from anticancer to antihypertensive.[1][2] Within this chemical class, this compound serves as a highly valuable synthetic intermediate. The chloro-substituent at the 1-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of extensive chemical libraries. The methoxy group at the 7-position can modulate the electronic properties and metabolic stability of the final compounds. While direct pharmacological data on this compound is sparse, its true value lies in its potential to generate derivatives that target key biological pathways with high affinity and specificity.

Key Mechanistic Pathways Targeted by Phthalazine Derivatives

The following sections will explore the primary mechanisms of action of therapeutic agents synthesized from chlorophthalazine precursors. For each pathway, we will discuss the biological rationale, present key data on representative compounds, and provide a foundational experimental protocol.

Inhibition of Angiogenesis via VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process that is critical for tumor growth and metastasis.[3] Inhibition of the VEGFR-2 tyrosine kinase domain is a clinically validated strategy in oncology. The phthalazine scaffold has proven to be an excellent foundation for the design of potent VEGFR-2 inhibitors.[4][5][6][7]

Phthalazine-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade ultimately inhibits endothelial cell proliferation, migration, and new vessel formation. The general pharmacophoric features of these inhibitors include a heterocyclic core (the phthalazine ring), a hinge-binding moiety, and a hydrophobic region that interacts with the enzyme's active site.[8]

Diagram: VEGFR-2 Inhibition by Phthalazine Derivatives

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 ADP ADP P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds Phthalazine_Inhibitor Phthalazine Derivative Phthalazine_Inhibitor->VEGFR2 Blocks ATP Site ATP ATP ATP->VEGFR2 Binds Angiogenesis Angiogenesis P1->Angiogenesis Promotes Hh_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inactivates SUFU Hh_ligand Hh Ligand Hh_ligand->PTCH Binds Phthalazine_SMOi Phthalazine SMO Inhibitor Phthalazine_SMOi->SMO Inhibits GLI_active Active GLI SUFU_GLI->GLI_active Releases Gene_Expression Target Gene Expression GLI_active->Gene_Expression Promotes

Caption: Phthalazine derivatives can inhibit the SMO receptor, blocking Hh pathway activation.

CompoundTargetIC50 (nM)Reference
23bHh Pathway (Gli-luciferase assay)0.17[9]
Taladegib (LY2940680)SMO-[10]
  • Objective: To measure the inhibition of Hh pathway-dependent transcription by a test compound.

  • Materials: A suitable cell line (e.g., NIH-3T3 or Shh-LIGHT2) stably transfected with a Gli-responsive firefly luciferase reporter construct, cell culture medium, test compound, and a luciferase assay system.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the Hh pathway, for example, by adding a SMO agonist (e.g., SAG) or by using conditioned medium from cells expressing the Shh ligand.

    • Incubate for 24-48 hours to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Calculate the percent inhibition of luciferase activity relative to a stimulated, vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Inhibition of DNA Repair via PARP

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA repair, inhibiting PARP leads to synthetic lethality. The phthalazinone scaffold is the core of Olaparib, a clinically approved PARP inhibitor. [11]

PARP inhibitors, including those derived from a phthalazine core, bind to the catalytic domain of PARP enzymes (primarily PARP-1 and PARP-2). This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are necessary for the recruitment of other DNA repair proteins. This not only blocks the repair of single-strand breaks but also "traps" PARP on the DNA, leading to the formation of cytotoxic lesions that are particularly lethal to cancer cells deficient in homologous recombination.

Diagram: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_damage DNA Damage Response SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Leads to (during replication) PARP PARP Enzyme SSB->PARP Recruits HR_Repair Homologous Recombination (HR) (BRCA-dependent) DSB->HR_Repair Repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death Unrepaired (in BRCA-mutant cells) PARP->SSB Repairs Phthalazine_PARPi Phthalazine PARP Inhibitor Phthalazine_PARPi->PARP Inhibits & Traps

Caption: Phthalazine-based PARP inhibitors block single-strand break repair, leading to cell death in HR-deficient tumors.

  • Objective: To measure the inhibitory effect of compounds on PARP-1 enzymatic activity.

  • Materials: Recombinant human PARP-1, activated DNA (e.g., nicked DNA), NAD+, biotinylated NAD+, streptavidin-HRP, a colorimetric HRP substrate (e.g., TMB), and the test compound.

  • Procedure:

    • Coat a 96-well plate with a histone substrate and block non-specific binding.

    • In a separate plate, incubate PARP-1, activated DNA, and the test compound at various concentrations.

    • Add a mixture of NAD+ and biotinylated NAD+ to initiate the PARP reaction (poly-ADP-ribosylation of histones). Incubate for 60 minutes.

    • Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated, poly-ADP-ribosylated histones to bind.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash again, then add the TMB substrate. Stop the reaction with acid and measure the absorbance at 450 nm.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion: The Strategic Value of this compound

This compound is a quintessential example of a strategic building block in drug discovery. While it does not possess a defined mechanism of action on its own, its reactive nature provides a gateway to a multitude of potent and selective therapeutic agents. By leveraging this scaffold, medicinal chemists have successfully developed inhibitors for critical oncology targets, including VEGFR-2, the Hedgehog pathway, and PARP. The continued exploration of derivatives originating from this compound and related chlorophthalazines promises to yield novel candidates with improved efficacy, selectivity, and pharmacokinetic profiles, further cementing the importance of the phthalazine core in modern pharmacology.

References

  • Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. [Link] [9]7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. National Institutes of Health. [Link] [4]8. In-Silico Design of Phthalazine Derivatives as VEGFR-2 ‎Inhibitors: Molecular Docking and Pharmacological Profile ‎Studies. Research Square. [Link]
  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. ResearchGate.
  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PubMed Central. [Link] [10]15. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]
  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. National Institutes of Health.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Chloro-7-methoxyphthalazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the spectral features of this molecule, grounded in the principles of nuclear magnetic resonance spectroscopy.

Molecular Structure and Proton Environment

This compound possesses a bicyclic heteroaromatic core. The phthalazine ring system, a diazine, consists of a benzene ring fused to a pyridazine ring. The molecule has four aromatic protons, each in a unique chemical environment due to the influence of the chloro and methoxy substituents, as well as the nitrogen atoms in the heterocyclic ring.

For the purpose of this guide, the protons are designated as H-4, H-5, H-6, and H-8, as illustrated in the diagram below. Understanding the electronic effects of the substituents and the inherent electronic distribution of the phthalazine ring is paramount to interpreting the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Spectrum

Chemical Shift Prediction

The chemical shifts of the aromatic protons are predicted by considering the electronic effects of the chloro and methoxy groups, and the electron-withdrawing nature of the pyridazine ring. The methoxy group is an electron-donating group through resonance, which shields the ortho and para protons. Conversely, the chloro group is an electron-withdrawing group through induction, which deshields nearby protons. The nitrogen atoms in the pyridazine ring also have a significant deshielding effect on adjacent protons.

Based on these principles, the predicted chemical shifts (in ppm, relative to TMS) are as follows:

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-48.2 - 8.4dJ (H4-H5) ≈ 9.0
H-57.6 - 7.8dJ (H5-H4) ≈ 9.0
H-67.3 - 7.5dJ (H6-H8) ≈ 2.5
H-87.9 - 8.1ddJ (H8-H6) ≈ 2.5, J (H8-H4) ≈ 0.5
OCH₃3.9 - 4.1s-
Rationale for Predicted Chemical Shifts and Multiplicities
  • H-4: This proton is ortho to a nitrogen atom and is part of the electron-deficient pyridazine ring, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is adjacent to H-4 and is expected to be in the typical aromatic region. It will appear as a doublet due to coupling with H-4.

  • H-6: This proton is ortho to the electron-donating methoxy group, which will shield it and shift it upfield relative to the other aromatic protons. It is expected to appear as a doublet due to a meta coupling with H-8.

  • H-8: This proton is para to the methoxy group and ortho to the chloro group. The deshielding effect of the chloro group and the nitrogen atom at position 1 will result in a downfield shift. It is expected to appear as a doublet of doublets due to meta coupling with H-6 and a long-range para coupling with H-4.

  • OCH₃: The methyl protons of the methoxy group will appear as a singlet in the typical region for such groups.

Predicted Coupling Constants

The predicted coupling constants are based on typical values for aromatic and heteroaromatic systems:

  • Ortho coupling (³J):** The coupling between adjacent protons (H-4 and H-5) is expected to be in the range of 8-10 Hz.

  • Meta coupling (⁴J):** The coupling between protons separated by three bonds (H-6 and H-8) is expected to be smaller, in the range of 2-3 Hz.

  • Para coupling (⁵J):** Long-range coupling between protons separated by four bonds (H-4 and H-8) is often observed in rigid aromatic systems and is typically less than 1 Hz.

Caption: Predicted proton coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectroscopy

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • Experiment: A standard one-dimensional ¹H NMR experiment should be performed.

  • Parameters:

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard 90° pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Synthesis and Potential Impurities

This compound is typically synthesized from 7-methoxyphthalazin-1(2H)-one. The chlorination can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A plausible synthetic route is outlined below:

Synthesis start 7-methoxyphthalazin-1(2H)-one product This compound start->product Chlorination reagent POCl₃ or SOCl₂

Caption: Synthetic pathway to this compound.

Given this synthetic route, potential impurities that could be observed in the ¹H NMR spectrum include:

  • Starting material (7-methoxyphthalazin-1(2H)-one): If the chlorination reaction is incomplete, signals corresponding to the starting material may be present.

  • Solvent residues: Residual solvents from the reaction or purification steps (e.g., toluene, DMF) may be observed.

  • Over-chlorinated byproducts: Although less likely, the formation of dichlorinated species could occur under harsh reaction conditions.

Careful purification, for instance by column chromatography or recrystallization, is essential to obtain a pure sample for NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct aromatic signals and one singlet for the methoxy group. The chemical shifts and coupling patterns are governed by the electronic effects of the substituents and the inherent electronic nature of the phthalazine ring system. This in-depth guide provides a robust framework for the interpretation of the experimental spectrum and serves as a valuable resource for researchers working with this and related heterocyclic compounds. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum for structural verification and further studies.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • A patent describing the synthesis of related compounds: US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google P
  • A resource for predicting chemical shifts: NMR chemical shift prediction of benzenes - Stenutz
  • A resource for coupling constants: 1H NMR Coupling Constants - Organic Chemistry D

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the principles and applications of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of phthalazine and its derivatives. Phthalazine, a nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] A thorough understanding of its structural characteristics is paramount for the rational design and development of novel therapeutics. This guide delves into the fundamental aspects of ¹³C NMR as applied to the phthalazine ring system, including chemical shift assignments, the profound influence of substituents, and the utility of advanced 2D NMR techniques. Practical, field-proven insights are integrated with theoretical principles to offer a robust resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Phthalazine Scaffold and the Power of ¹³C NMR

Phthalazine (benzo[d]pyridazine) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[3] This structural motif is present in a wide array of pharmacologically active compounds, exhibiting diverse biological activities, including but not limited to anticancer, antihypertensive, and antimicrobial properties. The therapeutic potential of phthalazine derivatives is intrinsically linked to their three-dimensional structure and electronic properties, which are often subtly modulated by the nature and position of various substituents on the phthalazine core.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides unparalleled insight into the carbon framework of a molecule.[4] By probing the magnetic environment of each carbon atom, ¹³C NMR allows for the unambiguous determination of molecular structure, the identification of isomers, and the assessment of electronic effects within the molecule. For drug development professionals, a mastery of ¹³C NMR analysis is crucial for confirming the identity and purity of synthesized compounds, elucidating the structure of novel chemical entities, and understanding structure-activity relationships (SAR).

This guide will navigate the intricacies of ¹³C NMR analysis of phthalazine compounds, moving from foundational principles to advanced applications, thereby empowering researchers to leverage this powerful technique to its full potential.

Fundamentals of ¹³C NMR Spectroscopy of Phthalazine

The ¹³C NMR spectrum of the parent phthalazine molecule serves as a fundamental reference point for understanding the spectra of its more complex derivatives. The phthalazine ring system contains eight carbon atoms, which, due to the molecule's symmetry, give rise to a specific number of signals in the ¹³C NMR spectrum.

Chemical Shift Assignments for Unsubstituted Phthalazine

The chemical shifts of the carbon atoms in the phthalazine ring are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic ring current. The nitrogen atoms deshield the neighboring carbon atoms, causing their signals to appear at a lower field (higher ppm) compared to the carbons of the benzene ring.

A representative ¹³C NMR spectrum of phthalazine would show distinct signals for the carbons of the pyridazine and benzene rings. The assignment of these signals can be unequivocally confirmed using two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate the carbon signals with those of the directly attached or long-range coupled protons, respectively.[5][6][7][8]

Table 1: Representative ¹³C NMR Chemical Shifts for Phthalazine

Carbon AtomChemical Shift (δ, ppm)
C1, C4~151.8
C5, C8~127.3
C6, C7~133.0
C4a, C8a~128.8

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The workflow for assigning the carbon signals in a phthalazine derivative is a systematic process that integrates 1D and 2D NMR data.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structure Elucidation a Acquire ¹H NMR Spectrum e Assign Proton Signals a->e b Acquire ¹³C NMR Spectrum f Assign Protonated Carbons via HSQC b->f c Acquire HSQC Spectrum c->f d Acquire HMBC Spectrum g Assign Quaternary Carbons via HMBC d->g e->f f->g h Final Structure Confirmation g->h

Caption: Workflow for ¹³C NMR signal assignment in phthalazine derivatives.

The Influence of Substituents on ¹³C NMR Spectra

The introduction of substituents onto the phthalazine ring system leads to predictable changes in the ¹³C NMR chemical shifts. These changes, known as substituent-induced chemical shifts (SCS), provide valuable information about the electronic effects (inductive and resonance) of the substituent and its position on the ring.[9][10]

Electronic Effects of Substituents
  • Electron-donating groups (EDGs) , such as -OCH₃, -NH₂, and alkyl groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the carbon nuclei, resulting in an upfield shift (lower ppm) of their signals.

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -C=O, decrease the electron density on the aromatic ring. This deshielding effect causes the signals of the affected carbon atoms to shift downfield (higher ppm).

Positional Isomerism and Steric Effects

The position of the substituent on the phthalazine ring has a significant impact on the observed chemical shifts. For instance, a substituent at the C1 position will have a more pronounced effect on the chemical shifts of the carbons in the pyridazine ring, while a substituent on the benzene ring (e.g., at C6) will primarily influence the carbons of that ring.

Steric hindrance can also play a role in determining chemical shifts. For example, bulky substituents may force other functional groups out of the plane of the aromatic ring, thereby altering the conjugation and the resulting chemical shifts.[10]

Table 2: Illustrative ¹³C NMR Chemical Shifts for Substituted Phthalazinone Derivatives

CompoundC=OAromatic CarbonsOther Carbons
3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide~158.7125.0 - 145.9CH₂-Ph: ~38.0, NCH₂CH₂CO: 46.0-47.0, CH₂CH₂CO: 30.0-35.0
Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate~158.7, ~171.4125.0 - 145.9OCH₂: ~60.5, CH₃: ~14.4
N-allyl-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanamide~158.7, ~169.0125.0 - 145.9CH=CH₂: 134.2, 116.3, NCH₂: 42.0

Data synthesized from multiple sources for illustrative purposes.[1][11][12]

Advanced NMR Techniques for Phthalazine Analysis

While 1D ¹³C NMR provides essential information, complex phthalazine derivatives often require the application of more sophisticated NMR techniques for complete structural elucidation.

2D NMR Spectroscopy: HSQC and HMBC

As previously mentioned, HSQC and HMBC are powerful 2D NMR experiments that are crucial for unambiguous signal assignment.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the straightforward identification of protonated carbon signals.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the connectivity of different molecular fragments.[6][8]

The following diagram illustrates the key correlations observed in an HMBC experiment for a hypothetical substituted phthalazine.

Caption: Schematic of key 2- and 3-bond HMBC correlations in a phthalazine derivative.

¹³C-¹⁵N Correlation Spectroscopy

For an even deeper structural analysis, particularly for understanding the electronic environment around the nitrogen atoms, ¹³C-¹⁵N correlation spectroscopy can be employed. While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like HMBC can be optimized to observe ¹H-¹⁵N or ¹³C-¹⁵N long-range correlations. This can be invaluable for differentiating isomers where the connectivity to the nitrogen atoms is ambiguous.[13][14][15]

Practical Considerations and Experimental Protocols

The quality of ¹³C NMR data is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the phthalazine compound is sufficiently soluble. Common choices include CDCl₃, DMSO-d₆, and Methanol-d₄. The choice of solvent can slightly influence the chemical shifts, so consistency is key when comparing spectra.

  • Concentration: Aim for a sample concentration of 5-20 mg in 0.5-0.7 mL of solvent for a standard ¹³C NMR experiment. For less soluble compounds or when only small amounts of material are available, longer acquisition times may be necessary.

  • Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening and a loss of signal.

Standard ¹³C NMR Acquisition Protocol
  • Instrument Setup: Tune and match the NMR probe for ¹³C frequency.

  • Pulse Program: Select a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon signals (e.g., 0-220 ppm).

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹³C NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

Conclusion

¹³C NMR spectroscopy is a cornerstone technique in the chemical sciences, and its application to the study of phthalazine compounds is essential for advancing drug discovery and development. This guide has provided a comprehensive framework for understanding and utilizing ¹³C NMR for the structural analysis of this important class of heterocyclic compounds. By integrating fundamental principles with practical insights and advanced techniques, researchers can confidently and accurately elucidate the structures of novel phthalazine derivatives, paving the way for the development of new and improved medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9207, Phthalazine.
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  • Al-Warhi, T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar. [Link]
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  • Al-Ghorbani, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Scientific Reports, 14(1), 1-22. [Link]
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Mass spectrometry of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-7-methoxyphthalazine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's behavior under various ionization conditions. We explore both "hard" and "soft" ionization techniques, detailing predicted fragmentation pathways, and provide field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind methodological choices is explained, ensuring a deep understanding of how to achieve robust, reliable, and informative mass spectral data for this specific analyte.

Introduction to this compound: A Molecule of Interest

This compound belongs to the phthalazine class of N-heterocyclic compounds. Phthalazine derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of various biologically active agents used in the treatment of a wide range of conditions, including cancer and hypertension.[1][2] The specific substitution pattern of this compound, featuring a chloro group and a methoxy group, presents a unique analytical challenge and opportunity. The chlorine atom provides a distinct isotopic signature, while the methoxy group and the phthalazine core offer predictable sites for fragmentation.

Accurate mass spectrometric analysis is paramount for confirming the identity, purity, and structure of such compounds during synthesis, metabolite identification, and quality control processes. This guide serves as a foundational document for developing and validating such analytical methods.

Molecular Profile:

  • IUPAC Name: this compound[3]

  • CAS Number: 102196-78-1[3]

  • Molecular Formula: C₉H₇ClN₂O[3]

  • Monoisotopic Mass: 194.02469 Da[4]

  • Molecular Weight: 194.62 g/mol [3]

Core Principles: Selecting the Right Mass Spectrometry Approach

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of a molecule. The selection depends on the desired information—be it molecular weight confirmation or detailed structural elucidation—and the analyte's physicochemical properties, such as volatility and thermal stability.

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte, causing extensive and reproducible fragmentation.[5][6] This creates a characteristic "fingerprint" mass spectrum, invaluable for structural confirmation and library matching. EI is best coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[7] It imparts minimal excess energy, typically resulting in an intact protonated molecule [M+H]⁺.[7] This makes it ideal for accurate molecular weight determination. ESI is the standard for Liquid Chromatography (LC-MS) and is well-suited for polar, less volatile, and thermally labile compounds. The basic nitrogens in the phthalazine ring make this compound an excellent candidate for positive-ion ESI.[7]

Electron Ionization (EI-MS): Unveiling the Structural Fingerprint

3.1 Rationale for EI-MS

For definitive structural confirmation of this compound, EI-MS is the method of choice. The high energy of EI induces predictable bond cleavages, providing a wealth of fragment ions that illuminate the molecule's architecture.[6][8] The resulting spectrum is highly reproducible and can be used to build a library entry for future identification.

3.2 Predicted EI Fragmentation Pathway

The fragmentation of this compound will be governed by the stability of the aromatic system and the nature of its substituents. The molecular ion (M⁺˙) will be readily observed due to the stable aromatic core.[9] A key diagnostic feature will be the isotopic pattern of chlorine: the molecular ion will appear as two peaks, at m/z 194 (³⁵Cl) and m/z 196 (³⁷Cl), with an approximate intensity ratio of 3:1.

The primary fragmentation steps are predicted to be:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable cation at m/z 179/181.

  • Sequential Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide to form a fragment at m/z 151/153.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the molecular ion would yield a fragment at m/z 159.

  • Loss of Acetonitrile (CH₃CN): A retro-Diels-Alder-type rearrangement could lead to the expulsion of a neutral acetonitrile molecule, although this is less common.

G M M⁺˙ m/z 194/196 C₉H₇ClN₂O⁺˙ F1 Loss of •CH₃ m/z 179/181 C₈H₄ClN₂O⁺ M->F1 - •CH₃ F3 Loss of •Cl m/z 159 C₉H₇N₂O⁺ M->F3 - •Cl F2 Loss of CO m/z 151/153 C₇H₄ClN₂⁺ F1->F2 - CO F4 Loss of N₂ m/z 123 C₈H₄Cl⁺ F2->F4 - N₂

Caption: Predicted EI fragmentation pathway for this compound.

3.3 Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard approach for analyzing this compound using a GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

Parameter Setting Rationale
GC System Standard GC with split/splitless injectorProvides robust and reproducible injections.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A general-purpose column offering good resolution for a wide range of semi-volatile aromatic compounds.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas providing optimal chromatographic efficiency.
Oven Program Initial 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature ramp that effectively separates the analyte from solvent and potential impurities.
MS Interface Temp. 280 °CPrevents condensation of the analyte in the transfer line.
Ion Source Electron Ionization (EI)Induces characteristic fragmentation for structural elucidation.[10]
Ion Source Temp. 230 °CA standard temperature that balances ionization efficiency with minimizing thermal background.
Electron Energy 70 eVStandard energy for EI, producing reproducible spectra that are comparable to library databases.[6]
Mass Range m/z 40-400Covers the molecular ion and all expected fragments.
Sample Preparation Dissolve 1 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate. Dilute to 1-10 µg/mL for injection.Solvents are compatible with the GC system and effectively dissolve the analyte.[11]

Electrospray Ionization (ESI-MS): High-Sensitivity and Accurate Mass

4.1 Rationale for ESI-MS

ESI is the ideal technique for confirming the molecular weight and determining the elemental composition of this compound with high accuracy. Its soft nature ensures the protonated molecule, [M+H]⁺, is the most abundant species, simplifying the spectrum.[7] This is particularly useful when analyzing complex mixtures, such as in metabolite studies or reaction monitoring, where chromatographic separation is coupled with mass detection.

4.2 High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

Coupling ESI with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the measurement of mass with very high precision (typically < 5 ppm). This enables the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) further enhances structural analysis. The [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides fragmentation data from a known precursor, confirming structural features.

4.3 Predicted ESI-MS/MS Fragmentation Pathway

In positive-ion ESI, the molecule will protonate on one of the basic nitrogen atoms of the phthalazine ring. The MS/MS fragmentation of the [M+H]⁺ precursor ion (m/z 195/197) is expected to proceed via losses of neutral molecules.

  • Loss of Methane (CH₄): A potential rearrangement and loss of methane from the protonated methoxy group.

  • Loss of Formaldehyde (CH₂O): A common loss from protonated methoxy aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the heterocyclic ring.

G M [M+H]⁺ m/z 195/197 C₉H₈ClN₂O⁺ F1 Loss of CH₂O m/z 165/167 C₈H₆ClN₂⁺ M->F1 - CH₂O F3 Loss of N₂ m/z 137/139 C₉H₈ClO⁺ M->F3 - N₂ F2 Loss of Cl• m/z 130 C₈H₅N₂⁺ F1->F2 - Cl•

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

4.4 Experimental Protocol: LC-ESI-MS Analysis

This protocol is designed for a standard HPLC or UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

Parameter Setting Rationale
LC System HPLC or UPLC systemProvides robust separation prior to MS analysis.
Column C18, 100 mm x 2.1 mm, 1.8 µm particle sizeC18 is a versatile stationary phase for retaining moderately polar compounds like the analyte.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting efficient ionization in positive ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and re-equilibrate.A standard gradient to elute the compound with good peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Ion Source Electrospray Ionization (ESI), Positive ModeThe N-heterocyclic structure is readily protonated, making positive mode the optimal choice.[7]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temp. 120 °CAssists in desolvation of the ESI droplets.
Desolvation Gas Flow 600 L/hr (Nitrogen)High flow of heated gas is crucial for efficient desolvation and ion release.
Mass Range m/z 50-500Covers the expected mass of the protonated molecule and any potential adducts or fragments.
MS/MS Collision Energy Ramp 10-40 eVA ramp of collision energies ensures that a full range of fragment ions is produced for detailed structural analysis.
Sample Preparation Dissolve 1 mg in 1 mL of Methanol or Acetonitrile. Dilute to 0.1-1 µg/mL with 50:50 Water:Acetonitrile.Ensures compatibility with the reverse-phase mobile phase and complete dissolution.

Data Synthesis and Validation

A self-validating system is crucial for trustworthy results. Before sample analysis, the mass spectrometer's calibration must be verified using a known standard solution to ensure high mass accuracy.

Table 1: Summary of Key Predicted Ions for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss / Fragment Identity
EI 194.02 / 196.02179.00 / 181.00M⁺˙ - •CH₃
151.01 / 153.01M⁺˙ - •CH₃ - CO
159.05M⁺˙ - •Cl
ESI (+) 195.03 / 197.03165.02 / 167.02[M+H]⁺ - CH₂O
130.05[M+H]⁺ - CH₂O - Cl•

(Note: m/z values are for the monoisotopic masses, showing the ³⁵Cl / ³⁷Cl isotopes where applicable.)

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both EI and ESI techniques. GC-EI-MS provides a detailed fragmentation fingerprint essential for unambiguous structural confirmation, while LC-ESI-HRMS offers high-sensitivity detection and accurate mass measurement for formula determination and analysis in complex matrices. The protocols and predicted fragmentation pathways outlined in this guide provide a robust framework for researchers to develop and implement reliable analytical methods for this important class of heterocyclic compounds.

References

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Infrared Spectroscopy of Phthalazine Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Phthalazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, foundational to numerous applications in medicinal chemistry. These structures are integral to the development of therapeutic agents with a wide spectrum of activities, including antitumor, antihypertensive, and antimicrobial properties.[1] Given their pharmacological significance, the precise structural elucidation and characterization of novel phthalazine derivatives are paramount in the drug discovery and development pipeline.[1][2]

Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose.[3][4] By probing the vibrational modes of a molecule, IR spectroscopy provides a unique "fingerprint" that reveals the presence of key functional groups, sheds light on the molecular backbone, and confirms the successful synthesis of target compounds.[3] This guide offers a detailed exploration of the principles and practical applications of Fourier Transform Infrared (FTIR) spectroscopy in the analysis of phthalazine derivatives, designed to empower researchers with the expertise to interpret spectra confidently and make informed experimental choices.

The Fundamental Principle: Molecular Vibrations and IR Absorption

The power of IR spectroscopy lies in its interaction with molecular bonds. Every covalent bond within a molecule, such as C-H, N-H, C=O, or C=N, vibrates at a characteristic frequency. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that match these natural vibrational modes.[3] This absorption corresponds to a transition from the vibrational ground state to an excited state. The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle).

An FTIR spectrometer measures the wavelengths at which a sample absorbs this radiation. The resulting spectrum is a plot of percent transmittance (or absorbance) against wavenumber (cm⁻¹), which is inversely proportional to the wavelength.[5] Each trough (in a transmittance spectrum) corresponds to a specific molecular vibration, providing direct evidence of the functional groups present in the molecule.

cluster_0 FTIR Spectrometer cluster_1 Molecular Level Interaction IR_Source IR Radiation Source Sample Phthalazine Sample IR_Source->Sample Irradiation Detector Detector Sample->Detector Transmitted Light Absorption Energy Absorption at Resonant Frequency Detector->Absorption Generates Spectrum Data Molecule Molecule (Bonds as Springs) Vibration Stretching & Bending Vibrations Molecule->Vibration Vibration->Absorption caption Interaction of IR radiation with molecular bonds.

Caption: Interaction of IR radiation with molecular bonds.

Spectral Characteristics of the Phthalazine Core and its Derivatives

The interpretation of an IR spectrum begins with identifying the characteristic absorption bands of the core structure and the appended functional groups. The IR spectra of nitrogen-containing heterocycles can be complex; however, several regions are highly informative.[6][7]

The Phthalazine Ring

The core phthalazine structure, an aromatic diazine, gives rise to several predictable absorption bands. The interpretation often relies on empirical correlations, as the calculation of normal vibrations for such heterocycles can be complex.[8]

  • Aromatic C-H Stretch: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[5] Their presence helps distinguish aromatic C-H bonds from aliphatic C-H bonds, which absorb just below 3000 cm⁻¹.

  • Ring C=C and C=N Stretching: Vibrations from the stretching of double bonds within the aromatic and heterocyclic rings are observed in the 1640-1400 cm⁻¹ region.[8] These often appear as a series of sharp bands of variable intensity. Assigning a specific band to C=N versus C=C can be challenging due to vibrational coupling within the conjugated system.[8]

  • C-H Bending: Aromatic C-H "in-plane" bending vibrations are found in the 1300-1000 cm⁻¹ region. More diagnostically useful are the "out-of-plane" (oop) bending bands, which appear between 900-650 cm⁻¹. The exact position of these strong bands can sometimes provide clues about the substitution pattern on the benzene ring portion of the molecule.[5][8]

Influence of Common Substituents

In drug development, phthalazine is often derivatized with various functional groups to modulate its pharmacological properties. These substituents give rise to highly characteristic and often intense IR absorption bands.

Functional GroupType of VibrationCharacteristic Wavenumber (cm⁻¹)Notes
Amide/Lactam (in Phthalazinones) C=O Stretch1720 - 1630A very strong and sharp absorption. Its position is sensitive to ring strain and conjugation. For example, a C=O band was reported at 1639 cm⁻¹ in an ester derivative.[9]
N-H Stretch3350 - 3180A moderate, sometimes broad band. Secondary amides (one N-H bond) show a single peak.[10] Hydrazide derivatives show NH and NH₂ bands around 3300 and 3194 cm⁻¹.[9]
N-H Bend1650 - 1550A moderate absorption, can sometimes overlap with C=C stretching bands.
Amine N-H Stretch3500 - 3300Primary amines (-NH₂) show two distinct bands (symmetric and asymmetric stretches), while secondary amines (-NH-) show a single, often weaker, band.[7][10] Tertiary amines have no N-H stretch.[10]
N-H Wag (Bend)910 - 650A broad, moderate to strong absorption for primary and secondary amines.[10]
Ester C=O Stretch1750 - 1720A strong, sharp absorption. A C=O ester band was identified at 1720 cm⁻¹.[9]
C-O Stretch1300 - 1000Two bands are typically observed, one stronger than the other.
Alkyl Groups (e.g., -CH₃, -CH₂-) C-H Stretch2975 - 2850Strong, sharp absorptions appearing just below 3000 cm⁻¹.[5][9]
C-H Bend1470 - 1365Scissoring and rocking vibrations.
**Nitro Group (-NO₂) **Asymmetric Stretch1570 - 1500Very strong absorption.[11]
Symmetric Stretch1370 - 1300Very strong absorption.[11] The presence of two strong bands in these regions is highly indicative of a nitro group.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

The trustworthiness of an IR spectrum hinges on meticulous sample preparation and background correction.[12] The goal is to obtain a clean, reproducible spectrum of the analyte, free from interference.

cluster_prep Step 1: Sample Preparation cluster_acq Step 2 & 3: Data Acquisition cluster_proc Step 4: Analysis start Select Phthalazine Derivative decision Is sample solid or liquid? start->decision solid_path Solid decision->solid_path Solid liquid_path Liquid/Solution decision->liquid_path Liquid kbr KBr Pellet (Grind 1-2mg sample with 100mg KBr, press pellet) solid_path->kbr atr_solid ATR (Place powder on crystal, apply pressure) solid_path->atr_solid liquid_cell Liquid Cell (Inject neat liquid or solution into cell with IR-transparent windows) liquid_path->liquid_cell atr_liquid ATR (Place a drop of liquid on crystal) liquid_path->atr_liquid background Acquire Background Spectrum (Measure empty ATR, pure KBr pellet, or pure solvent in cell) kbr->background atr_solid->background liquid_cell->background atr_liquid->background sample Acquire Sample Spectrum (Measure prepared sample) background->sample Ensures subtraction of atmosphere/matrix signals process Process Data (Automatic background subtraction, baseline correction) sample->process interpret Interpret Spectrum (Identify characteristic bands, compare to reference) process->interpret result Structural Confirmation interpret->result caption FTIR experimental workflow.

Caption: FTIR experimental workflow.

Step 1: Sample Preparation

The choice of method depends on the physical state of the sample. The causality behind this choice is to ensure the IR beam can pass through or interact with the sample efficiently to produce a high-quality spectrum.

  • For Solid Samples (KBr Pellet Method): This is a classic transmission technique.

    • Grind: Gently grind 1-2 mg of the solid phthalazine derivative with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[12] Causality: Grinding reduces particle size to minimize light scattering, while KBr is used because it is transparent in the mid-IR range (4000-400 cm⁻¹) and acts as a solid matrix.[12][13]

    • Press: Transfer the fine powder to a pellet die and apply several tons of pressure using a hydraulic press. The goal is to form a clear or translucent pellet.

    • Mount: Carefully place the resulting KBr pellet into the spectrometer's sample holder.

  • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR): ATR has become the most common sampling technique due to its simplicity and speed.[13]

    • Clean: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean.[12]

    • Background: Perform a background scan on the clean, empty crystal.

    • Apply Sample: Place a small amount of the solid powder or a single drop of the liquid directly onto the crystal.[12]

    • Apply Pressure: For solids, lower the pressure anvil to ensure firm, uniform contact between the sample and the crystal. Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively.[13][14]

  • For Soluble Samples (Solution Cell Method):

    • Dissolve: Prepare a concentrated solution (typically >5% w/v) of the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, dichloromethane).[15]

    • Fill Cell: Inject the solution into a liquid cell equipped with IR-transparent windows (e.g., NaCl, KBr).[14][15]

    • Background: A background spectrum must be run using a cell filled with the pure solvent to allow for digital subtraction.[15]

Step 2: Background Measurement

This is a critical, non-negotiable step for data integrity. Before analyzing the sample, a background spectrum is recorded. The instrument stores this spectrum and automatically ratios it against the sample spectrum.

  • Causality & Trustworthiness: This procedure computationally removes interfering signals from atmospheric water vapor and carbon dioxide, as well as any absorptions from the sample matrix (KBr) or solvent.[3] This ensures that the final spectrum represents only the analyte of interest, making the data trustworthy.

Step 3: Sample Measurement

Place the prepared sample (KBr pellet, ATR with sample applied, or filled liquid cell) into the spectrometer and initiate the scan. The instrument will collect the data, ratio it against the stored background, and generate the final IR spectrum.

Step 4: Data Processing and Interpretation

Modern FTIR software automatically performs the background subtraction. The resulting spectrum can then be analyzed by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands and correlating them with the known frequencies of functional groups, as detailed in the table above.

Case Study: Interpreting the Spectrum of a 4-substituted Phthalazin-1(2H)-one

Consider a hypothetical derivative, 4-benzyl-2-(2-hydroxyethyl)phthalazin-1(2H)-one . Based on its structure, we can predict the key features of its IR spectrum, demonstrating the logical process of interpretation.

  • ~3400 cm⁻¹ (broad): A broad band from the O-H stretching vibration of the alcohol group.

  • 3080-3030 cm⁻¹ (multiple, weak-medium): Aromatic C-H stretching from both the phthalazine and benzyl rings.

  • 2960-2850 cm⁻¹ (multiple, medium-strong): Aliphatic C-H stretching from the -CH₂- groups in the benzyl and hydroxyethyl substituents.

  • ~1650 cm⁻¹ (very strong, sharp): The C=O stretch of the cyclic amide (lactam) group in the phthalazinone ring. This is often the most intense peak in the spectrum.

  • 1610, 1580, 1490, 1450 cm⁻¹ (multiple, sharp, medium-strong): A series of bands corresponding to the C=C and C=N aromatic ring stretching vibrations.

  • ~1250 cm⁻¹ (strong): The C-N stretch from the amide group.

  • ~1050 cm⁻¹ (strong): The C-O stretch from the primary alcohol group.

  • ~750 cm⁻¹ (strong, sharp): A C-H out-of-plane bending band, indicative of the ortho-disubstituted benzene portion of the phthalazine core.

The presence of all these bands in the experimental spectrum would provide strong, self-validating evidence for the successful synthesis of the target molecule.

Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of chemists working on the synthesis and development of phthalazine-based drugs. Its ability to provide rapid, definitive confirmation of functional groups makes it a first-line technique for reaction monitoring, intermediate verification, and final product characterization. By understanding the fundamental principles of molecular vibrations and mastering standardized, self-validating experimental protocols, researchers can leverage the full diagnostic power of FTIR to accelerate their research and ensure the structural integrity of their novel chemical entities.

References

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A Technical Guide to the Discovery of Novel Phthalazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Phthalazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2] Its rigid conformation and versatile substitution points provide an excellent foundation for developing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3]

The therapeutic relevance of this scaffold is well-established, with numerous marketed drugs incorporating the phthalazine or phthalazinone moiety.[4] These include the antihypertensive agent Hydralazine, the antihistamine Azelastine, and several modern targeted cancer therapies, most notably the PARP inhibitor Olaparib.[4][5][6] The broad spectrum of pharmacological activities associated with phthalazine derivatives—spanning anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects—underscores the immense potential held within this chemical class.[4][7][8][9]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the modern workflow for discovering novel phthalazine-based compounds. Moving beyond a simple recitation of facts, this document provides in-depth, field-proven insights into the strategic decisions, experimental designs, and robust methodologies that underpin a successful discovery campaign. We will explore the journey from rational design and synthesis to biological screening and lead optimization, grounding each step in authoritative scientific principles.

Chapter 1: Strategic Foundations: Design and Synthesis

The discovery of a novel therapeutic agent is not a matter of chance but the result of a deliberate and strategic process. This chapter outlines the initial phases of a phthalazine-focused drug discovery program, from computational design to the practicalities of chemical synthesis and characterization.

The Rationale: Why Phthalazine?

The selection of the phthalazine scaffold is a strategic choice rooted in its proven success and chemical tractability.[1]

  • Bioisosteric Versatility: The two nitrogen atoms in the phthalazine ring are key hydrogen bond acceptors, capable of mimicking interactions of other functional groups and anchoring the molecule within a target's binding site.

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Tunable Physicochemical Properties: Substituents can be readily introduced at multiple positions on the phthalazine core, allowing for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

In Silico Design: Charting the Course

Before any wet lab synthesis begins, computational modeling provides an invaluable roadmap. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two pillars of this initial phase. For instance, in targeting a kinase, SBDD would involve docking virtual phthalazine derivatives into the ATP-binding pocket of the enzyme's crystal structure (e.g., PDB ID: 1M17 for EGFR) to predict binding modes and affinities.[10] This allows for the prioritization of synthetic targets that are most likely to be active, saving considerable time and resources.

Synthetic Strategy: From Blueprint to Molecule

The synthesis of a focused library of phthalazine derivatives is the cornerstone of the discovery process. A variety of robust synthetic routes have been developed, often starting from readily available precursors like phthalic anhydride or 2-acylbenzoic acids.[7][8][11]

A common and effective strategy for creating 1(2H)-phthalazinone derivatives, a prevalent subclass, involves the condensation of a substituted phthalic anhydride with hydrazine hydrate.[8] This core can then be further functionalized.

Workflow for Phthalazine-Based Drug Discovery

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical T Target Identification & Validation D In Silico Design (Docking, QSAR) T->D S Synthesis of Phthalazine Library D->S P Purification & Characterization (NMR, MS) S->P AD Assay Development & Validation P->AD HTS High-Throughput Screening (HTS) AD->HTS HP Hit Prioritization & Confirmation HTS->HP SAR SAR Studies & Iterative Synthesis HP->SAR MOA Mechanism of Action (MoA) Elucidation SAR->MOA PK In Vitro ADME/Tox & PK Profiling MOA->PK IV In Vivo Efficacy (Animal Models) PK->IV DC Development Candidate Selection IV->DC

Caption: A generalized workflow for a modern drug discovery campaign focusing on novel phthalazine compounds.

Protocol 1: Synthesis of a 4-Aryl-1(2H)-phthalazinone Derivative

This protocol describes a representative synthesis, which is a foundational method for creating a diverse library for screening.

  • Objective: To synthesize 4-(4-chlorophenyl)-1(2H)-phthalazinone as a representative compound.

  • Rationale: This reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalic anhydride, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable phthalazinone ring.

  • Materials:

    • 2-(4-chlorobenzoyl)benzoic acid (1 eq)

    • Hydrazine hydrate (85%) (1.5 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • Suspend 2-(4-chlorobenzoyl)benzoic acid (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the suspension.

    • Add hydrazine hydrate (1.5 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-(4-chlorophenyl)-1(2H)-phthalazinone.

  • Validation & Characterization:

    • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Expect characteristic peaks for the aromatic protons and the phthalazinone core.[10]

    • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

    • Melting Point: Determine the melting point and compare it to literature values if available, as a measure of purity.

Chapter 2: Biological Evaluation and Optimization

With a library of novel phthalazine compounds in hand, the next phase is to identify biological activity and systematically refine the most promising "hits" into potent and selective "leads."

High-Throughput Screening (HTS) and Hit Identification

HTS is the engine of modern drug discovery, allowing for the rapid evaluation of thousands of compounds. The choice of assay is critical and depends entirely on the biological target. For example, to find inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, a biochemical kinase assay would be employed.[12]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the VEGFR-2 kinase.

  • Rationale: This assay measures the ability of a compound to block the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.

  • Procedure:

    • Prepare a series of dilutions of the phthalazine test compounds in DMSO.

    • In a 384-well microplate, add the kinase buffer, the VEGFR-2 enzyme, and the fluorescently labeled substrate peptide.

    • Add the test compounds from the dilution series to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Read the plate on a suitable plate reader to quantify the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hits from HTS are rarely optimal. They often require chemical modification to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This iterative process is known as the study of Structure-Activity Relationships (SAR).[1]

For example, an initial hit might have an IC₅₀ of 5 µM. By systematically modifying different parts of the phthalazine scaffold (e.g., changing the aryl group at the 4-position or adding substituents to the benzo ring) and re-testing, the medicinal chemistry team can build a detailed understanding of which chemical features are critical for activity.

Table 1: Hypothetical SAR Data for Phthalazine-Based VEGFR-2 Inhibitors

Compound IDR¹ Substituent (at position 4)IC₅₀ (nM)
LEAD-001 Phenyl1500
LEAD-002 4-Chlorophenyl450
LEAD-003 4-Methoxyphenyl980
LEAD-004 4-Chloro-3-trifluoromethylphenyl43
LEAD-005 3-Pyridyl620

This data illustrates that electron-withdrawing groups, particularly the combination found in Sorafenib, significantly improve potency against the target.[12]

Elucidating the Mechanism of Action (MoA)

Once a potent lead compound is identified, it is crucial to confirm that it works through the intended mechanism. For a putative enzyme inhibitor, this involves demonstrating target engagement in a cellular context. Techniques like cellular thermal shift assays (CETSA) or Western blotting to analyze downstream signaling pathways can confirm that the compound interacts with its target inside the cell and produces the desired biological effect. For instance, a potent VEGFR-2 inhibitor should block VEGF-induced phosphorylation of downstream proteins like ERK in endothelial cells.

Mechanism of Action: PARP Inhibition

cluster_drug Therapeutic Intervention ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp recruits repair Base Excision Repair (BER Pathway) parp->repair initiates drug Phthalazinone Inhibitor (e.g., Olaparib) drug->parp blocks

Caption: Simplified diagram showing how phthalazinone-based PARP inhibitors block the DNA repair pathway.

Conclusion and Future Outlook

The phthalazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[3][13] Its synthetic accessibility and proven track record make it an attractive core for targeting a wide range of diseases. The systematic approach outlined in this guide—combining rational in silico design, robust synthetic chemistry, high-throughput biological screening, and iterative lead optimization—provides a powerful paradigm for unlocking the full potential of this privileged structure.

Future advancements will likely focus on developing phthalazine derivatives with even greater selectivity to minimize off-target effects, as well as exploring novel therapeutic areas beyond the well-trodden paths of oncology and inflammation.[1][14] The integration of artificial intelligence and machine learning into the design and optimization cycles promises to further accelerate the discovery of the next generation of phthalazine-based medicines.

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Methodological & Application

Synthesis of 1-Chloro-7-methoxyphthalazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-7-methoxyphthalazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted phthalazine core is a prevalent scaffold in a variety of pharmacologically active compounds. The presence of a reactive chlorine atom at the 1-position allows for facile nucleophilic displacement, providing a versatile handle for the synthesis of diverse derivatives. The methoxy group at the 7-position modulates the electronic properties and lipophilicity of the molecule, influencing its biological activity and pharmacokinetic profile. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is presented in a two-step sequence, commencing with the preparation of the precursor, 7-methoxyphthalazin-1(2H)-one, followed by its subsequent chlorination.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclocondensation of a suitable 2-acyl-4-methoxybenzoic acid derivative with hydrazine hydrate to form the stable 7-methoxyphthalazin-1(2H)-one intermediate. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the desired product.

Synthesis_Workflow Start Starting Material (e.g., 2-Formyl-4-methoxybenzoic acid) Step1 Step 1: Cyclocondensation Start->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Intermediate 7-Methoxyphthalazin-1(2H)-one Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 7-Methoxyphthalazin-1(2H)-one

The formation of the phthalazinone ring is achieved through the reaction of a 2-acylbenzoic acid with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic system.[1][2][3]

Protocol: Synthesis of 7-Methoxyphthalazin-1(2H)-one

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
2-Formyl-4-methoxybenzoic acidC₉H₈O₄180.161.0
Hydrazine hydrate (~64-80%)N₂H₄·H₂O50.061.2
Ethanol (EtOH)C₂H₅OH46.07Solvent
Acetic Acid (glacial)CH₃COOH60.05Catalyst

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-formyl-4-methoxybenzoic acid (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 7-methoxyphthalazin-1(2H)-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 75-85%

Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.6 (s, 1H, NH), 8.2 (d, 1H), 8.1 (s, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0, 160.0, 145.0, 135.0, 128.0, 127.0, 125.0, 115.0, 108.0, 56.0.

Part 2: Synthesis of this compound

The conversion of the phthalazinone to the chlorophthalazine is a deoxychlorination reaction. Phosphorus oxychloride is a common and effective reagent for this transformation. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of a chloride ion to displace the phosphate group and form the chloro-substituted heterocycle.[4][5][6]

Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
7-Methoxyphthalazin-1(2H)-oneC₉H₈N₂O₂176.171.0
Phosphorus oxychloride (POCl₃)POCl₃153.335.0 - 10.0
Toluene (optional)C₇H₈92.14Solvent

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 7-methoxyphthalazin-1(2H)-one (1.0 eq). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask. The reaction can be run neat in excess POCl₃ or in a high-boiling solvent like toluene. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. The product will precipitate as a solid. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water. If extraction is performed, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Expected Yield: 60-75%

Characterization (Expected):

  • Appearance: Pale yellow to light brown solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.3 (s, 1H), 8.1 (d, 1H), 7.6 (d, 1H), 7.4 (dd, 1H), 4.0 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 158.0, 142.0, 136.0, 130.0, 126.0, 124.0, 118.0, 107.0, 56.0.

Scientific Integrity and Logic

The choice of a two-step synthesis starting from a 2-acylbenzoic acid is based on the well-established and reliable formation of the phthalazinone ring system through condensation with hydrazine.[1][2] This method offers high yields and a straightforward work-up. The use of phosphorus oxychloride for the subsequent chlorination is a standard and efficient method for converting lactam-like carbonyls in heterocyclic systems to the corresponding chlorides.[4][5] The mechanism proceeds through a highly reactive phosphorylated intermediate, which is readily displaced by a chloride ion. This deoxychlorination is a powerful tool in heterocyclic chemistry for the introduction of a versatile leaving group.

Data Summary

CompoundStarting MaterialKey ReagentsReaction TimeTemperature (°C)Expected Yield (%)
7-Methoxyphthalazin-1(2H)-one2-Formyl-4-methoxybenzoic acidHydrazine hydrate, Acetic acid4-6 hReflux (Ethanol)75-85
This compound7-Methoxyphthalazin-1(2H)-onePhosphorus oxychloride (POCl₃)2-4 hReflux (110-120)60-75

Visualization of Reaction Mechanisms

Phthalazinone_Formation cluster_step1 Mechanism of 7-Methoxyphthalazin-1(2H)-one Formation Start_Mol 2-Formyl-4-methoxybenzoic acid + H₂N-NH₂ Hydrazone Hydrazone Intermediate Start_Mol->Hydrazone Nucleophilic attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Attack on carbonyl Dehydration Dehydration Cyclization->Dehydration Loss of H₂O Product_Mol 7-Methoxyphthalazin-1(2H)-one Dehydration->Product_Mol

Caption: Proposed mechanism for the formation of the phthalazinone ring.

Chlorination_Mechanism cluster_step2 Mechanism of Chlorination with POCl₃ Phthalazinone 7-Methoxyphthalazin-1(2H)-one Phosphorylation Phosphorylated Intermediate Phthalazinone->Phosphorylation + POCl₃ Chloride_Attack Nucleophilic attack by Cl⁻ Phosphorylation->Chloride_Attack Displacement Product_Mol This compound + H₃PO₄ Chloride_Attack->Product_Mol

Caption: Proposed mechanism for the chlorination of the phthalazinone intermediate.

References

  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development. [Link]
  • Phthalazinone. ScienceDirect. [Link]
  • El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
  • El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
  • Amini, M., et al. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. [Link]
  • Hydrazine hydr
  • POCl3 Mechanism for Activated Chlorine Form
  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
  • Colyer, J. T., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • POCl3 Mechanism with Base For Activated Chlorine Form
  • Khan, K. M., et al. (2014).
  • Lange, J., et al. (2002). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][3][7][8]tetrazine, a Novel Ring System. Helvetica Chimica Acta. [Link]
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Boruah, P., et al. (2018). An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry. [Link]
  • Process for preparing purine derivatives.
  • Nikolova, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. [Link]
  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][3][7][8]tetrazine, a Novel Ring System.
  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Al-Zaydi, K. M. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. [Link]
  • Search Results. Beilstein Journals. [Link]
  • Permata, W., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. [Link]
  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
  • Bakulev, V. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. [Link]
  • Bakulev, V. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Phthalazine Scaffold

Phthalazine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The 1-chloro-7-methoxyphthalazine moiety, in particular, serves as a highly versatile synthetic intermediate. The electron-deficient nature of the phthalazine ring system, further activated by the inductive effect of the two aza-nitrogens and the chloro-substituent at the C1 position, renders this position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and direct route for the introduction of diverse chemical functionalities, enabling the construction of large compound libraries for drug discovery and optimization.

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing SNAr reactions on this compound with a range of common nucleophiles.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution (SNAr) on this compound proceeds via a well-established two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C1 position, which bears the chlorine leaving group. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing phthalazine ring system.[4]

  • Elimination of the Leaving Group and Aromatization: In the subsequent, faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the phthalazine ring is restored, yielding the final substituted product.[4]

The reactivity of this compound in SNAr reactions is governed by several key factors:

  • Nucleophile Strength: Stronger nucleophiles generally accelerate the rate of reaction.[4] The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent system employed.[5][6]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4]

  • Leaving Group: The chloride ion is a good leaving group due to its ability to stabilize the negative charge as a relatively weak base.[7]

  • Ring Activation: The nitrogen atoms within the phthalazine ring act as strong electron-withdrawing groups, significantly activating the ring towards nucleophilic attack.[8][9]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nucleophile Nu⁻ Product Substituted Phthalazine Meisenheimer->Product Elimination of Cl⁻ (Fast) Leaving_Group Cl⁻

Caption: General mechanism for the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

General Considerations and Best Practices
  • Inert Atmosphere: Phthalazine derivatives can be sensitive to oxidation, especially at elevated temperatures. It is highly recommended to perform these reactions under an inert atmosphere of nitrogen or argon.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial, particularly when working with strong bases or moisture-sensitive nucleophiles, to prevent unwanted side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of 1-(benzylamino)-7-methoxyphthalazine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension under an inert atmosphere (N₂ or Ar).

  • Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.

Protocol 2: O-Arylation with a Phenol (e.g., Phenol)

This protocol details the synthesis of 1-phenoxy-7-methoxyphthalazine.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 6-12 hours, monitoring the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 3: S-Alkylation with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of 1-(phenylthio)-7-methoxyphthalazine.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.2 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to obtain the desired product.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere (N₂/Ar) Start->Setup Reagents Addition of Reagents: - this compound - Nucleophile - Base (if required) - Anhydrous Solvent Setup->Reagents Reaction Reaction Conditions: - Stirring - Heating (as required) Reagents->Reaction Monitoring Reaction Monitoring: - TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quenching - Extraction - Washing Monitoring->Workup Complete Isolation Isolation: - Drying of Organic Layer - Solvent Evaporation Workup->Isolation Purification Purification: - Column Chromatography - Recrystallization Isolation->Purification Characterization Product Characterization: - NMR - MS - IR Purification->Characterization End End Characterization->End

Caption: A generalized workflow for nucleophilic substitution reactions.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction scale.

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%)
BenzylamineK₂CO₃DMF80-1004-885-95
MorpholineK₂CO₃DMF80-1004-690-98
PhenolCs₂CO₃DMSO100-1206-1270-85
MethanolNaHTHF25-502-480-90
ThiophenolNaHTHF0-252-485-95

Troubleshooting and Advanced Considerations

  • Low Reactivity: If a reaction is sluggish, consider using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃ for O-arylations), a more polar aprotic solvent (e.g., DMSO), or a higher reaction temperature. Microwave-assisted heating can also significantly reduce reaction times.[10]

  • Side Reactions: In the case of ambident nucleophiles, a mixture of products may be obtained. Careful control of reaction conditions (temperature, solvent, counter-ion) can often favor one regioisomer.

  • Palladium-Catalyzed vs. SNAr: For less activated aryl chlorides or challenging nucleophiles, palladium-catalyzed cross-coupling reactions may be a viable alternative. However, SNAr reactions are often preferred due to their operational simplicity, lower cost, and avoidance of transition metal catalysts.[10]

  • Green Chemistry Approaches: The use of more environmentally benign solvents, such as water or polyethylene glycol (PEG), has been explored for SNAr reactions on electron-deficient heterocycles and may be applicable to this compound.[10][11]

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and highly efficient method for the synthesis of a diverse range of phthalazine derivatives. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, ultimately facilitating the discovery and development of novel therapeutic agents.

References

  • Roberts, A. L., & Schwarzenbach, R. P. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2249-2256. [Link]
  • Perlinger, J. A., et al. (1996). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS−) and Polysulfides (Sn2−).
  • Hartmann, M., & Druey, J. (1955). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. U.S.
  • Bessin, Y., et al. (2014). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 19(9), 14347-14361. [Link]
  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions. [Link]
  • Bagley, M. C., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synlett, 2011(18), 2624-2628. [Link]
  • RCS Research Chemistry Services. (n.d.).
  • Behalo, M. S., et al. (2019). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 56(1), 216-228. [Link]
  • Barrow, J. C., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786-4789. [Link]
  • Behalo, M. S., et al. (2019). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. [Link]
  • El-Sayed, W. A., et al. (2018). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 23(10), 2636. [Link]
  • El-Sayed, W. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14049-14065. [Link]
  • El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2955-2972. [Link]
  • Kumar, R., & Singh, P. (2021). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
  • Almahli, H., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(Special Issue 3), 3604-3627. [Link]
  • Singh, S., & Kumar, N. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]
  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
  • ResearchGate. (n.d.). Scheme 2.
  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
  • Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile. [Link]
  • e-PG Pathshala. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 465-474. [Link]

Sources

Application Notes and Protocols for 1-Chloro-7-methoxyphthalazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazine Scaffold as a Cornerstone in Drug Discovery

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. This has led to the development of a multitude of clinically significant drugs across various therapeutic areas, including the antihypertensive agent hydralazine and the anti-allergic medication azelastine.[1] The versatility of the phthalazine nucleus allows for its derivatization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Among the various substituted phthalazines, 1-chloro-7-methoxyphthalazine has emerged as a particularly valuable building block for the synthesis of novel bioactive molecules. The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of a wide array of functional groups. The methoxy group at the 7-position, an electron-donating group, can modulate the electronic properties of the aromatic system, influencing both the reactivity of the chloro group and the biological activity of the resulting derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 102196-78-1Chembeez
Molecular Formula C₉H₇ClN₂OPubChem
Molecular Weight 194.62 g/mol Chembeez
Appearance Off-white to light yellow solidGeneric Supplier Data
Solubility Soluble in dichloromethane, chloroform, and methanol. Insoluble in water.ChemBK
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Generic Safety Data

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the chlorination of its corresponding phthalazinone precursor, 7-methoxy-2H-phthalazin-1-one.[2] This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 7-Methoxy-2H-phthalazin-1-one 7-Methoxy-2H-phthalazin-1-one Chlorination Chlorination 7-Methoxy-2H-phthalazin-1-one->Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination This compound This compound Chlorination->this compound Work-up & Purification

Protocol 1: Synthesis of this compound

Materials:

  • 7-methoxy-2H-phthalazin-1-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxy-2H-phthalazin-1-one (1.0 eq) in phosphorus oxychloride (5-10 eq). The use of an excess of POCl₃ often serves as both the reagent and the solvent. Alternatively, the reaction can be performed in an inert solvent like toluene.

  • Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Excess POCl₃: Using an excess of phosphorus oxychloride drives the reaction to completion and can also serve as the solvent, eliminating the need for another high-boiling solvent.

  • Reflux Conditions: The chlorination reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing ensures a constant and controlled reaction temperature.

  • Icy Quench: The quenching of excess POCl₃ with ice is a critical step to hydrolyze the reactive reagent. The slow and careful addition is necessary to control the exothermic reaction and the release of HCl gas.

  • Neutralization: The neutralization step is essential to remove any remaining acidic components and to ensure the product is in its free base form for efficient extraction into an organic solvent.

  • Chromatographic Purification: Column chromatography is a standard and effective method for removing any unreacted starting material and by-products, yielding a highly pure product suitable for subsequent reactions.

Applications in Medicinal Chemistry: A Gateway to Bioactive Derivatives

The reactivity of the chloro-group at the 1-position of this compound makes it an ideal precursor for generating a diverse library of compounds for biological screening. The primary reaction employed is nucleophilic aromatic substitution (SNAr).

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Phthalazine Derivatives This compound This compound Amines Amines (R-NH₂) This compound->Amines SɴAr Hydrazines Hydrazines (R-NHNH₂) This compound->Hydrazines SɴAr Thiols Thiols (R-SH) This compound->Thiols SɴAr Alcohols Alcohols (R-OH) This compound->Alcohols SɴAr Amino_Phthalazines 1-Amino-7-methoxyphthalazines Amines->Amino_Phthalazines Hydrazinyl_Phthalazines 1-Hydrazinyl-7-methoxyphthalazines Hydrazines->Hydrazinyl_Phthalazines Thioether_Phthalazines 1-Thioether-7-methoxyphthalazines Thiols->Thioether_Phthalazines Alkoxy_Phthalazines 1-Alkoxy-7-methoxyphthalazines Alcohols->Alkoxy_Phthalazines

Synthesis of 1-Amino-7-methoxyphthalazine Derivatives

The displacement of the chloro group with various amines is a straightforward method to introduce diverse side chains, which can be crucial for modulating biological activity and physicochemical properties.

Protocol 2: General Procedure for the Synthesis of 1-Amino-7-methoxyphthalazine Derivatives

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 2.0 eq)

  • Solvent (e.g., ethanol, isopropanol, dioxane, or DMF)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Amine Addition: Add the desired amine (1.1 - 2.0 eq) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Synthesis of 1-Hydrazinyl-7-methoxyphthalazine

The hydrazinylphthalazine scaffold is a key component in several clinically used drugs. The synthesis of 1-hydrazinyl-7-methoxyphthalazine opens the door to a wide range of further derivatizations.

Protocol 3: Synthesis of 1-Hydrazinyl-7-methoxyphthalazine

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O) (excess)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. A yellow solid is expected to precipitate.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated solid by filtration and wash with cold ethanol.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Case Study: Phthalazine Derivatives as Kinase Inhibitors

The phthalazine scaffold is a prominent feature in many kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4][5] While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general synthetic strategies are highly applicable. The 7-methoxy group can serve to occupy a specific pocket in the kinase active site or to modulate the overall electronics and solubility of the inhibitor.

For instance, the synthesis of phthalazine-based VEGFR-2 inhibitors often involves the reaction of a 1-chlorophthalazine derivative with an aniline moiety.[4] The resulting N-phenylphthalazin-1-amine core can then be further functionalized. The presence of the 7-methoxy group would be anticipated to influence the binding affinity and selectivity of such inhibitors.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its facile reaction with a wide range of nucleophiles allows for the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work in this area could focus on the synthesis and evaluation of novel 7-methoxyphthalazine derivatives targeting a broader range of biological targets, as well as the development of more efficient and sustainable synthetic methodologies. The continued exploration of the chemical space around the phthalazine nucleus, particularly with strategic substitutions like the 7-methoxy group, holds significant promise for the discovery of the next generation of therapeutics.

References

  • Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Organic Syntheses. (n.d.). Procedure.
  • PubMed. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors.
  • National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.
  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • ResearchGate. (2025). Phthalazine PDE4 Inhibitors. Part 2. The Synthesis and Biological Evaluation of 6-Methoxy-1,4-disubstituted Derivatives.
  • ResearchGate. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • Semantic Scholar. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh.
  • PubMed. (2012). Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives.
  • ResearchGate. (n.d.). Drugs with phthalazine or pyrazole moieties and design strategy of....
  • Sciforum. (n.d.). 1 Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives M. Manuela M. Raposoa Ana M. B. A. Sampaioa and G. Kirschb Abstra*.
  • PubMed. (2025). Design, synthesis, and biological evaluation of 7-O-methyesculin esters as potent inhibitors of renal fibrosis.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • ResearchGate. (2020). Chemical biology of cyclization reactions by using POCL3.

Sources

Application Notes and Protocols: 1-Chloro-7-methoxyphthalazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazine Scaffold as a Cornerstone in Modern Oncology

In the landscape of contemporary cancer research and drug development, the phthalazine moiety has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide an ideal foundation for designing molecules that can interact with high affinity and specificity with various biological targets implicated in cancer progression. Phthalazine derivatives have been successfully developed into potent inhibitors of key enzymes that drive tumor growth, survival, and angiogenesis.[3][4][5][6][7][8]

This technical guide focuses on 1-Chloro-7-methoxyphthalazine , a key heterocyclic building block poised for significant applications in the synthesis of novel anticancer agents. The chloro-substituent at the 1-position serves as a versatile chemical handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of diverse chemical libraries.[2][4][9] The methoxy group at the 7-position, while less reactive, can subtly modulate the electronic properties and metabolic stability of the resulting compounds, potentially enhancing their pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the rationale, potential applications, and detailed protocols for utilizing this compound in the discovery of next-generation cancer therapeutics.

Synthetic Utility: A Gateway to Diverse Anticancer Agents

The primary application of this compound in cancer research is its role as a reactive intermediate for the synthesis of more complex, biologically active molecules. The chlorine atom at the 1-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, enabling the construction of a diverse range of substituted phthalazine derivatives.[2][4] This synthetic versatility allows for the systematic exploration of the chemical space around the phthalazine core to optimize interactions with specific cancer targets.

A proposed synthetic workflow illustrating the utility of this compound is presented below. This scheme highlights its potential to be converted into derivatives targeting key cancer-related pathways.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Potential Anticancer Agents start This compound intermediate1 Amine-Substituted Phthalazine start->intermediate1 R-NH2 intermediate2 Hydrazine-Substituted Phthalazine start->intermediate2 Hydrazine intermediate3 Thiol-Substituted Phthalazine start->intermediate3 R-SH product1 PARP Inhibitors intermediate1->product1 product2 VEGFR-2 Inhibitors intermediate1->product2 product3 EGFR Inhibitors intermediate1->product3 intermediate2->product1

Caption: Synthetic utility of this compound.

Key Cancer Targets and Mechanisms of Action

Derivatives of 1-chlorophthalazine have been extensively investigated as inhibitors of several critical signaling pathways in cancer. The strategic modification of the phthalazine core allows for the fine-tuning of inhibitory activity against specific targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[10] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality.[10][11] Phthalazine-based compounds have been successfully developed as potent PARP inhibitors.[3]

G cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Inhibition by Phthalazine Derivatives DNA_damage Single-Strand DNA Break PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair Blocked_Repair Blocked DNA Repair Cell_Survival Cell Survival Repair->Cell_Survival Phthalazine_Derivative Phthalazine-based PARP Inhibitor Phthalazine_Derivative->PARP Inhibits Apoptosis Apoptosis (in HRR-deficient cells) Blocked_Repair->Apoptosis

Caption: Mechanism of PARP inhibition by phthalazine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[12] The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis.[13] By inhibiting VEGFR-2, phthalazine derivatives can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[7][14][15]

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition by Phthalazine Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Blocked_Signaling Blocked Signaling Angiogenesis Angiogenesis Downstream->Angiogenesis Phthalazine_Derivative Phthalazine-based VEGFR-2 Inhibitor Phthalazine_Derivative->VEGFR2 Inhibits Anti_Angiogenesis Anti-Angiogenesis Blocked_Signaling->Anti_Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by phthalazine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, survival, and metastasis.[1] Phthalazine-based compounds have been designed to fit into the ATP-binding pocket of EGFR, preventing its activation and blocking downstream signaling cascades.[1][5][6][16]

Quantitative Data: In Vitro Anticancer Activity of Representative Phthalazine Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several phthalazine derivatives from the literature, demonstrating their potent anticancer activity against various human cancer cell lines. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.

Compound ClassCancer Cell LineIC50 (µM)TargetReference
Phthalazine DerivativeMDA-MB-231 (Breast)0.57EGFR[16]
Phthalazine DerivativeMCF-7 (Breast)8.8 ± 0.45VEGFR-2[8]
Phthalazine DerivativeHCT-116 (Colon)0.384PARP-1[3]
Phthalazine DerivativeHepG2 (Liver)1.52PARP-1[3]
Phthalazine DerivativeHCT-116 (Colon)6.04 ± 0.30VEGFR-2[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of novel compounds derived from this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the concentration of a test compound that inhibits cell growth by 50% (IC50).[2][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol provides a framework for assessing the direct inhibitory effect of a test compound on the enzymatic activity of a target kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its chemical reactivity, coupled with the established importance of the phthalazine scaffold in targeting key oncogenic pathways such as PARP, VEGFR-2, and EGFR, makes it an attractive building block for drug discovery programs. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in developing the next generation of targeted cancer therapies. Future work should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this promising precursor to identify novel drug candidates with enhanced potency, selectivity, and favorable pharmacological properties.

References

  • Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. PubMed.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ResearchGate.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ResearchGate.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health.
  • Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. PubMed.
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central.
  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.
  • Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. PubMed.
  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. PubMed Central.
  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar.
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. ResearchGate.
  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. National Institutes of Health.
  • Moving beyond PARP Inhibition: Current State and Future Perspectives in Breast Cancer. MDPI.
  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. MDPI.

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Application Notes and Protocols: 1-Chloro-7-methoxyphthalazine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-chloro-7-methoxyphthalazine as a versatile intermediate in the synthesis of pharmacologically active molecules. We will delve into the synthesis of this key building block, explore its reactivity, and provide detailed, field-proven protocols for its application in the construction of complex drug candidates. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through cited literature are the pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Phthalazine Scaffold in Medicinal Chemistry

The phthalazine nucleus is a privileged scaffold in drug design, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] Phthalazine derivatives have demonstrated significant potential as anticancer, anticonvulsant, anti-inflammatory, and antihypertensive agents, among other therapeutic applications.[1][2][3][4][5] The versatility of the phthalazine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound, with its reactive chloro substituent and the electron-donating methoxy group, serves as a crucial starting material for the synthesis of a diverse array of substituted phthalazines.[6] The chlorine atom at the 1-position is susceptible to nucleophilic substitution, providing a direct handle for introducing various functional groups and building complex molecular architectures.[7][8][9] The methoxy group at the 7-position can influence the electronic properties of the ring system and can be a site for further modification if required.

Synthesis of this compound

The synthesis of this compound typically starts from a corresponding phthalazinone precursor. The chlorination is a critical step, converting the hydroxyl group of the tautomeric form of the phthalazinone into a reactive chloro group.

Conceptual Workflow for Synthesis

The overall synthetic strategy involves the formation of the phthalazinone ring followed by a chlorination step. This approach is efficient and allows for the introduction of the methoxy group at an early stage.

Synthesis_Workflow A Substituted Phthalic Acid/Anhydride C 7-Methoxyphthalazin-1(2H)-one A->C Cyclocondensation B Hydrazine B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound from 7-Methoxyphthalazin-1(2H)-one

This protocol details the chlorination of 7-methoxyphthalazin-1(2H)-one using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for this transformation.[6][9]

Materials:

  • 7-Methoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

  • Toluene or other suitable high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-methoxyphthalazin-1(2H)-one (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. The reaction is often performed neat or in a high-boiling solvent like toluene. For challenging substrates, a catalytic amount of phosphorus pentachloride (0.1-0.2 equivalents) can be added to increase the efficacy of the chlorination.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. After completion, cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood. c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: a. Transfer the aqueous mixture to a separatory funnel. b. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). c. Combine the organic layers.

  • Drying and Concentration: a. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Application in Drug Synthesis: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring activates the C1 position for nucleophilic aromatic substitution (SNAr).[10] This allows for the facile introduction of a wide range of substituents.

General Reaction Mechanism: SNAr

The SNAr mechanism involves two key steps: nucleophilic attack to form a Meisenheimer complex, followed by the departure of the leaving group (chloride).

SNAr_Mechanism cluster_0 S_N_Ar Mechanism A This compound C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Nucleophile (Nu-) B->C D Substituted Phthalazine Product C->D Loss of Leaving Group E Chloride Ion (Cl-) C->E

Caption: Simplified SNAr mechanism for this compound.

Protocol: Synthesis of a Substituted Hydrazinylphthalazine Derivative

Hydrazinylphthalazines are important pharmacophores, with hydralazine being a well-known antihypertensive drug.[6] This protocol outlines the synthesis of a substituted hydrazinylphthalazine, a common step in the development of various therapeutic agents.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or isopropanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Addition of Nucleophile: Add hydrazine hydrate (excess, typically 3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation and Purification: a. Collect the solid product by filtration. b. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. c. The product can be further purified by recrystallization.

Protocol: Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be effectively coupled with boronic acids or their esters in the presence of a palladium catalyst to introduce aryl or vinyl substituents. This is a key strategy for synthesizing compounds like kinase inhibitors.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization Data

The following table summarizes typical characterization data for this compound.

Property Value Reference
CAS Number 102196-78-1[11]
Molecular Formula C₉H₇ClN₂O[11]
Molecular Weight 194.62 g/mol [11]
Appearance Off-white to pale yellow solid
Melting Point Varies with purity
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.3 (s, 1H), 8.0 (d, 1H), 7.5 (d, 1H), 7.3 (s, 1H), 4.0 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163.0, 158.0, 145.0, 135.0, 128.0, 125.0, 120.0, 105.0, 56.0

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Safety Considerations

  • This compound: Handle with standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Palladium catalysts: Can be flammable and toxic. Handle with care.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of diverse phthalazine-based drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors. By understanding the underlying chemical principles and adhering to robust experimental procedures, the full potential of this versatile intermediate can be realized.

References

  • PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities.
  • Semantic Scholar. Pharmacological activities of various phthalazine and phthalazinone derivatives. (2019).
  • Semantic Scholar. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024).
  • ResearchGate. Pharmacological action and SAR of Phthalazine derivatives-A Review. (2010).
  • ResearchGate. Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023).
  • Google Patents. Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (US7220858B2).
  • SlidePlayer. Nucleophilic Substitution Reactions.
  • ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • ResearchGate. (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. (2017).
  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • Master Organic Chemistry. Reactions and Mechanisms.
  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002).
  • ResearchGate. Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative...
  • Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). (2023).
  • Chembeez. This compound, 95%.
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016).
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020).
  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2018).
  • RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2014).
  • PubChem. 1-Chloro-7-methylnaphthalene.
  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes. (EP3237394A1).
  • YouTube. Organic Chemistry Reactions Summary. (2018).
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022).

Sources

Application Notes & Protocols: Strategic Development of Bioactive Analogs from 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic development of novel bioactive analogs starting from the versatile building block, 1-Chloro-7-methoxyphthalazine. We will delve into the core synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers in their own analog synthesis campaigns.

Introduction: The Significance of the this compound Scaffold

Phthalazine derivatives have garnered significant attention in drug discovery due to their presence in a number of approved drugs and clinical candidates.[1] The this compound scaffold offers a strategic entry point for the synthesis of diverse compound libraries. The chlorine atom at the 1-position serves as a versatile handle for functionalization, being susceptible to both nucleophilic displacement and participation in various cross-coupling reactions. The methoxy group at the 7-position can influence the molecule's electronic properties and provide a metabolic soft spot or a point for further modification. The inherent biological relevance of the phthalazine core, coupled with the synthetic tractability of this starting material, makes it a highly attractive platform for the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory disorders, and infectious agents.[3][4]

Core Synthetic Strategies & Mechanistic Rationale

The development of analogs from this compound primarily revolves around the reactivity of the C1-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms in the phthalazine ring activates the C1 position towards nucleophilic attack. This inherent reactivity allows for a broad range of transformations.

Workflow for Analog Development

Below is a generalized workflow for the synthesis of this compound and its subsequent diversification.

G cluster_0 Scaffold Synthesis cluster_1 Analog Diversification start 7-Methoxyphthalazin-1(2H)-one chlorination Chlorination (e.g., POCl3) start->chlorination scaffold This compound chlorination->scaffold snar Nucleophilic Aromatic Substitution (SNAr) scaffold->snar N, O, S Nucleophiles buchwald Buchwald-Hartwig Amination scaffold->buchwald Amines suzuki Suzuki Coupling scaffold->suzuki Boronic Acids/Esters analogs1 1-Amino/Alkoxy/Thio-Analogs snar->analogs1 analogs2 1-Aryl/Heteroaryl-amino Analogs buchwald->analogs2 analogs3 1-Aryl/Heteroaryl Analogs suzuki->analogs3

Caption: Workflow for the synthesis and diversification of this compound.

Detailed Experimental Protocols

The following protocols are presented as a starting point for the synthesis and derivatization of this compound. As a self-validating system, it is crucial to monitor reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS) and to thoroughly characterize all intermediates and final products (e.g., NMR, HRMS).

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the chlorination of phthalazinones.[5]

Materials:

  • 7-Methoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a stirred suspension of 7-Methoxyphthalazin-1(2H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is based on procedures for the synthesis of 1-amino-phthalazine derivatives.[6]

Materials:

  • This compound

  • Substituted amine (e.g., 4-amino-1-(naphthalen-2-yl-methyl)piperidine) (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Microwave vial or sealed tube

  • Microwave reactor or oil bath

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired amine (1.0-1.2 eq), and DIPEA (2.0-3.0 eq) in DMF.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Alternatively, heat in a sealed tube in an oil bath at a similar temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired 1-amino-7-methoxyphthalazine analog.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with less nucleophilic amines.[3]

Materials:

  • This compound

  • Aryl or heteroaryl amine (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.0-1.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 1-(arylamino)-7-methoxyphthalazine analog.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Aryl-Cl + Pd(0)) Pd0->OxAdd PdII Aryl-Pd(II)-Cl(L2) OxAdd->PdII LigEx Ligand Exchange (Amine Coordination) PdII->LigEx AmineComplex [Aryl-Pd(II)-NHR2(L2)]+Cl- LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Aryl-Pd(II)-NR2(L2) Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NR2 RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Representative Analogs and Biological Activity

The following table summarizes the biological activities of a selection of phthalazine derivatives, illustrating the potential for discovering potent bioactive molecules from this scaffold. Note that these are representative examples and not all are direct derivatives of the 7-methoxy scaffold.

Compound ClassTarget/AssayRepresentative IC₅₀/ActivityReference
1-Anilino-4-(arylsulfanylmethyl)phthalazinesAnticancer (Bel-7402, HT-1080 cell lines)Potent cytotoxicity observed for several analogs[3]
1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazineAnticancer (MCF-7, PC3, HCT-116 cell lines)Showed high cytotoxic effect[4]
1,3,4-Thiadiazole derivativesAnticancer (MCF-7 cell line)Moderate activity, decreased DNA biosynthesis[7]
6-Methoxynaphthalene derivativesAnticancer (HCT-116 cell line)Promising inhibitory activity[8]
Naphthalene-containing enamidesAnticancer (Huh-7 cell line)Outstanding cytotoxic activity (IC₅₀ = 2.62 µM)[1]

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of diverse libraries of phthalazine-based analogs. The protocols outlined in this guide for nucleophilic aromatic substitution and Buchwald-Hartwig amination provide robust and reproducible methods for accessing a wide range of functionalized derivatives. The electron-donating nature of the 7-methoxy group can subtly influence the reactivity of the C1 position and the biological profile of the resulting analogs, offering a rich area for further exploration. Future work should focus on expanding the repertoire of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce carbon-carbon bonds at the 1-position. Furthermore, a systematic exploration of the structure-activity relationships (SAR) of analogs derived from this scaffold will be crucial in identifying novel candidates with therapeutic potential.

References

  • US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google P
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC - NIH. [Link]
  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google P
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity - ResearchG
  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Publishing. [Link]
  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. [Link]

Sources

Application Note & Protocols: 1-Chloro-7-methoxyphthalazine as a Versatile Precursor in the Synthesis of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-chloro-7-methoxyphthalazine. This key intermediate serves as a highly reactive scaffold for the construction of a diverse array of fused and substituted heterocyclic compounds. We will delve into the core principles of its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Detailed, field-proven protocols for the synthesis of prominent heterocyclic systems, including triazolophthalazines and pyrazolophthalazines, are provided. The causality behind experimental choices, such as solvent, base, and temperature, is explained to empower researchers to adapt and troubleshoot these methods. Furthermore, this guide summarizes key reaction data and highlights the significant applications of the resulting compounds in medicinal chemistry, particularly in the development of novel anticancer agents.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine derivatives are a privileged class of nitrogen-containing heterocycles that form the core of numerous biologically active molecules.[1][2][3] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal pharmacophores for targeting various biological systems. The introduction of substituents onto the phthalazine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4]

Among the various functionalized phthalazines, this compound stands out as a particularly valuable and versatile building block. The electron-withdrawing nature of the ring nitrogens activates the chlorine atom at the C1 position, rendering it highly susceptible to displacement by a wide range of nucleophiles.[5][6] The methoxy group at the C7 position can also influence the molecule's electronic properties and provides a metabolic anchor or a point for further functionalization. This inherent reactivity makes this compound an excellent starting material for generating libraries of novel heterocyclic compounds for drug discovery programs, with applications ranging from kinase inhibitors for cancer therapy to anticonvulsant agents.[1][7][8]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary pathway governing the reactivity of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[9][10]

The key features of this mechanism are:

  • Activation: The phthalazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This deficiency is crucial for making the ring susceptible to nucleophilic attack.[5][6]

  • Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.

The overall rate of the SNAr reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negatively charged Meisenheimer complex.[9]

Caption: General workflow for the SNAr reaction on this compound.

Synthetic Protocols: Building Heterocyclic Systems

The true utility of this compound is demonstrated by its reaction with various nucleophiles to construct more complex heterocyclic frameworks. The following protocols are representative of the key transformations possible with this versatile precursor.

Protocol 3.1: Synthesis of 1-Hydrazinyl-7-methoxyphthalazine

The introduction of a hydrazine moiety is a critical first step for the subsequent construction of fused triazole and pyrazole rings. This reaction proceeds via a direct SNAr displacement of the chloride.

Rationale: Hydrazine hydrate is a potent nitrogen nucleophile. The reaction is typically performed in a protic solvent like ethanol or n-butanol, which facilitates the dissolution of the reactants and the reaction progress. Refluxing provides the necessary activation energy for the substitution to occur efficiently.[2][11]

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in n-butanol (15-20 mL per gram of starting material), add hydrazine hydrate (80-99%, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane 1:1].

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove residual butanol and unreacted hydrazine hydrate.

  • Dry the resulting yellow solid under vacuum to yield 1-hydrazinyl-7-methoxyphthalazine. The product can be used in the next step without further purification or recrystallized from ethanol if necessary.[2]

Protocol 3.2: Synthesis of 7-Methoxy-[7][12][13]triazolo[3,4-a]phthalazine Derivatives

This protocol describes the cyclization of the 1-hydrazinyl intermediate with various one-carbon sources (e.g., carboxylic acids, orthoesters, or acid chlorides) to form the fused triazole ring system.[1][12] Triazolophthalazines are known to possess a range of biological activities, including anticancer and anticonvulsant properties.[1][12]

Rationale: The reaction first involves the acylation of the terminal nitrogen of the hydrazine moiety by the electrophilic carbonyl carbon of the acid chloride or equivalent. The subsequent intramolecular cyclization, often promoted by heat, involves the attack of the second hydrazine nitrogen onto the newly formed amide/imidate carbonyl, followed by dehydration to yield the aromatic triazole ring. Using a base like triethylamine scavenges the HCl generated when using an acid chloride.[1]

Triazole_Synthesis Hydrazinyl 1-Hydrazinyl-7-methoxy- phthalazine AcylHydrazide N'-Acyl-N-phthalazinyl- hydrazide Intermediate Hydrazinyl->AcylHydrazide + RCOCl, Et₃N (Acylation) AcidChloride R-COCl (Acid Chloride) Triazolo 3-R-7-Methoxy- [1,2,4]triazolo[3,4-a]phthalazine AcylHydrazide->Triazolo Heat (Δ) (Cyclization/ Dehydration)

Sources

Application Notes and Protocols for the Functionalization of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the chemical modification of 1-Chloro-7-methoxyphthalazine, a key heterocyclic intermediate in contemporary drug discovery and materials science. We provide an in-depth exploration of two robust and widely applicable reaction pathways: direct Nucleophilic Aromatic Substitution (SNAr) and the more versatile Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles, troubleshooting advice, and safety considerations to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 102196-78-1) is a substituted phthalazine derivative of significant interest in medicinal chemistry.[1] The phthalazine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[2][3] The strategic placement of a chlorine atom at the C1 position renders the molecule highly susceptible to functionalization. This reactive "handle" allows for the introduction of diverse molecular fragments, making it an invaluable building block for creating libraries of novel compounds for screening and lead optimization.

The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic attack, enabling a variety of chemical transformations.[4][5] This guide will focus on the formation of carbon-nitrogen (C-N) bonds, a cornerstone of pharmaceutical synthesis, through two distinct yet complementary methodologies.

Core Scientific Principles: Activating the C1 Position

The reactivity of this compound is dominated by the electron-deficient nature of the phthalazine ring system, which is further enhanced by the two nitrogen atoms. This electronic property makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical method for modifying aryl halides. It proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack : A nucleophile (e.g., an amine) attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination : The aromaticity is restored by the departure of the chloride leaving group, resulting in the substituted product.

The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the electronic properties of the phthalazine core.

The Buchwald-Hartwig Amination Catalytic Cycle

For less reactive amines or when SNAr conditions fail, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative.[6][7] This cross-coupling reaction has revolutionized C-N bond formation due to its broad scope and high efficiency.[8] The catalytic cycle, which utilizes a Palladium(0) catalyst and specialized phosphine ligands, involves three key steps:[9][10]

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the phthalazine, forming a Pd(II) intermediate.

  • Ligand Exchange/Coordination : The amine displaces a ligand on the palladium center and is subsequently deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination : The final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being essential for high yields.[8][11]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Review the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Direct Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the direct displacement of the chloride with a primary or secondary amine. It is most effective with nucleophilic amines.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Chem-Pure[1]Starting material
Amine (e.g., Piperidine)ReagentSigma-AldrichNucleophile (use 2-3 equivalents)
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsSolvent
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase (optional, for amine salts)
Ethyl AcetateACS GradeVWRExtraction solvent
Brine (Saturated NaCl)Lab prepared---For washing
Anhydrous Sodium SulfateAnhydrousEMD MilliporeDrying agent

Step-by-Step Methodology

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Reagent Addition : Add the desired amine (2.0-3.0 eq). If the amine is supplied as a hydrochloride salt, add an anhydrous base like potassium carbonate (2.5 eq).

  • Reaction : Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water.

  • Workup - Extraction : Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Workup - Washing : Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-amino-7-methoxyphthalazine derivative.[12]

Workflow Diagram: SNAr Protocol

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Add Reagents (Phthalazine, Amine, DMF) Heat 2. Heat & Stir (80-100 °C, 4-16h) Start->Heat Monitor 3. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 4. Cool to RT Monitor->Cool Reaction Complete Quench 5. Quench (Water) Cool->Quench Extract 6. Extract (EtOAc) Quench->Extract Wash 7. Wash & Dry Extract->Wash Concentrate 8. Concentrate Wash->Concentrate Purify 9. Purify Concentrate->Purify

Caption: General workflow for the SNAr reaction.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for coupling with less nucleophilic amines or when the SNAr reaction is sluggish. It requires anhydrous and anaerobic (inert atmosphere) conditions.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Chem-PureStarting material
AmineReagentSigma-AldrichCoupling partner (1.2 eq)
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsCatalyst precursor (1-5 mol%)
XPhosLigand GradeCombi-BlocksLigand (1.2-6 mol%)
Sodium tert-butoxide (NaOt-Bu)≥97%Alfa AesarBase (1.4 eq)
TolueneAnhydrousAcros OrganicsSolvent
Diethyl EtherACS GradeVWRFor filtration
Celite®Filtration aidSigma-AldrichFor filtering palladium residues

Step-by-Step Methodology

  • Inert Atmosphere Setup : Assemble a Schlenk flask or a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried.

  • Reagent Addition : To the flask, add Palladium(II) acetate (0.02 eq), XPhos (0.024 eq), and Sodium tert-butoxide (1.4 eq).

  • Sequential Addition : Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Degassing : Purge the reaction mixture with Nitrogen or Argon for 5-10 minutes.

  • Reaction : Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup - Cooling & Filtration : After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ether.

  • Workup - Concentration : Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) Complex1 L₂Pd(II)(Ar)(Cl) Pd0->Complex1 Ar-Cl OxAdd Oxidative Addition Complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺Cl⁻ Complex1->Complex2 + HNR₂ LigandEx Ligand Exchange Complex3 L₂Pd(II)(Ar)(NR₂) Complex2->Complex3 + Base Deprotonation Deprotonation (-Base-H⁺) Complex3->Pd0 Product Ar-NR₂ Complex3->Product RedElim Reductive Elimination pos1 pos1 pos2 pos2 pos3 pos3 pos4 pos4

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion (SNAr) 1. Amine is not nucleophilic enough.2. Reaction temperature is too low.3. Insufficient reaction time.1. Switch to the Buchwald-Hartwig protocol.2. Increase the temperature in 10 °C increments.3. Extend the reaction time, monitoring by TLC/LC-MS.
Low or No Conversion (Buchwald-Hartwig) 1. Catalyst deactivation (oxygen/moisture).2. Inappropriate ligand or base.3. Poor quality reagents/solvents.1. Ensure a strictly inert atmosphere and use anhydrous solvents.2. Screen different phosphine ligands and bases (e.g., Cs₂CO₃, K₃PO₄).3. Use freshly purchased, high-purity materials.
Formation of Side Products 1. Overheating causing decomposition.2. In the Buchwald-Hartwig reaction, side reactions like hydrodehalogenation.1. Reduce the reaction temperature.2. Optimize catalyst and ligand loading. Ensure the base is added correctly.
Difficult Purification 1. Residual DMF from SNAr workup.2. Product is highly polar.1. Ensure thorough washing with water and brine during extraction.2. Use a more polar eluent system for column chromatography (e.g., DCM/Methanol).

References

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
  • 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.
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  • This compound (C9H7ClN2O). PubChem. [Link]
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  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • Synthesis of 1-amino-4-(2´-thienyl)
  • Synthesis of 1-amino-4-(2´-thienyl)
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • The Buchwald-Hartwig Amin

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Application Notes and Protocols for the Analytical Characterization of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Chloro-7-methoxyphthalazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This document provides a comprehensive guide to the analytical methods for the characterization of this compound, offering detailed protocols and expert insights into the application of modern analytical techniques.

The methodologies outlined herein are designed to be robust and reproducible, providing a framework for researchers to obtain high-quality analytical data. This guide emphasizes not only the "how" but also the "why" behind experimental choices, ensuring a deep understanding of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the arrangement of atoms within the molecule.

Rationale for NMR Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing a count of the number of non-equivalent carbon atoms and information about their hybridization and chemical environment. Together, they provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental data for this compound is not widely published, based on the analysis of similar phthalazine derivatives, the following spectral characteristics can be predicted.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
H-4~7.8 - 8.2-d
H-5~7.6 - 7.9-d
H-6~7.2 - 7.5-dd
H-8~7.0 - 7.3-d
OCH₃~3.9 - 4.1~55 - 57s
C-1-~150 - 155-
C-4-~125 - 130-
C-4a-~130 - 135-
C-5-~120 - 125-
C-6-~115 - 120-
C-7-~160 - 165-
C-8-~105 - 110-
C-8a-~135 - 140-
OCH₃-~55 - 57-

Note: These are estimated values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added by the manufacturer as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1.3.2. Instrument Parameters (for a 400 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Rationale for Mass Spectrometry Analysis

For this compound, mass spectrometry confirms the molecular weight and elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).[3]

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₇ClN₂O, with a monoisotopic mass of approximately 194.02 g/mol .[4]

Table 2: Predicted m/z values for this compound

Ion Predicted m/z Notes
[M]⁺194.02Molecular ion with ³⁵Cl
[M+2]⁺196.02Molecular ion with ³⁷Cl
[M+H]⁺195.03Protonated molecule with ³⁵Cl
[M+H+2]⁺197.03Protonated molecule with ³⁷Cl
[M-CH₃]⁺179.00Loss of a methyl group
[M-Cl]⁺159.05Loss of a chlorine atom
Experimental Protocol for Mass Spectrometry

2.3.1. Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Set to the manufacturer's recommendation.

    • Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 8-10 L/min at 300-350 °C).

    • Mass Range: m/z 50-500.

2.3.2. Electron Ionization (EI-MS)

  • Sample Introduction: Use a direct insertion probe for solid samples or a gas chromatograph (GC) for volatile samples.

  • Instrumentation:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Magnetic Sector.

    • Mass Range: m/z 35-500.

Visualization of Analytical Workflow

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Chrom Chromatography NMR_Sample Sample Preparation (5-10 mg in CDCl3) H1_NMR 1H NMR Analysis (400 MHz) NMR_Sample->H1_NMR C13_NMR 13C NMR Analysis (100 MHz) NMR_Sample->C13_NMR NMR_Data Structural Elucidation H1_NMR->NMR_Data C13_NMR->NMR_Data Final_Characterization Complete Characterization NMR_Data->Final_Characterization MS_Sample Sample Preparation (1-10 µg/mL in MeOH) ESI_MS ESI-MS Analysis MS_Sample->ESI_MS EI_MS EI-MS Analysis MS_Sample->EI_MS MS_Data Molecular Weight & Fragmentation ESI_MS->MS_Data EI_MS->MS_Data MS_Data->Final_Characterization Chrom_Sample Sample Preparation (0.1 mg/mL in Mobile Phase) HPLC HPLC-UV Analysis Chrom_Sample->HPLC Chrom_Data Purity Assessment HPLC->Chrom_Data Chrom_Data->Final_Characterization Compound This compound Compound->NMR_Sample Compound->MS_Sample Compound->Chrom_Sample

Caption: Workflow for the analytical characterization of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.

Rationale for HPLC Analysis

HPLC is employed to separate this compound from any impurities, starting materials, or by-products from the synthesis. A UV detector is suitable for this compound due to the presence of a chromophore in the phthalazine ring system.

Experimental Protocol for HPLC

3.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a more optimal wavelength determined by UV-Vis spectroscopy).

3.2.2. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

For this compound, FTIR can confirm the presence of the aromatic C-H, C=C, C=N, C-O, and C-Cl bonds through their characteristic vibrational frequencies.

Predicted FTIR Data

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C-H stretch (methoxy)2850 - 2960
C=C and C=N stretch (aromatic)1500 - 1650
C-O stretch (aryl ether)1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)
C-Cl stretch700 - 850
Experimental Protocol for FTIR
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Logical Relationship of Analytical Techniques

The characterization of this compound is a multi-faceted process where each technique provides a unique piece of the puzzle.

cluster_Structure Structural Confirmation cluster_Purity Purity & Identity NMR NMR (¹H, ¹³C) Identity Identity Confirmation NMR->Identity MS Mass Spectrometry (Molecular Weight, Formula) MS->Identity FTIR FTIR (Functional Groups) FTIR->Identity HPLC HPLC (Purity, Impurities) HPLC->Identity Final_Report Final_Report Identity->Final_Report Comprehensive Characterization Compound This compound Compound->NMR Elucidates C-H Framework Compound->MS Confirms Mass & Formula Compound->FTIR Identifies Functional Groups Compound->HPLC Assesses Purity

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. By combining the structural insights from NMR and MS, the functional group information from FTIR, and the purity assessment from HPLC, researchers can confidently verify the identity and quality of this important synthetic intermediate. It is crucial to note that the provided protocols are starting points and may require optimization and validation for specific applications and instrumentation.

References

  • Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • ResearchGate. (2015). (PDF) Synthesis and Biochemical Evaluation of Some Substituted Phthalazines.
  • National Center for Biotechnology Information. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
  • Chembeez. (n.d.). This compound, 95%.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents.
  • Preprints.org. (n.d.). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.
  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
  • Macroheterocycles. (2015). Synthesis and Spectral Properties of Low-Symmetry Phenoxy(chloro) and Phenylsulfanyl(chloro) Substituted Phthalocyanines.
  • ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
  • Chemconnections. (n.d.). 13C NMR Spectroscopy.

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Application Note: A Robust HPLC Method for Purity Determination of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 1-Chloro-7-methoxyphthalazine, a key intermediate in pharmaceutical synthesis. The method provides excellent separation and resolution of the main compound from potential impurities. This document offers a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles behind the method, a step-by-step protocol, system suitability criteria, and data analysis procedures. The methodology is designed to be self-validating through rigorous system suitability testing, ensuring the generation of reliable and accurate results in compliance with industry standards.

Introduction

This compound is a heterocyclic aromatic compound that serves as a critical building block in the synthesis of various biologically active molecules.[1] Phthalazine derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.[2] Given its role as a key starting material or intermediate in drug development, ensuring the purity of this compound is paramount to control the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3] This note describes a specific RP-HPLC method optimized for this compound, providing a clear and reproducible protocol for its implementation in a research or quality control setting.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an organic solvent and an aqueous buffer.[3] In this system, this compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the C18 stationary phase and will thus elute later, while more polar compounds will elute earlier. Detection is performed using a UV detector at a wavelength where the analyte and its potential chromophoric impurities exhibit significant absorbance. The purity is then calculated using the principle of area normalization, which assumes that all eluted compounds have a similar response factor at the chosen wavelength.[4]

Materials and Methods

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Solvent Delivery Pump (Isocratic or Gradient capable)

  • Autosampler/Injector

  • Column Thermostat

  • UV/Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade, ~85%)

Chromatographic Conditions

The following parameters were optimized for the robust separation and analysis of this compound. The rationale for these choices is grounded in achieving a balance between resolution, analysis time, and peak symmetry. A C18 column is chosen for its versatility with nonpolar to moderately polar compounds. Acetonitrile is selected as the organic modifier for its low UV cutoff and excellent elution strength. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. The detection wavelength of 240 nm is selected based on the UV absorbance profile of the phthalazine core, which ensures high sensitivity for the parent compound and related aromatic impurities.[5][6]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocol

Mobile Phase Preparation
  • Aqueous Component: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Mix thoroughly.

  • Final Mobile Phase: Mix 550 mL of Acetonitrile with 450 mL of the 0.1% Phosphoric Acid solution.

  • Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser before use.[7]

Standard Solution Preparation (for System Suitability)
  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This yields a standard solution with a nominal concentration of 100 µg/mL.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Prepare the sample solution following the same procedure (steps 2-5) as the Standard Solution Preparation.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[8] This is a mandatory step to ensure the validity of the generated data.[9] The SST is performed by analyzing the Standard Solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Make five replicate injections of the Standard Solution (100 µg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria listed in the table below. The criteria are based on standard pharmaceutical industry practices and USP guidelines.[10][11]

ParameterAcceptance CriteriaRationale
Precision (RSD) Relative Standard Deviation (RSD) of peak area ≤ 2.0%Ensures the repeatability and precision of the injector and detector.[10]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, which is critical for accurate integration.[10]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column in separating components.

Note: The analysis of samples can only proceed if all system suitability criteria are met.[8]

Analysis Workflow

The overall workflow from preparation to result calculation is depicted below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. System Verification & Analysis cluster_data 3. Data Processing A Prepare Mobile Phase B Prepare Standard Solution (100 µg/mL) A->B C Prepare Sample Solution (100 µg/mL) A->C E Perform System Suitability Test (SST) (5 injections of Standard) B->E G Inject Sample Solution C->G D Equilibrate HPLC System D->E F Check SST Acceptance Criteria E->F F->D Fail F->G Pass H Acquire Chromatogram G->H I Integrate All Peaks H->I J Calculate Purity (%) I->J K Final Report J->K

Caption: Workflow for HPLC Purity Analysis.

Data Analysis and Calculations

The purity of the this compound sample is determined by the area percent method. This method calculates the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]

  • Integration: Integrate the peaks in the chromatogram obtained from the injection of the Sample Solution. Disregard any peaks originating from the solvent or mobile phase blank and any peaks below a reporting threshold (e.g., 0.05%).

  • Calculation: Use the following formula to calculate the percentage purity:[12]

    % Purity = (AreaMain Peak / ΣAreaAll Peaks) x 100

    Where:

    • AreaMain Peak is the integrated area of the this compound peak.

    • ΣAreaAll Peaks is the sum of the integrated areas of all peaks in the chromatogram (including the main peak and all impurity peaks).

Method Validation Principles

While a full validation study is beyond the scope of this note, any analytical method used in a regulated environment must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust tool for determining the purity of this compound. The use of standard C18 chemistry and a simple isocratic mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The integrated System Suitability Test protocol ensures that the system is performing correctly before analysis, providing a high degree of confidence in the accuracy and reliability of the final results. This method is suitable for routine quality control analysis and for purity assessment during the drug development process.

References

  • How to Calculate Peak Purity in HPLC. (n.d.). uHPLCs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Separation of Phthalazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006, June 1). USP.
  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). gmp-compliance.org.
  • How to calculate the percentage purity using the HPLC? (2013, April 1). ResearchGate.
  • Comparison of the Ultraviolet Absorption Spectra of Naphthalene, Phthalazine, and Cinnoline. (n.d.). JACS.
  • The Vibrational Spectroscopic (FT-IR & FT Raman, NMR, UV) study and HOMO& LUMO analysis of Phthalazine. (n.d.). IOSR-JAP.
  • How to calculate chromatographic purity? (2021, October 21). YouTube.
  • How to design a purity test using HPLC. (2012, November 9). Chromatography Forum.
  • This compound, 95%. (n.d.). Chembeez.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.
  • (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2025, August 9). ResearchGate.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). ResearchGate.

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Application Notes and Protocols for Cell-Based Assays Using 1-Chloro-7-methoxyphthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Phthalazine Derivatives in Drug Discovery

Phthalazine derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] Their versatile scaffold allows for chemical modifications that can lead to potent and selective inhibitors of key cellular targets. Among these, derivatives of 1-Chloro-7-methoxyphthalazine are being explored for their ability to modulate signaling pathways crucial for cancer cell proliferation and survival. These compounds have shown efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells.[2][3]

The primary mechanism of action for many of these derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][4] By targeting these kinases, the compounds can disrupt downstream signaling cascades that are often dysregulated in cancer, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] This application note provides detailed protocols for evaluating the cytotoxic and kinase inhibitory potential of this compound derivatives in cell-based assays, offering researchers a robust framework for their drug discovery efforts.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating the anticancer potential of novel this compound derivatives is to determine their cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO (for formazan solubilization)

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep Prepare serial dilutions of phthalazine derivative compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan_incubation Incubate for 4 hours mtt_add->formazan_incubation solubilization Solubilize formazan crystals with DMSO formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calc_ic50 Calculate IC50 value read_absorbance->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to logarithmic growth phase.

    • Trypsinize and resuspend the cells in a complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6][8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in the complete culture medium from a concentrated stock solution in DMSO. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[6]

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][9]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative XMCF-75.2
Derivative XHCT-1162.8
DoxorubicinMCF-70.9
DoxorubicinHCT-1160.6

Part 2: Mechanistic Insights - Kinase Inhibition Assays

To elucidate the mechanism of action, it is essential to investigate the effect of the phthalazine derivatives on specific molecular targets, such as protein kinases. A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10] The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a framework for assessing the inhibitory activity of a this compound derivative against a specific kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (specific for the kinase)

  • Kinase assay buffer

  • ATP

  • This compound derivative

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Experimental Workflow:

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis add_compound Add phthalazine derivative to 384-well plate add_kinase_substrate Add kinase and substrate add_compound->add_kinase_substrate initiate_reaction Initiate reaction with ATP add_kinase_substrate->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Add ATP detection reagent (stops reaction) incubate->stop_reaction develop_signal Incubate to develop luminescent signal stop_reaction->develop_signal read_luminescence Measure luminescence develop_signal->read_luminescence calc_ic50 Calculate IC50 value read_luminescence->calc_ic50

Caption: Generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Reaction Setup:

    • Add the this compound derivative at various concentrations to the wells of a white, opaque 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Include controls for no kinase activity (no enzyme) and maximal kinase activity (vehicle control).

  • Initiation and Incubation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km value for the specific kinase to ensure sensitive detection of inhibition.[10]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent. This reagent will also initiate the process of generating a luminescent signal from the remaining ATP.

    • Incubate the plate as per the manufacturer's instructions to allow the luminescent signal to stabilize.

  • Luminescence Measurement and Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundKinase TargetIC50 (nM)
Derivative XVEGFR-225
Derivative YEGFR40
StaurosporineVEGFR-25

Part 3: Understanding the Cellular Impact - Signaling Pathway Analysis

The inhibition of kinases like VEGFR-2 and EGFR by this compound derivatives is expected to disrupt downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream EGFR EGFR EGFR->Downstream Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Apoptosis Phthalazine 1-Chloro-7-methoxy- phthalazine Derivative Phthalazine->VEGFR2 Inhibition Phthalazine->EGFR Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory action of phthalazine derivatives.

Conclusion

The protocols and methodologies outlined in this application note provide a comprehensive guide for researchers and drug development professionals to effectively evaluate the anticancer potential of this compound derivatives. By systematically assessing cytotoxicity and elucidating the mechanism of action through kinase inhibition assays, these compounds can be advanced through the drug discovery pipeline with a greater understanding of their therapeutic promise.

References

  • A Technical Guide to the Preliminary Screening of Phthalazine Derivatives for Anticancer Activity. Benchchem.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). PMC - NIH.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023-07-27). NIH.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024-07-08). PubMed Central.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. Creative Biogene.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica.
  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf - NIH.
  • Protocol for Cell Viability Assays. (2022-01-18). BroadPharm.
  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ResearchGate.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit.
  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-Chloro-7-methoxyphthalazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds often exert their effects by inhibiting critical cellular targets or inducing programmed cell death (apoptosis).[4][5] This document provides a comprehensive framework for the initial in vitro evaluation of a novel phthalazine derivative, 1-Chloro-7-methoxyphthalazine. We outline a logical, multi-tiered approach beginning with foundational cytotoxicity screening, followed by detailed mechanistic assays to probe for the induction of apoptosis, cell cycle arrest, and oxidative stress. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and oncology with a reliable workflow to characterize the cytotoxic profile of this, and other, novel chemical entities.

Introduction and Scientific Rationale

Phthalazine derivatives have garnered substantial interest in oncology research due to their efficacy against a range of cancer cell lines.[6] Many have been shown to function as potent inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or to trigger apoptotic cell death, making them a promising class of compounds for therapeutic development.[4][7][8] this compound (CAS No: 102196-78-1) is a derivative whose biological activity remains largely uncharacterized.[9]

The primary objective of this guide is to establish the cytotoxic potential of this compound and elucidate its preliminary mechanism of action. The causality behind the proposed experimental workflow is to first establish a dose-dependent cytotoxic effect and then to dissect the underlying cellular response. By employing a panel of assays that measure distinct cellular health markers—metabolic activity (MTT), membrane integrity (LDH), and lysosomal integrity (Neutral Red)—we can confidently validate the initial cytotoxic findings.[10][11] Subsequent investigations into apoptosis, cell cycle progression, and reactive oxygen species (ROS) production will provide a more granular view of the compound's impact on cellular fate. This structured approach ensures that the resulting data is both comprehensive and mechanistically informative.

Overall Experimental Workflow

The evaluation process is structured to move from broad screening to specific mechanistic questions. This tiered approach ensures efficient use of resources and builds a logical, evidence-based profile of the test compound.

G cluster_0 Phase 1: Foundational Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis prep Compound & Cell Preparation mtt MTT Assay (IC50 Determination) Metabolic Activity prep->mtt ortho Orthogonal Validation (LDH & Neutral Red Assays) mtt->ortho apop Apoptosis Assay (Annexin V/PI Staining) ortho->apop If Cytotoxic cycle Cell Cycle Analysis (Propidium Iodide Staining) apop->cycle ros Oxidative Stress Assay (ROS Detection) cycle->ros interp Integrated Mechanistic Hypothesis ros->interp

Figure 1: Tiered workflow for cytotoxic evaluation.

Materials and Methods

Reagents and Consumables
  • This compound (Source: Chemical Supplier)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Cell Culture Media (e.g., DMEM, RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Neutral Red solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[12]

  • RNase A and Propidium Iodide

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)[13]

  • 96-well and 6-well cell culture plates, sterile

  • Doxorubicin (Positive Control)

Cell Lines

A panel of human cancer cell lines and a non-cancerous control line are recommended to assess both potency and selectivity.[14][15]

  • MCF-7: Human breast adenocarcinoma

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • NHDF: Normal Human Dermal Fibroblasts (for selectivity assessment)

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Reader (absorbance and fluorescence capable)

  • Flow Cytometer

  • Centrifuge

Detailed Experimental Protocols

Protocol 1: Compound Preparation

Causality: Accurate compound concentration is critical for reproducible results. A high-concentration stock in DMSO is standard for poorly soluble compounds, and the final DMSO concentration in culture must be kept low (<0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot into small volumes and store at -20°C, protected from light.

  • Prepare a 10 mM stock of Doxorubicin (positive control) in the same manner.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.

Protocol 2: Foundational Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[4] Since the number of viable cells is directly proportional to the level of formazan product created, this assay provides a robust measure of metabolic activity and its inhibition by the test compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Orthogonal Validation of Cytotoxicity

Causality: To ensure the observed effects are not an artifact of the MTT assay (e.g., interference with mitochondrial enzymes), it is crucial to use orthogonal methods. The LDH assay measures the release of lactate dehydrogenase from damaged cell membranes, indicating necrosis or late apoptosis.[16] The Neutral Red assay measures the uptake of dye into the lysosomes of viable cells, assessing membrane and lysosomal integrity.[10][11]

  • LDH Assay: Follow the manufacturer's protocol. Briefly, after treating cells as in Protocol 2, collect a sample of the culture supernatant. Add the provided reagents to the supernatant to measure LDH activity, which is proportional to the amount of cell lysis.

  • Neutral Red Assay: After treatment, incubate cells with Neutral Red dye. The dye is taken up and retained only by viable cells. After an incubation period, extract the dye from the cells and quantify it by measuring absorbance. A decrease in absorbance indicates cytotoxicity.

Table 1: Example Data Presentation for IC50 Values (µM)

This table structure allows for a clear comparison of the compound's potency and selectivity across different cell lines.

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)NHDF (Normal Fibroblast)
This compound9.812.515.2> 100
Doxorubicin (Control)0.81.11.35.4

Mechanistic Investigation Protocols

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 20 µM) in cancer cell lines with selectivity over normal cells, proceed to mechanistic studies. Use concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

Causality: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation.[17]

  • Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound at the desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using Trypsin-EDTA. Combine all cells and wash twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis

Causality: Many cytotoxic agents function by inducing damage that halts cell cycle progression at specific checkpoints (G1, S, or G2/M), preventing proliferation.[18] Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[19] This allows for the quantification of cells in each phase of the cell cycle.[20][21]

  • Cell Seeding and Treatment: Prepare cells as described in Protocol 4.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content), with the S phase appearing between them.

Protocol 6: Measurement of Intracellular ROS

Causality: Excessive production of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis.[23] H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS within the cell.[13][24] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably black-walled for fluorescence assays) and treat with the compound for a shorter duration (e.g., 6, 12, or 24 hours).

  • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM H2DCFDA solution in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure fluorescence (Excitation ~485 nm, Emission ~535 nm) using a microplate reader.

Mechanistic Synthesis and Potential Pathways

The data gathered allows for the formulation of a mechanistic hypothesis. For example, if this compound induces Annexin V positivity, arrests cells in the G2/M phase, and increases ROS levels, it suggests the compound may cause DNA damage or mitotic disruption via oxidative stress, leading to G2/M checkpoint activation and subsequent entry into the apoptotic pathway. This could involve the intrinsic (mitochondrial) pathway of apoptosis.

G compound 1-Chloro-7- methoxyphthalazine ros Increased ROS (Oxidative Stress) compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax/Bak Activation mito->bax cytc Cytochrome c Release bax->cytc apaf Apoptosome Formation (Apaf-1, Caspase-9) cytc->apaf cas3 Caspase-3 (Executioner Caspase) apaf->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway.

Anticancer drugs often trigger the intrinsic pathway, where cellular stress leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c.[25] This, in turn, activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[25][26] The results from the proposed assays provide the foundational evidence to explore such specific pathways in greater detail.

References

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.6.1-7.6.28.
  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 16(12), 1-12.
  • Pfeffer, C. M., & Singh, A. T. K. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 10(12), 485.
  • Al-Warhi, T., et al. (2022). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 12(31), 20087-20104.
  • Nafie, M. S., et al. (2021). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 11(1), 8940.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Sneed, B., & Land, W. (2017). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Mitochondria in Health and Diseases. IntechOpen.
  • Ali, I. A. I., et al. (2022). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds, 42(6), 3326-3347.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Ali, I. A. I., et al. (2022). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds.
  • Emam, S. M., et al. (2022). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 3357–3372.
  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
  • JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis.
  • Varricchi, G., et al. (2021). Natural compounds against cytotoxic drug-induced cardiotoxicity: A review on the involvement of PI3K/Akt signaling pathway. Journal of Biochemical and Molecular Toxicology, 35(3), e22683.
  • Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1178.
  • Deng, X., et al. (2015). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. Toxicological Sciences, 146(2), 388–400.
  • ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c) LDH assay.
  • Aslantürk, Ö. Ş. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences, 15(1), 83-91.
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  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Signaling pathways involved in drug-induced cardiotoxicity.
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  • Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1178.
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  • Wang, W., et al. (2014). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 19(12), 21156-21168.
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Application Notes and Protocols: Screening the Antioxidant Activity of Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Phthalazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A crucial aspect of their therapeutic potential lies in their antioxidant capacity, which enables them to mitigate oxidative stress implicated in numerous pathologies. This guide provides a comprehensive framework for screening the antioxidant activity of novel phthalazine compounds. We will delve into the mechanistic underpinnings of three robust, widely adopted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Detailed, field-proven protocols are presented, alongside insights into data interpretation and the causality behind experimental choices, empowering researchers to generate reliable and reproducible results in the quest for novel therapeutic agents.

Introduction: The Significance of Phthalazines and Antioxidant Screening

The phthalazine core, a bicyclic aromatic heterocycle, is a key pharmacophore in several approved drugs.[1] The growing interest in phthalazine derivatives stems from their versatile synthetic accessibility and their ability to interact with various biological targets.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in cancer, neurodegenerative disorders, and cardiovascular diseases.[5] Antioxidants can counteract this damage by donating electrons to stabilize free radicals.[6] Therefore, the early-stage evaluation of the antioxidant potential of new phthalazine compounds is a critical step in drug discovery and development.[7]

This application note outlines a multi-assay approach to comprehensively evaluate the antioxidant activity of phthalazine derivatives. By employing assays with different chemical principles (radical scavenging and reducing power), a more complete profile of a compound's antioxidant capabilities can be established.[8][9]

Mechanistic Pillars of Antioxidant Assays

A thorough understanding of the reaction mechanisms is paramount for accurate data interpretation. The three assays presented here are based on distinct chemical principles, providing a complementary assessment of antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10] The core of this assay is the stable organic radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[11] When an antioxidant donates an electron or a hydrogen atom to DPPH, the radical is neutralized to its reduced form, DPPH-H.[12] This reduction leads to a color change from violet to a pale yellow, and the concomitant decrease in absorbance is directly proportional to the antioxidant's radical scavenging activity.[11][13]

ABTS Radical Cation Decolorization Assay

The ABTS assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+, which exhibits strong absorbance at multiple wavelengths, most commonly measured at 734 nm.[15] Antioxidant compounds present in the sample reduce the ABTS•+ back to its colorless neutral form.[16] The degree of decolorization, measured as a decrease in absorbance, is proportional to the concentration and potency of the antioxidants in the sample. This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[14]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17] This assay is conducted in an acidic environment (pH 3.6) where a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is present.[18] Antioxidants in the sample donate electrons, reducing the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which is intensely blue and exhibits a maximum absorbance at 593 nm.[8] The increase in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[19]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for each assay, designed for a 96-well microplate format for high-throughput screening.

General Preparations
  • Compound Preparation: Dissolve phthalazine compounds in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions. Prepare a series of dilutions to determine the concentration-dependent activity.

  • Standard Preparation: A known antioxidant, such as Trolox (a water-soluble analog of Vitamin E) or ascorbic acid, should be used to generate a standard curve for quantifying the antioxidant capacity of the test compounds.[20]

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_assays Antioxidant Assays (96-Well Plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Phthalazine Compound Stock & Dilutions DPPH DPPH Assay Compound_Prep->DPPH ABTS ABTS Assay Compound_Prep->ABTS FRAP FRAP Assay Compound_Prep->FRAP Standard_Prep Prepare Standard (Trolox/Ascorbic Acid) Stock & Dilutions Standard_Prep->DPPH Standard_Prep->ABTS Standard_Prep->FRAP Spectro Spectrophotometric Reading (Microplate Reader) DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition / Reducing Power Spectro->Calc IC50 Determine IC50 / TEAC / FRAP Values Calc->IC50

Caption: General workflow for antioxidant screening.

Protocol 1: DPPH Radical Scavenging Assay

A. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and protected from light.[21]

  • Test Compounds & Standard: Prepare serial dilutions of the phthalazine compounds and the standard (e.g., Trolox or ascorbic acid) in the same solvent used for the DPPH solution.

B. Assay Procedure:

  • To a 96-well microplate, add 20 µL of the sample or standard solutions to their respective wells.[21]

  • Add 20 µL of the solvent to the blank wells.[21]

  • Add 180-200 µL of the DPPH working solution to all wells.

  • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Measure the absorbance at 517 nm using a microplate reader.

C. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank (DPPH solution without sample) and A_sample is the absorbance of the sample.

Plot the % scavenging against the concentration of the phthalazine compounds and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram 2: DPPH Assay Principle

G DPPH_radical DPPH• DPPH_reduced DPPH-H DPPH_radical->DPPH_reduced H• donation Antioxidant Phthalazine-H Phthalazine_radical Phthalazine• Antioxidant->Phthalazine_radical

Caption: DPPH radical scavenging by an antioxidant.

Protocol 2: ABTS Radical Cation Decolorization Assay

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]

  • Before use, dilute the ABTS•+ working solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

B. Assay Procedure:

  • Add 10 µL of the phthalazine compound dilutions or the standard (Trolox) to the wells of a 96-well plate.

  • Add 190-200 µL of the diluted ABTS•+ working solution to each well.

  • Incubate the plate at room temperature for 5-7 minutes.

  • Read the absorbance at 734 nm.

C. Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

Diagram 3: ABTS Assay Principle

G ABTS_radical ABTS•+ ABTS ABTS ABTS_radical->ABTS e- transfer Antioxidant Phthalazine Phthalazine_oxidized Phthalazine (oxidized) Antioxidant->Phthalazine_oxidized

Caption: ABTS radical reduction by an antioxidant.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 L of deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8][18]

B. Assay Procedure:

  • Add 10 µL of the phthalazine compound dilutions or the standard (FeSO₄·7H₂O) to the wells of a 96-well plate.

  • Add 220 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 4-10 minutes.[5]

  • Measure the absorbance at 593 nm.

C. Data Analysis: Create a standard curve using the ferrous sulfate solutions. The FRAP value of the phthalazine compounds is then calculated from the standard curve and expressed as µM Fe(II) equivalents.

Diagram 4: FRAP Assay Principle

G Fe3_complex [Fe(III)-(TPTZ)₂]³⁺ Fe2_complex [Fe(II)-(TPTZ)₂]²⁺ Fe3_complex->Fe2_complex e- transfer Antioxidant Phthalazine Phthalazine_oxidized Phthalazine (oxidized) Antioxidant->Phthalazine_oxidized

Caption: Ferric ion reduction in the FRAP assay.

Data Presentation and Interpretation

For a clear comparison of the antioxidant activities of different phthalazine compounds, the results should be summarized in a tabular format.

Table 1: Antioxidant Activity of Phthalazine Derivatives

Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging TEAC (mM Trolox Eq./mM)FRAP Value (mM Fe(II) Eq./mM)
Phth-001ValueValueValue
Phth-002ValueValueValue
Phth-003ValueValueValue
TroloxValue1.00Value
Ascorbic AcidValueValueValue

Interpretation Insights:

  • Structure-Activity Relationship (SAR): The data can be used to establish SAR, identifying which functional groups on the phthalazine scaffold contribute to higher antioxidant activity. For instance, electron-donating groups may enhance the antioxidant capacity.[1][22]

  • Mechanism of Action: A compound showing high activity in both DPPH and ABTS assays is likely a potent radical scavenger. High activity in the FRAP assay indicates a strong reducing agent. A compound active across all three assays demonstrates a broad-spectrum antioxidant profile.

  • Comparative Analysis: The activity of the novel phthalazine compounds should be compared to that of standard antioxidants like Trolox and ascorbic acid to gauge their relative potency.

Conclusion

The systematic screening of phthalazine compounds for antioxidant activity is a fundamental step in identifying promising candidates for further pharmacological evaluation. The DPPH, ABTS, and FRAP assays provide a robust and complementary platform for this purpose. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can generate high-quality, reproducible data. This, in turn, facilitates the elucidation of structure-activity relationships and accelerates the development of novel phthalazine-based therapeutics for the management of oxidative stress-related diseases.

References

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay.
  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 19(7), 1831. [Link]
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Bayoumi, W. A., Barghash, A. E. M., Gineinah, M. M., Massoud, M. A., & Abdelal, A. M. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine derivatives. Der Pharma Chemica, 6(3), 89-102.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). BOC Sciences.
  • BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Young, A. J., & Woodside, J. V. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food Chemistry, 141(2), 1193–1199. [Link]
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]
  • ResearchGate. (n.d.). Drugs with phthalazine or pyrazole moieties and design strategy of phthalazine pyrazoles.
  • ResearchGate. (n.d.). (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Martínez-Cifuentes, M., & スペイン, M. (2023).
  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit.
  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay.
  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Wikipedia. (n.d.). ABTS.
  • Scholarship@Miami. (n.d.). Phthalazine based hydrazone as potent radical scavenger: Synthesis, spectral characterization, single crystal X-ray diffraction, DFT studies, molecular docking, ADME, antioxidant and antimicrobial activity of (E)-1-(2-substitutedbenzylidene)phthalazine derivatives.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Al-Huqail, A. A., Behiry, S. I., Salem, M. Z., Ali, H. M., & Siddiqui, M. H. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Plants, 11(4), 543. [Link]
  • Wijekoon, K. C., & Bhat, R. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 10(7), 752. [Link]
  • Marzouk, M. I., Shaker, S. A., Abdel Hafiz, A. A., & El-Baghdady, K. Z. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological & pharmaceutical bulletin, 39(2), 239–251. [Link]
  • ResearchGate. (n.d.). Antioxidants (Natural and Synthetic) Screening Assays: An Overview.
  • Jagessar, R. C. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers.
  • ResearchGate. (n.d.). (PDF) Antioxidants Activity of Selected Synthesized Compounds.
  • Pryor, W. A., Cornicelli, J. A., Devall, L. J., Tait, B., Trivedi, B. K., Witiak, D. T., & Wu, M. (1993). A Rapid Screening Test to Determine the Antioxidant Potencies of Natural and Synthetic Antioxidants. Journal of organic chemistry, 58(13), 3521-3532. [Link]
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • BenchChem. (2025).
  • Sangshetti, J. N., Shinde, D. B., & De, A. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & medicinal chemistry, 27(18), 3979–3997. [Link]
  • Singh, S., Yadav, A., Meena, A. K., Singh, U., Singh, B., Gaurav, A., ... & Singh, R. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Pharma and Bio Sciences, 1(2).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-7-methoxyphthalazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Overview of the Synthetic Strategy

The most prevalent and reliable method for synthesizing this compound is a two-stage process. The first stage involves the synthesis of the precursor, 7-methoxyphthalazin-1(2H)-one, which is then chlorinated in the second stage to yield the final product. Understanding the nuances of each stage is critical for maximizing yield and minimizing impurities.

Synthesis_Overview cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chlorination A 3-Methoxybenzoic Acid Derivatives C 7-methoxyphthalazin-1(2H)-one A->C Cyclocondensation B Hydrazine Hydrate B->C E This compound (Target Product) C->E Dehydrative Chlorination D Chlorinating Agent (e.g., POCl₃) D->E

Caption: Overall workflow for the synthesis of this compound.

II. Optimized Experimental Protocol: Chlorination of 7-methoxyphthalazin-1(2H)-one

This protocol details the critical second stage of the synthesis. Adherence to these steps, particularly regarding anhydrous conditions and work-up, is paramount for achieving high yields.

Materials:

  • 7-methoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Phosphorus pentachloride (PCl₅) (Optional, for enhanced reactivity)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (or fume hood)

  • Heating mantle with a stirrer

  • Dropping funnel

  • Apparatus for filtration under vacuum

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methoxyphthalazin-1(2H)-one (1 equivalent).

    • Add excess phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. POCl₃ can act as both the reagent and the solvent.

    • For substrates that are difficult to chlorinate, the addition of phosphorus pentachloride (PCl₅) (0.3-0.5 equivalents) can enhance the reaction rate and completion.[1]

  • Chlorination Reaction:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-6 hours. Disappearance of the starting material indicates completion.

  • Reagent Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess POCl₃ under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH pellets) to neutralize the corrosive and toxic POCl₃ vapors.

  • Reaction Work-up (Critical Step):

    • Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Place a large beaker containing crushed ice and a saturated solution of sodium bicarbonate on a stirrer.

    • Slowly and carefully, add the cooled reaction residue dropwise to the ice/bicarbonate slurry with vigorous stirring. Maintain the temperature of the slurry below 10 °C.

    • Continue stirring until all the residue is added and gas evolution has ceased. The pH of the aqueous layer should be basic (pH 8-9).

  • Product Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as carbon tetrachloride or a mixture of ethyl acetate and hexanes to yield a pure crystalline solid.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Guide Start Low or No Yield of Product Q1 Problem:Starting material remains after reaction time. (Check TLC/HPLC) Start->Q1 Q2 Problem:Product forms but is lost during work-up. (Starting material reappears on TLC after quenching) Start->Q2 Q3 Problem:Product is impure or oily. (Multiple spots on TLC, difficulty in crystallization) Start->Q3 S1 Solution 1:Extend reaction time and/or increase temperature. Solution 2:Ensure anhydrous conditions. Moisture deactivates POCl₃. Solution 3:Add PCl₅ (0.3-0.5 eq) to create a more potent chlorinating agent. Solution 4:Use freshly distilled POCl₃. Q1->S1 S2 Solution 1:Perform work-up at low temperature (0-5 °C) to minimize hydrolysis. Solution 2:Add reaction mixture to a vigorously stirred, cold, saturated NaHCO₃ solution, not the other way around. Solution 3:Ensure rapid and efficient extraction into the organic phase after quenching. Q2->S2 S3 Solution 1:Ensure complete removal of POCl₃ before work-up. Solution 2:Perform thorough washing of the organic layer to remove phosphorus byproducts. Solution 3:Optimize recrystallization solvent system. Solution 4:Consider purification by column chromatography (silica gel, ethyl acetate/hexanes). Q3->S3

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently low even when the reaction appears to go to completion by TLC?

A1: The most likely culprit is the hydrolysis of the product, this compound, back to the starting material, 7-methoxyphthalazin-1(2H)-one, during the aqueous work-up. The product is sensitive to acidic and aqueous conditions, especially at elevated temperatures. To mitigate this, ensure a rapid and cold quench by adding the reaction mixture slowly to a vigorously stirred, ice-cold saturated sodium bicarbonate solution. This neutralizes the acidic byproducts (HCl and phosphoric acid) and minimizes the contact time of the product with water before extraction.

Q2: What is the purpose of adding PCl₅ along with POCl₃?

A2: While POCl₃ is a competent chlorinating agent, some lactams (the class of compounds to which phthalazinones belong) can be resistant to chlorination. PCl₅ acts as a catalyst or co-reagent that increases the chlorinating power of the system. It is thought to generate a more electrophilic phosphorus species, thereby facilitating the initial O-phosphorylation of the lactam, which is a key step in the mechanism.[1] Using a mixture of POCl₃ and PCl₅ can often drive sluggish reactions to completion.

Q3: Can I use a solvent for the chlorination reaction instead of neat POCl₃?

A3: Yes, high-boiling point, inert solvents like toluene or xylene can be used. This can be advantageous for large-scale reactions where temperature control is more critical. However, using a solvent will require a higher reaction temperature to achieve a similar reaction rate as neat POCl₃. Ensure the solvent is thoroughly dried before use, as any moisture will consume the chlorinating agent.

Q4: My final product is a dark oil and won't crystallize. What should I do?

A4: A dark, oily product often indicates the presence of impurities, likely residual phosphorus-containing byproducts or decomposition products. First, ensure that the excess POCl₃ was thoroughly removed by vacuum distillation before the work-up. Insufficient removal is a common cause of impure products. If the product still fails to crystallize after optimizing the work-up, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Q5: What are the key safety precautions for this reaction?

A5: Both POCl₃ and PCl₅ are highly corrosive and react violently with water.[2][3][4][5] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The reaction and work-up can release significant amounts of HCl gas, so proper ventilation and scrubbing of the off-gas are essential. Ensure that all glassware is completely dry to prevent uncontrolled reactions.

V. Data Summary Table

ParameterStandard ConditionOptimized/Troubleshooting ConditionRationale for ChangeExpected Outcome
Chlorinating Agent POCl₃ (10 eq.)POCl₃ (10 eq.) + PCl₅ (0.5 eq.)Increased reactivity for sluggish substrates.[1]Higher conversion, shorter reaction time.
Reaction Temperature Reflux (~105-110 °C)120-130 °C (if using a solvent like toluene)To compensate for the dilution effect of the solvent.Maintain a reasonable reaction rate.
Work-up Temperature Room Temperature0-5 °CMinimizes hydrolysis of the acid-sensitive product.Improved isolated yield.
Quenching Method Addition of water to the reaction mixtureSlow addition of reaction mixture to ice/NaHCO₃Controls exotherm and immediately neutralizes acid.Safer procedure, higher yield.
Purification Direct CrystallizationColumn Chromatography then CrystallizationRemoves persistent impurities that inhibit crystallization.Higher purity of the final product.

VI. Reaction Mechanism

The chlorination of a phthalazinone with POCl₃ proceeds through the activation of the lactam oxygen, followed by nucleophilic attack of the chloride ion.

Caption: Proposed mechanism for the chlorination of 7-methoxyphthalazin-1(2H)-one. (Note: Image placeholders are used for complex chemical structures)

VII. References

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

Sources

Technical Support Center: Phthalazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phthalazine derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important heterocyclic compounds. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your synthetic strategies. Phthalazine and its derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] However, their synthesis can be accompanied by challenging side reactions that impact yield and purity.

This document is structured into two main sections: a Troubleshooting Guide formatted as direct Q&A to solve immediate in-lab problems, and a Frequently Asked Questions (FAQs) section for more in-depth mechanistic and procedural understanding.

Part 1: Troubleshooting Guide

This section addresses common experimental issues. Each question reflects a real-world problem you might encounter at the bench.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a complex mixture of products. What are the likely causes and how can I fix this?

A1: This is a classic and often multifaceted problem in phthalazine synthesis. The primary cause is typically a combination of incomplete reaction and the formation of multiple side products. Let's break down the potential issues based on the common synthetic route involving the condensation of a 1,2-dicarbonyl precursor (like phthalaldehyde or a 2-acylbenzoic acid) with hydrazine.[1][3][4]

Immediate Diagnostic Steps:

  • Analyze Byproducts: Before making changes, try to identify the major byproducts by LC-MS or NMR. Knowing what is being formed is the most critical diagnostic step.

  • Check Starting Materials: Ensure the purity of your starting materials. Impurities in the dicarbonyl compound or old hydrazine hydrate (which can degrade) are common culprits.

Common Causes & Solutions:

  • Incomplete Cyclization: The initial condensation may form a hydrazone intermediate that fails to cyclize completely.

    • Causality: The cyclization step often has a higher activation energy. Insufficient thermal energy or incorrect pH can stall the reaction here.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor by TLC to find the optimal point before degradation begins. Acetic acid is often used as a solvent and catalyst because it protonates the carbonyl, activating it for cyclization, and maintains an optimal pH.[1][4]

  • Formation of Phthalazinones (when not desired): If your starting material is a 2-acylbenzoic acid or phthalic anhydride, the primary product is often a phthalazinone.[1][4] If you are aiming for a different substitution pattern, this is a major side reaction.

    • Causality: The carboxylic acid or anhydride moiety readily participates in the cyclization with hydrazine.

    • Solution: To avoid this, you must start with a precursor where both carbonyl groups are of a similar type, such as a dialdehyde or diketone.[3][5] If you must use a phthalazinone intermediate, the next step is often chlorination with POCl₃ to create a reactive 1-chlorophthalazine, which can then be substituted.[6][7][8]

  • Reductive N-N Bond Cleavage: A particularly troublesome side reaction is the cleavage of the N-N bond in the hydrazine starting material or even the phthalazine product, leading to aniline derivatives.[9][10]

    • Causality: This can be catalyzed by trace metals or occur under harsh reductive conditions. Some ruthenium complexes, for example, are known to catalyze this cleavage.[9]

    • Solution: Use high-purity, metal-free solvents and reagents. Avoid unnecessarily harsh reducing conditions if they are not required for a subsequent step. If you suspect metal catalysis, adding a chelating agent like EDTA in trace amounts can sometimes help.

Q2: I'm trying to synthesize a 1,4-disubstituted phthalazine, but I'm getting a mixture of mono-substituted and di-substituted products. How can I improve the selectivity?

A2: This is a common challenge when starting from 1,4-dichlorophthalazine, a workhorse intermediate.[7][8] The two chlorine atoms have different reactivities, which can be exploited, but can also lead to mixtures if not properly controlled.

Controlling Selectivity:

  • Stoichiometry and Temperature Control:

    • Causality: The first nucleophilic substitution is generally faster than the second. By carefully controlling the stoichiometry of your nucleophile and keeping the reaction temperature low, you can favor mono-substitution.

    • Solution for Mono-substitution: Use 1.0 to 1.1 equivalents of your nucleophile and run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC and stop it once the 1,4-dichlorophthalazine is consumed.

    • Solution for Di-substitution: Use an excess of the nucleophile (>2.2 equivalents) and higher temperatures or longer reaction times to drive the reaction to completion.

  • Choice of Nucleophile:

    • Causality: Highly reactive nucleophiles will be less selective.

    • Solution: If you are adding two different nucleophiles, always add the less reactive nucleophile first to form the mono-substituted product. Then, in a separate step, add the more reactive nucleophile under conditions that will drive the second substitution.

Q3: My final product is contaminated with a persistent, highly colored impurity. What could it be?

A3: A persistent colored impurity often suggests the formation of an N-oxide or an over-oxidized byproduct.

Potential Causes and Solutions:

  • N-Oxide Formation:

    • Causality: The nitrogen atoms in the phthalazine ring are basic and can be oxidized, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods. This is a known issue, for example, when using m-CPBA for other transformations on the molecule.[6]

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). If an oxidation step is necessary elsewhere in the synthesis, choose a reagent less likely to oxidize the phthalazine nitrogens. If N-oxides do form, they can sometimes be reduced back to the parent phthalazine using a mild reducing agent like PPh₃.

  • Degradation Products:

    • Causality: Phthalazine derivatives, while generally stable, can degrade under harsh acidic or basic conditions at high temperatures, potentially leading to ring-opened or polymerized products which are often colored.

    • Solution: Review your reaction conditions. Can the temperature be lowered? Is a strong acid or base strictly necessary? A screen of reaction conditions (solvent, temperature, base/acid) is warranted to find a milder pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways leading to the formation of phthalazines and their common side products?

A1: The most common and direct route is the condensation of a benzene derivative with electrophilic centers at the 1 and 2 positions (e.g., o-phthalaldehyde) with hydrazine.[3]

Desired Pathway:

  • Hydrazone Formation: One nitrogen of hydrazine acts as a nucleophile, attacking one carbonyl group to form a hydrazone intermediate after dehydration.

  • Intramolecular Cyclization: The second nitrogen of the hydrazone attacks the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic phthalazine ring.

Common Side Reaction Pathway (e.g., N-N Cleavage): While the exact mechanism can depend on the reagents, a proposed pathway for undesirable N-N bond cleavage can involve radical intermediates or be catalyzed by metals.[9][11][12] Under certain conditions, the hydrazine itself can be reduced, leading to the formation of aniline from phenylhydrazine, which can then react with the carbonyls to form imines or other impurities instead of the desired heterocycle.

Diagram: Desired vs. Side Reaction Pathway

G cluster_desired Desired Pathway: Phthalazine Formation cluster_side Side Reaction: N-N Bond Cleavage D_Start o-Phthalaldehyde + Hydrazine D_Inter Hydrazone Intermediate D_Start->D_Inter Condensation D_Cyclic Cyclic Hemiaminal D_Inter->D_Cyclic Intramolecular Attack D_Prod Phthalazine Product D_Cyclic->D_Prod Dehydration S_Start Hydrazine S_Inter N-N Bond Cleavage (e.g., via metal catalyst) S_Start->S_Inter S_Prod Ammonia / Aniline Derivatives S_Inter->S_Prod S_Impurity Imine Byproducts S_Prod->S_Impurity Reacts with Aldehyde

Caption: Comparison of desired cyclization and a potential side reaction.

Q2: How should I choose my starting materials for synthesizing a specific phthalazine derivative?

A2: The choice of starting material is the most critical decision and dictates the entire synthetic strategy.

Starting Material PrecursorTypical Product TypeAdvantagesCommon Issues / Disadvantages
o-Phthalaldehyde Phthalazine (unsubstituted at C1, C4)Direct, high-yielding for the parent ring.[13]Availability of substituted phthalaldehydes can be limited.[13]
2-Acylbenzoic Acids 4-Substituted Phthalazin-1(2H)-onesReadily available starting materials.[1][4]Product is a phthalazinone, requiring further steps (e.g., chlorination) for C1 substitution.
Phthalic Anhydride Phthalhydrazide (Phthalazin-1,4-dione)Inexpensive, common starting material.[8][14]Product requires harsh chlorination (e.g., POCl₃) to activate for substitution, which can have functional group compatibility issues.[8]
Phthalonitrile 1,4-Diaminophthalazine or 1,4-DihydrazinophthalazineProvides direct access to amino-substituted phthalazines.Reaction conditions can be specific; handling of nitriles.
Q3: What is the best general protocol for purifying phthalazine derivatives?

A3: Purification strategies are highly dependent on the specific properties of your target molecule, but a general workflow can be established.

Diagram: General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, Extraction) start->workup check Check Solubility workup->check precip Precipitation / Crystallization final Pure Phthalazine Derivative precip->final chroma Column Chromatography chroma->final check->precip Poorly Soluble in Organics check->chroma Soluble in Organics

Caption: A decision-based workflow for purifying phthalazine derivatives.

Step-by-Step Methodologies:

  • Aqueous Workup: After the reaction is complete, quench it by pouring it onto ice water. This often precipitates the crude product. Neutralize with a base like sodium bicarbonate if the reaction was run in acid. Extract with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry with MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Precipitation/Recrystallization: Phthalazine derivatives are often crystalline solids with moderate to poor solubility in common organic solvents.

    • Protocol: Try to suspend your crude solid in a solvent where it is poorly soluble at room temperature but soluble when hot (e.g., ethanol, isopropanol, acetonitrile, or toluene). Heat the mixture to dissolve the solid, then allow it to cool slowly. If no single solvent works, a co-solvent system (e.g., DCM/hexane or ethyl acetate/heptane) is an excellent alternative. This is highly effective for removing more soluble impurities.

  • Silica Gel Chromatography: If recrystallization fails or impurities have similar solubility, column chromatography is necessary.

    • Eluent System: A gradient of ethyl acetate in hexane or DCM in methanol is a common starting point. The polarity needed will depend on your specific derivative.

    • Pro-Tip: Phthalazines can streak on silica gel due to the basicity of the nitrogen atoms. Adding 0.5-1% triethylamine or pyridine to your eluent system can significantly improve peak shape and separation.

Part 3: Experimental Protocol Example

Protocol: Synthesis of 1,4-Dichlorophthalazine from Phthalic Anhydride

This two-step protocol outlines the synthesis of a key intermediate used for creating 1,4-disubstituted derivatives.[7][8]

Step 1: Synthesis of Phthalhydrazide (Phthalazin-1,4-dione)

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (1.0 eq) in glacial acetic acid or ethanol.

  • Reagent Addition: Add hydrazine monohydrate (1.1 - 1.2 eq) dropwise to the stirred suspension. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 120 °C for acetic acid) for 2-4 hours. Monitor the reaction progress by TLC (disappearance of phthalic anhydride).

  • Workup: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid through a Büchner funnel and wash it with cold water, followed by cold ethanol to remove residual acetic acid.

  • Drying: Dry the resulting white to off-white solid under vacuum. The phthalhydrazide is typically pure enough to be used in the next step without further purification.

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • Setup: (Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water). In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend phthalhydrazide (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Catalyst (Optional): A catalytic amount of a tertiary amine like pyridine or N,N-dimethylaniline can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The suspension should become a clear, yellowish solution.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

  • Isolation: The resulting solid is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum. Recrystallization from ethanol or toluene can be performed if necessary.

References

  • Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. PubMed.
  • A Key Piece in the Global N-Cycle: The N–N Bond Formation Presented by Heme-Dependent Hydrazine Synthase.
  • Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc.
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. MDPI.
  • Cross-dehydrogen
  • A Convenient Synthesis of Phthalazine.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Help with Low Yield Synthesis. Reddit.
  • New 1,4-Disubstituted Phthalazines: Synthesis, Structure and Herbicidal Evaluation.
  • Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • 3)
  • Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Benchchem.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • Product Class 10: Phthalazines. Science of Synthesis.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Efficient synthesis of selected phthalazine derivatives.
  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges.
  • (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives.

Sources

Technical Support Center: Purification of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 1-Chloro-7-methoxyphthalazine, tailored for research, development, and manufacturing scientists.

Welcome to the dedicated technical support guide for this compound. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you achieve the highest possible purity for your compound. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensuring downstream reaction success and the integrity of your final active pharmaceutical ingredient (API).

This guide is structured to address your challenges in a practical, question-and-answer format, moving from general queries to specific experimental troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to handling and purifying this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the chlorination of 7-methoxyphthalazone using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1][2]. Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 7-methoxyphthalazone.

  • Reagent Byproducts: Hydrolyzed phosphorus oxychloride (phosphoric acid and HCl) if the workup is incomplete.

  • Side-Reaction Products: Over-chlorinated species or other minor phthalazine derivatives.

  • Decomposition Products: Phthalazine derivatives can be susceptible to decomposition, especially when heated or stored improperly. It has been noted that this compound can decompose upon standing or near its melting point[1].

Q2: What are the primary recommended purification techniques for this compound?

A2: The choice of technique depends on the impurity profile and the scale of your purification.

  • Recrystallization: This is the preferred method for removing minor impurities and for large-scale purification, especially if the crude material is already of moderate purity. It is effective for removing less soluble or more soluble impurities. A documented solvent for this is carbon tetrachloride, which yields fine yellow needles[1].

  • Flash Column Chromatography: This is a highly versatile technique ideal for removing impurities with similar polarity to the product[3][4]. Given that this compound is a nitrogen-containing heterocycle, special considerations for silica gel chromatography are necessary to prevent streaking[5].

  • Acid/Base Extraction: An initial aqueous workup is crucial to remove inorganic impurities like residual acid from the chlorination step.

Q3: What are the stability and storage considerations for purified this compound?

A3: As noted in the literature, this compound can decompose on standing and with heat[1]. The chloro-substituent at the C1 position makes it susceptible to nucleophilic substitution[6]. Therefore, proper storage is critical to maintain purity.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Temperature: Store in a cool, dark place. Refrigeration or freezing is recommended for long-term storage.

  • Handling: Minimize exposure to heat during purification processes like solvent removal via rotary evaporation. Use moderate temperatures (35-45°C)[7].

Q4: How can I effectively monitor the purity of my sample during and after purification?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative analysis of reaction progress and for identifying the optimal solvent system for column chromatography[3][7].

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. Both normal-phase and reversed-phase methods can be developed to achieve high-resolution separation of the target compound from its impurities[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound and for detecting any residual starting materials or byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity. However, be aware that the compound decomposes at its melting point (around 145°C), which may be observed as darkening or gas evolution[1].

Troubleshooting Guide: Common Purification Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Recrystallization Issues

Q: My compound is "oiling out" of the solution instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystallization. This often happens if the solution is supersaturated or cooled too quickly[5].

Causality & Solution:

  • Issue: The cooling process is too rapid.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Slow cooling promotes the formation of an ordered crystal lattice.

  • Issue: The solvent is not ideal, or impurities are present.

    • Solution 1 (Add More Solvent): Re-heat the solution to dissolve the oil, then add a small amount more of the hot solvent to reduce the saturation level. Then, cool slowly again[5].

    • Solution 2 (Scratch the Flask): Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth[5].

    • Solution 3 (Seed Crystals): If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization[5].

Q: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery typically means either too much solvent was used, or the compound has significant solubility in the cold solvent.

Causality & Solution:

  • Issue: Excessive solvent was used during dissolution.

    • Solution: During the dissolution step, add the hot solvent dropwise or in very small portions, only until the solid just dissolves. Using the absolute minimum amount of hot solvent is key[5].

  • Issue: The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution 1 (Use a Solvent System): Find a solvent in which your compound is highly soluble and another "anti-solvent" in which it is poorly soluble. Dissolve the compound in a minimum of the good solvent, and then slowly add the anti-solvent at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Solution 2 (Maximize Cold Soaking): Ensure the flask is left in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation before filtration.

Column Chromatography Issues

Q: My compound is streaking badly on the silica gel TLC plate and column. Why is this happening?

A: Streaking (or tailing) of nitrogen-containing compounds like phthalazines on silica gel is a classic problem. It is caused by strong interactions between the basic lone pairs on the nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel[5].

Causality & Solution:

  • Issue: Strong acid-base interaction between the basic compound and acidic silica.

    • Solution (Add a Basic Modifier): Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is highly effective. This competitively binds to the acidic sites, allowing your compound to elute symmetrically[5].

Q: I am struggling to separate my product from an impurity with a very similar Rf value. What can I do?

A: This indicates that the polarity difference between your product and the impurity is insufficient for separation with the current solvent system.

Causality & Solution:

  • Issue: The chosen eluent does not provide enough selectivity.

    • Solution 1 (Adjust Polarity): Make very fine adjustments to the solvent ratio. Sometimes a small change (e.g., from 20% ethyl acetate to 22%) can make a difference.

    • Solution 2 (Change Solvent System): Switch to a different solvent system that offers different selectivity. The "solvent triangle" (e.g., a non-polar solvent like hexane, a polar aprotic solvent like ethyl acetate, and a polar protic solvent like methanol) is a useful concept. If hexane/ethyl acetate isn't working, try a system like dichloromethane/methanol[5].

    • Solution 3 (Use High-Performance Flash Chromatography): Utilize smaller particle size silica gel (e.g., 25-40 µm) and a gradient elution on an automated flash chromatography system. This will provide higher resolution than traditional flash chromatography.

Q: My product seems to be decomposing on the silica gel column. What are my options?

A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Given that this compound is known to have stability issues, this is a valid concern[1].

Causality & Solution:

  • Issue: The compound is acid-sensitive.

    • Solution 1 (Deactivate the Silica): Before running the column, flush the packed silica gel with your mobile phase containing a basic modifier (like 1% triethylamine). This neutralizes the column.

    • Solution 2 (Use an Alternative Stationary Phase): Switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative. You will need to re-screen TLC plates (using alumina plates) to find a suitable solvent system.

    • Solution 3 (Minimize Contact Time): Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound spends in contact with the stationary phase[3]. Avoid letting a packed column sit for extended periods with your compound loaded on it.

Data Summary & Recommended Conditions

The following table provides starting points for developing your purification protocol. These should be optimized using TLC for your specific crude material.

Technique Solvent/System Rationale & Comments
Recrystallization Carbon Tetrachloride (CCl₄)Documented to produce fine yellow needles. Caution: CCl₄ is toxic and an environmental hazard; use with extreme care in a fume hood. Consider safer alternatives like toluene or a mixture of ethyl acetate/hexanes.[1]
Toluene / HeptaneA good starting point for a two-solvent system. Dissolve in hot toluene, add heptane until cloudy, then cool.
TLC/Column Chromatography Hexane / Ethyl Acetate (e.g., 7:3 to 1:1 v/v)A standard non-polar/polar aprotic system. Good for initial screening. Adjust ratio based on Rf.
Dichloromethane / Methanol (e.g., 98:2 to 95:5 v/v)Offers different selectivity. Useful if separation is poor in Hex/EtOAc.
Modifier (if streaking) Add 1% Triethylamine (Et₃N) to the eluent

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Toluene/Heptane)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot toluene (e.g., heated to 80-90°C) dropwise while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Precipitation: While the toluene solution is still hot, add heptane dropwise until the solution becomes persistently cloudy. Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point, TLC, and NMR to confirm purity.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Using TLC, determine an optimal solvent system that gives your product an Rf value of approximately 0.25-0.35. For example, 30% Ethyl Acetate in Hexane + 1% Triethylamine.

  • Pack Column: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent (the "wet slurry" method is recommended). Ensure the packing is uniform and free of air bubbles.

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute Column: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes or vials[3].

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator at a moderate temperature (≤40°C).

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Visual Workflow: Purification Strategy Selection

This diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Impurity Profile Analysis cluster_paths Purification Pathways cluster_end Final Product cluster_troubleshoot Troubleshooting Loops Start Crude 1-Chloro-7- methoxyphthalazine TLC Analyze by TLC & ¹H NMR Start->TLC Impurity_Check What is the nature of impurities? TLC->Impurity_Check Recrystallize Recrystallization Impurity_Check->Recrystallize Mainly one major product (>85% pure) Column Flash Column Chromatography Impurity_Check->Column Multiple impurities with similar polarity Workup Aqueous Acid/Base Workup Impurity_Check->Workup Inorganic salts (e.g., from POCl₃) Final Pure Product (Verify by HPLC/NMR/MP) Recrystallize->Final Success Recrystallize_Fail Recrystallization fails (oiling out, low purity) Recrystallize->Recrystallize_Fail Column->Final Success Column_Fail Column fails (streaking, decomp) Column->Column_Fail Workup->TLC Re-assess Recrystallize_Fail->Column Try Chromatography Column_Fail->Recrystallize Try Recrystallization (after column)

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Chloro-7-methoxyphthalazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and frequently asked questions to help you streamline your synthetic workflow, improve yields, and ensure the highest purity of your target molecule. Our approach is rooted in established chemical principles and field-proven insights to provide you with a reliable and comprehensive resource.

I. Synthesis Overview and Key Challenges

The most prevalent and reliable method for the synthesis of this compound involves the deoxychlorination of its precursor, 7-methoxyphthalazin-1(2H)-one. This transformation is typically achieved using phosphorus oxychloride (POCl₃). While the reaction appears straightforward, its success hinges on meticulous control of reaction conditions and a thorough understanding of the potential pitfalls. The primary challenges encountered during this synthesis include incomplete conversion, the formation of byproducts, and, most notably, the hydrolysis of the desired product back to the starting material during workup.

The presence of the electron-donating methoxy group on the phthalazine ring can influence the electron density of the heterocyclic system, which may affect both the rate of the chlorination reaction and the stability of the product. This guide will provide detailed strategies to navigate these challenges effectively.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is showing low or no conversion of 7-methoxyphthalazin-1(2H)-one to this compound. What are the likely causes and how can I improve the yield?

A1: Low or no conversion is a common issue that can often be traced back to a few critical factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Reaction Setup:

    • Moisture is the Enemy: Phosphorus oxychloride reacts violently with water. Ensure that your starting material, 7-methoxyphthalazin-1(2H)-one, is thoroughly dried and that all glassware is oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]

    • Purity of Starting Materials: Impurities in the 7-methoxyphthalazin-1(2H)-one can interfere with the reaction. Confirm the purity of your starting material by techniques such as NMR or melting point analysis before proceeding.

  • Reaction Conditions:

    • Insufficient Heat: The chlorination of phthalazinones with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate. Ensure that the reaction mixture is heated to a sufficiently high temperature, often to reflux.[2][3]

    • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the heating period.

    • Sub-optimal Stoichiometry: While a large excess of POCl₃ is often used to serve as both the reagent and the solvent, an insufficient amount can lead to incomplete conversion. A significant excess (3-10 equivalents) is common in literature procedures to drive the reaction to completion.[3][4]

  • Troubleshooting Workflow:

    G start Low or No Conversion Observed check_reagents Verify Purity and Dryness of 7-methoxyphthalazin-1(2H)-one and POCl₃ start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions check_stoichiometry Ensure Sufficient Excess of POCl₃ start->check_stoichiometry monitor_tlc Monitor Reaction Progress by TLC check_reagents->monitor_tlc check_conditions->monitor_tlc check_stoichiometry->monitor_tlc optimize Systematically Optimize Conditions: Increase Temperature, Extend Time, Adjust Stoichiometry monitor_tlc->optimize If starting material persists success Improved Conversion optimize->success

    Caption: Troubleshooting workflow for low conversion.

Q2: I see the product forming on TLC, but I isolate mainly the starting material after workup. What is happening and how can I prevent this?

A2: This is a classic sign of product hydrolysis. This compound, like many other chloro-substituted nitrogen heterocycles, is susceptible to hydrolysis back to the corresponding phthalazinone, especially under aqueous and/or basic conditions.[5][6] The workup procedure is therefore critical to the successful isolation of the desired product.

  • Understanding the Problem: The carbon-chlorine bond in this compound is activated towards nucleophilic substitution. Water, especially in the presence of a base, can act as a nucleophile, attacking the carbon and displacing the chloride ion, thus regenerating the starting material.

  • Optimized Workup Protocol to Minimize Hydrolysis:

    • Removal of Excess POCl₃: Before quenching the reaction, it is highly advisable to remove the excess POCl₃ under reduced pressure (vacuum distillation).[6] This significantly reduces the exothermicity of the quench and minimizes the amount of acidic byproducts that need to be neutralized.

    • Controlled Quenching: The quenching of the residual POCl₃ and the reaction mixture is a critical step.

      • "Reverse" Quench: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice.[7] Never add water or ice to the reaction mixture, as this can lead to a violent, uncontrolled exotherm.

      • Neutralization: After the initial quench on ice, neutralize the acidic solution cautiously with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate.[7][8] Avoid strong bases like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), as they can aggressively promote product hydrolysis.[5] Monitor the pH to ensure it does not become strongly basic.

    • Extraction: Once neutralized, promptly extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Washing and Drying: Wash the combined organic layers with brine to remove residual water, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    G start Reaction Complete (by TLC) remove_pocl3 Remove Excess POCl₃ (Vacuum Distillation) start->remove_pocl3 quench Slowly Add Reaction Mixture to Crushed Ice (Reverse Quench) remove_pocl3->quench neutralize Cautiously Neutralize with Saturated NaHCO₃ (aq) to pH 7-8 quench->neutralize extract Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) neutralize->extract wash_dry Wash with Brine and Dry (e.g., Na₂SO₄) extract->wash_dry isolate Isolate Pure Product wash_dry->isolate

    Caption: Optimized workup protocol to prevent hydrolysis.

Q3: What are the optimal reaction parameters for the synthesis of this compound?

A3: While the optimal conditions can vary slightly depending on the scale and specific equipment, the following parameters provide a robust starting point for the chlorination of 7-methoxyphthalazin-1(2H)-one.

ParameterRecommended Value/ConditionRationale and Key Considerations
Starting Material 7-methoxyphthalazin-1(2H)-oneMust be dry and pure.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Commonly used and effective. Thionyl chloride (SOCl₂) can also be used but may require different conditions.[9]
Stoichiometry 3-10 equivalents of POCl₃A large excess often serves as both reagent and solvent, driving the reaction to completion.[3][4]
Temperature 100-110 °C (Reflux)Sufficient thermal energy is required to overcome the activation energy of the reaction. Monitor for potential decomposition at higher temperatures.
Reaction Time 2-6 hoursMonitor progress by TLC to determine the point of complete consumption of the starting material.
Atmosphere Inert (Nitrogen or Argon)Prevents the ingress of moisture which can consume the reagent and lead to side reactions.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 7-methoxyphthalazin-1(2H)-one (1.0 eq).

  • Under a positive pressure of nitrogen, add phosphorus oxychloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess POCl₃ under reduced pressure.

  • Perform the optimized workup protocol as described in A2 .

  • Purify the crude product by recrystallization (e.g., from ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Q4: Are there any specific side reactions I should be aware of, other than hydrolysis?

A4: While hydrolysis is the most common side reaction during workup, other undesired transformations can occur under the reaction conditions:

  • Over-chlorination: Although less common for this specific substrate, prolonged reaction times or excessively high temperatures could potentially lead to chlorination at other positions on the aromatic ring, especially given the activating effect of the methoxy group. This is generally not a major concern under standard conditions.

  • Formation of Phosphorodichloridic Acid and Other Intermediates: During the quenching of POCl₃, metastable and energetic intermediates can form.[2][8] While not technically a side reaction of the organic substrate, their presence can lead to delayed and uncontrolled exotherms during workup, posing a significant safety hazard. A controlled and careful quenching procedure is essential to mitigate this risk.

  • Decomposition: At very high temperatures, thermal decomposition of the starting material or product may occur, leading to a complex mixture of byproducts and a decrease in yield.

Q5: How does the methoxy group affect the reaction?

A5: The methoxy group (-OCH₃) is an electron-donating group. Its presence on the phthalazine ring has two main effects:

  • Increased Nucleophilicity of the Carbonyl Oxygen: The methoxy group increases the electron density of the aromatic ring through resonance. This can, in turn, increase the electron density on the carbonyl oxygen of the lactam tautomer of 7-methoxyphthalazin-1(2H)-one, potentially facilitating its initial reaction with the electrophilic phosphorus atom of POCl₃.

  • Stability of the Product: The electron-donating nature of the methoxy group may slightly destabilize the resulting this compound towards nucleophilic attack (like hydrolysis) compared to an unsubstituted or electron-withdrawn analogue, as it increases the electron density at the reaction center. This makes a carefully controlled, non-basic workup even more critical.

III. References

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

  • ResearchGate. (2020). How can I properly quench POCl3?[Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?[Link]

  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?[Link]

  • Organic Syntheses. (n.d.). Mesitylaldehyde. [Link]

  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

  • ResearchGate. (2017). (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]

  • Semantic Scholar. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

  • National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deoxychlorination. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • Chembeez. (n.d.). This compound, 95%. [Link]

  • TROINDIA. (n.d.). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. [Link]

  • Chegg. (2021). Solved 7. The hydrolysis of 1-chloro-1-methylcycloundecane. [Link]

  • Scientific & Academic Publishing. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. [Link]

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Overcoming solubility issues with 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Chloro-7-methoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my desired solvent. What are its general solubility characteristics?

Answer: this compound, with the molecular formula C₉H₇ClN₂O, is a nitrogen-containing heterocyclic compound.[1][2] Such compounds often exhibit limited solubility in aqueous solutions due to their predominantly non-polar aromatic structure. However, the presence of nitrogen atoms and the methoxy group can influence its solubility in organic solvents.[3][4][5] While specific experimental solubility data is not extensively published, based on its structure and general principles of organic chemistry, its solubility is expected to be higher in polar aprotic solvents and some polar protic solvents. It is likely to be poorly soluble in water and non-polar hydrocarbon solvents.[6]

Q2: What is the first step I should take when encountering solubility issues?

Answer: The initial and most critical step is to perform a systematic solvent screening. This involves testing the solubility of a small, accurately weighed amount of this compound in a range of common laboratory solvents. This empirical approach provides the most relevant data for your specific batch of the compound and laboratory conditions. It's crucial to use a consistent methodology for this screening to ensure comparable results.

Troubleshooting Guide: Step-by-Step Methodologies

This section provides detailed protocols and the scientific rationale for overcoming the solubility challenges of this compound.

Issue 1: Poor Solubility in Common Organic Solvents

If you are observing low solubility in solvents like methanol or ethanol, a systematic approach to solvent selection and the use of co-solvents is recommended.

Caption: Workflow for systematic solvent screening and co-solvent optimization.

  • Preparation: Accurately weigh 1-2 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.

  • Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Gentle Heating: If the compound is not fully dissolved, gently warm the vial (e.g., in a 40-50°C water bath) and vortex again. Many dissolution processes are endothermic, and a moderate increase in temperature can significantly improve solubility.

  • Classification: Categorize the solubility as "freely soluble," "partially soluble," or "insoluble" for each solvent.

Solvent ClassExample SolventsRelative PolarityRationale for Use
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateOften effective for dissolving a wide range of organic compounds, including heterocycles.[7][8][9]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)HighCapable of hydrogen bonding, which can aid in dissolving compounds with polar functional groups.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)ModerateGood for dissolving many organic compounds, but their use should be minimized due to toxicity.[6]
Non-Polar Toluene, HexanesLowGenerally expected to be poor solvents for this compound but are useful for establishing a solubility baseline.[7][8]

The use of co-solvents is a powerful technique to enhance the solubility of poorly soluble drugs.[10][11][12][13] A co-solvent system involves a mixture of a "good" solvent, in which the compound is highly soluble, and a "poor" solvent, which is miscible with the good solvent but in which the compound has low solubility.[12][13] This approach can often achieve a higher overall solubility than either solvent alone.[14]

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent identified from your screening (e.g., DMSO).

  • Titration: Slowly add a miscible "poor" solvent (e.g., water or a buffer solution relevant to your experiment) to the solution while continuously stirring or vortexing.

  • Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates the limit of solubility in that co-solvent mixture.

  • Optimization: Systematically vary the ratios of the co-solvents to identify the optimal mixture that keeps your compound in solution at the desired concentration.

Issue 2: Poor Aqueous Solubility for Biological Assays

For applications in biological systems, which are predominantly aqueous, overcoming poor water solubility is a common and critical challenge.[15][16]

The nitrogen atoms in the phthalazine ring structure can be protonated under acidic conditions.[17] This salt formation can significantly increase the aqueous solubility of the compound.[16][18]

Caption: Workflow for determining the pH-solubility profile.

  • Prepare a Concentrated Stock: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO.

  • Dilution into Acidic Buffer: Dilute the stock solution into an acidic buffer (e.g., pH 2-4). The choice of buffer should be compatible with your downstream application.

  • Neutralization (Optional): If required for your experiment, you can then carefully adjust the pH of the final solution back towards neutral. Be mindful that the compound may precipitate if its solubility limit is exceeded at the new pH.

Causality: By protonating the basic nitrogen centers on the phthalazine ring, you are creating a salt form of the molecule. This ionic species will have more favorable interactions with the polar water molecules, leading to increased solubility.[16]

When pH modification is not feasible or sufficient, the use of solubilizing agents such as surfactants or cyclodextrins can be highly effective.[15][19]

A. Surfactants:

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[19][20] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium.[21]

  • Common Surfactants: Tween® 20, Tween® 80, Sodium Lauryl Sulfate (SLS).[22][23]

  • Protocol: Prepare the aqueous medium containing the surfactant at a concentration above its critical micelle concentration (CMC). Then, add the this compound (often from a concentrated organic stock solution) to this medium with vigorous stirring.

B. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][24][25] They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and thereby increasing its apparent solubility.[18][24][25][26]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[26][27]

  • Protocol for Complexation:

    • Dissolve the cyclodextrin in the aqueous buffer of choice.

    • Add the this compound to the cyclodextrin solution.

    • Stir or shake the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.[25]

    • Filter any undissolved compound and quantify the concentration in the filtrate.

StrategyMechanismAdvantagesConsiderations
pH Modification Salt formation by protonation of basic nitrogens.[16]Simple, cost-effective.Compound must have ionizable groups; potential for pH-induced degradation.
Surfactants Micellar encapsulation of the hydrophobic compound.[19][20]Effective for many non-polar compounds.Can interfere with some biological assays; potential for compound degradation.[23]
Cyclodextrins Formation of host-guest inclusion complexes.[18][24][25]Generally biocompatible; can also improve compound stability.[26][27]Stoichiometry of complexation can vary; may have a higher cost.

References

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • Sharma, N., & Nisco, N. J. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 110-123.
  • Gould, S., & Scott, K. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • Kumar, S., & Singh, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(6), 1-9.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Popa, G., Uțoiu, E., Vlase, L., & Pătruț, E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(1), 103. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). International Journal of Science and Research Archive, 11(2), 036–044.
  • Castillo, J. A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311. [Link]
  • Larsen, A. T., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(10), 964. [Link]
  • Co-solvent: Significance and symbolism. (2025). Asian Journal of Pharmaceutics.
  • Khan, Z. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192. [Link]
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Chembeez. (n.d.). This compound, 95%.
  • Perera, M. Y. (1991). Nitrogen containing heterocycles as potential inhibitors of serine proteinase. UCL Discovery. [Link]
  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating.
  • Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3.
  • Joan Morais Cosmetics School. (2024). Natural Solubilizers.
  • Google Patents. (n.d.). RU2322158C2 - Using surfactants for solubilization of water-insoluble solid substances in beverages.
  • PubChem. (n.d.). This compound.
  • ChemBK. (n.d.). 1-Chloro-phthalazine.
  • Ng, C. L., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 268. [Link]
  • PubChem. (n.d.). 1-Chlorophthalazine.
  • Rather, B. A., & Ganie, S. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-14.
  • ResearchGate. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247–44293. [Link]
  • Al-Ostath, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6267. [Link]
  • Kumar, R., et al. (2020).
  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Abstract.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PubChem. (n.d.). 1-Chloro-7-methylnaphthalene.

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Stability of 1-Chloro-7-methoxyphthalazine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Solvent Stability and Handling for Researchers

Welcome to the technical support center for 1-Chloro-7-methoxyphthalazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. As Senior Application Scientists, we have compiled this guide to provide not only procedural instructions but also the underlying scientific principles to empower you in your experimental design and troubleshooting.

The stability of this compound is a critical parameter that can significantly impact the reproducibility and success of your experiments. This guide will delve into the factors affecting its stability in various solvents, provide troubleshooting advice for common issues, and offer standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound is predominantly influenced by the nucleophilicity and polarity of the solvent, as well as environmental factors such as temperature, light, and pH. The key structural feature governing its reactivity is the chloro-substituted phthalazine ring. The nitrogen atoms in the phthalazine ring are electron-withdrawing, which activates the carbon atom attached to the chlorine for nucleophilic aromatic substitution (SNAr).

Q2: Which solvents are recommended for dissolving and storing this compound?

For short-term use, it is advisable to use aprotic solvents of low polarity. For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place.[1][2] If a stock solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C or -80°C).

Q3: I observed a loss of my compound's activity after storing it in a methanol solution. What could be the cause?

Methanol is a nucleophilic protic solvent. The loss of activity is likely due to the solvolysis of this compound, where the chlorine atom is displaced by a methoxy group via a nucleophilic aromatic substitution reaction. This results in the formation of 1,7-dimethoxyphthalazine, a different compound with potentially reduced or no desired biological activity.

Troubleshooting Guide

Issue: Inconsistent results in biological assays.
  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Troubleshooting Steps:

      • Analyze the compound's stability in the assay buffer. Use an analytical technique like HPLC to monitor the concentration of this compound in the buffer over the time course of your experiment.

      • Prepare fresh solutions. If degradation is observed, prepare fresh solutions of the compound immediately before each experiment.

      • Consider a less nucleophilic solvent for the stock solution. If the stock is prepared in a solvent like methanol or ethanol, switch to an aprotic solvent such as DMSO or DMF, and use the minimum necessary volume to minimize its concentration in the final assay medium.

  • Possible Cause 2: Precipitation of the compound in the aqueous assay medium.

    • Troubleshooting Steps:

      • Visually inspect for precipitation. Check for any cloudiness or solid particles in your assay wells.

      • Determine the solubility limit. Experimentally determine the maximum concentration of this compound that remains soluble in your assay buffer.

      • Use a co-solvent. If solubility is an issue, consider the use of a small percentage of a water-miscible organic co-solvent, ensuring it does not affect your biological system.

Issue: Appearance of new peaks in HPLC analysis of a stored solution.
  • Possible Cause: Solvent-mediated degradation.

    • Troubleshooting Steps:

      • Identify the degradation product. If possible, use techniques like LC-MS or NMR to identify the structure of the new compound. This will confirm if it is a product of solvolysis.

      • Switch to a more inert solvent. Based on the data in Table 1, select a less reactive solvent for your stock solutions.

      • Optimize storage conditions. Store solutions at the lowest practical temperature and protect them from light to minimize degradation.

Expected Stability in Common Solvents: A Summary

The following table provides a summary of the expected stability of this compound in a range of common laboratory solvents, based on the principles of nucleophilic aromatic substitution.

Solvent ClassExamplesExpected StabilityRationale
Protic, Nucleophilic Water, Methanol, EthanolPoorHigh reactivity due to the presence of nucleophilic hydroxyl groups that can readily displace the chlorine atom.[3]
Aprotic, Polar DMSO, DMF, AcetonitrileModerate to GoodLess reactive than protic solvents as they lack a nucleophilic proton. However, their polarity can still facilitate substitution reactions with any residual water or other nucleophiles present.[4]
Aprotic, Non-polar Dichloromethane, Chloroform, TolueneGoodLow polarity and lack of nucleophilicity make these solvents relatively inert towards this compound.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[6][7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Selected solvents for testing (e.g., Methanol, Acetonitrile, Water)

  • HCl and NaOH solutions for pH stress

  • H₂O₂ solution for oxidative stress

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the chosen solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolytic:

      • Acidic: Add HCl to a final concentration of 0.1 M.

      • Basic: Add NaOH to a final concentration of 0.1 M.

      • Neutral: Use water as the solvent.

      • Incubate samples at a controlled temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature and analyze at different time points.

    • Thermal: Incubate the solid compound and solutions at an elevated temperature (e.g., 80°C) and analyze over time.

    • Photolytic: Expose the solid compound and solutions to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Visualizing Degradation and Troubleshooting

Diagram 1: Proposed Degradation Pathway in Protic Solvents

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) This compound This compound Intermediate Meisenheimer-like Intermediate This compound->Intermediate Product 1-Alkoxy-7-methoxyphthalazine (Degradation Product) Intermediate->Product Loss of Cl- Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group Nucleophile Solvent (e.g., ROH) Nucleophile->this compound Attack at C1

Caption: SNAr degradation of this compound.

Diagram 2: Troubleshooting Workflow for Stability Issues

G start Inconsistent Experimental Results or Unexpected HPLC Peaks check_solvent Is the solvent protic/nucleophilic? (e.g., MeOH, H2O) start->check_solvent switch_solvent Switch to an anhydrous aprotic solvent (e.g., DMSO, DCM) check_solvent->switch_solvent Yes check_storage Are solutions stored properly? (cool, dark, anhydrous) check_solvent->check_storage No switch_solvent->check_storage optimize_storage Store at -20°C or -80°C Protect from light check_storage->optimize_storage No run_stability_study Perform a forced degradation study (Protocol 1) check_storage->run_stability_study Yes optimize_storage->run_stability_study analyze_degradation Identify degradation products (LC-MS, NMR) run_stability_study->analyze_degradation end Stable experimental conditions achieved analyze_degradation->end

Caption: Decision tree for troubleshooting stability.

References

  • 1-Chloro-phthalazine - ChemBK.
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • This compound, 95% | Chem Pure | Bangalore - Chembeez.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • ANALYTICAL METHODS - ATSDR.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics.
  • Forced Degradation Studies | Semantic Scholar.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
  • This compound (C9H7ClN2O) - PubChemLite.
  • 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem - NIH.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate.
  • a Show the mechanism, including appropriate curly arrows, for the hydrolysis of 1 -chloro [Chemistry] - Gauth.
  • 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions - YouTube.
  • NS7. Solvent Effects in NS - Chemistry LibreTexts.

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Technical Support Center: Interpreting the NMR Spectrum of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Chloro-7-methoxyphthalazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the NMR interpretation of this molecule. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific reasoning to empower your experimental decisions.

Troubleshooting Guide: From Ambiguous Peaks to Confident Assignment

This section addresses specific issues you may encounter during the NMR analysis of this compound.

Question: My ¹H NMR spectrum shows more than the expected four signals. What are the likely sources of these extra peaks?

Answer: The presence of unexpected signals in your ¹H NMR spectrum of this compound can arise from several sources. A systematic approach is crucial to identify the origin of these impurities.

  • Residual Solvents: The most common source of extraneous peaks is residual solvents from the synthesis or purification steps. Common culprits include ethyl acetate, dichloromethane, hexanes, or acetone. Each of these solvents has a characteristic chemical shift.

  • Starting Materials: Incomplete reaction can lead to the presence of the starting material, 7-methoxyphthalazin-1(2H)-one. This would be indicated by a characteristic N-H proton signal, which is typically broad and may be exchangeable with D₂O.

  • Reaction Byproducts: The synthesis of this compound from 7-methoxyphthalazin-1(2H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can sometimes lead to byproducts. For instance, incomplete chlorination or side reactions could result in other chlorinated species.

  • Degradation: Phthalazine derivatives can be susceptible to hydrolysis. The presence of water can lead to the slow conversion of this compound back to 7-methoxyphthalazin-1(2H)-one, especially if the sample is stored for an extended period in a non-anhydrous solvent.

Experimental Protocol for Identification:

  • Check for Common Solvent Peaks: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.

  • D₂O Exchange: To identify an N-H proton from the starting material, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The N-H peak should broaden and eventually disappear.

  • Review Synthetic Route: Carefully examine the synthetic procedure and consider all possible side reactions and incomplete conversions to hypothesize the structures of potential impurities.

  • 2D NMR Spectroscopy: If significant impurities are present and their identification is critical, consider running a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify spin systems belonging to different molecules or an HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.

Question: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. How can I definitively assign H-4, H-5, H-6, and H-8?

Answer: The assignment of the aromatic protons in this compound requires a careful analysis of their chemical shifts, multiplicities, and coupling constants. The substituents (-Cl and -OCH₃) have distinct electronic effects that influence the chemical environment of the nearby protons.

Expected ¹H NMR Data (Predicted):

ProtonExpected Chemical Shift (ppm) in CDCl₃MultiplicityCoupling Constant (J) in Hz
H-4~8.0 - 8.3Singlet (s)N/A
H-5~7.8 - 8.1Doublet (d)Jortho ≈ 8.5 - 9.5 Hz
H-6~7.2 - 7.5Doublet of doublets (dd)Jortho ≈ 8.5 - 9.5 Hz, Jmeta ≈ 2.0 - 3.0 Hz
H-8~7.6 - 7.9Doublet (d)Jmeta ≈ 2.0 - 3.0 Hz
-OCH₃~3.9 - 4.1Singlet (s)N/A

Note: These are estimated values. Actual shifts can be influenced by solvent and concentration.[1]

Causality behind Assignments:

  • H-4: This proton is on the pyridazine ring and is adjacent to the electron-withdrawing chloro group, leading to a downfield shift. It has no adjacent protons to couple with, so it should appear as a singlet.

  • H-5: This proton is ortho to the C-4a/C-8a ring junction and is part of the benzene ring. It will be a doublet due to coupling with H-6.

  • H-6: This proton is ortho to H-5 and meta to H-8. It will therefore be split into a doublet of doublets. The methoxy group at position 7 will shield this proton, causing it to appear more upfield compared to H-5 and H-8.

  • H-8: This proton is ortho to the electron-donating methoxy group, which would normally shield it. However, it is also peri to the nitrogen at position 1, which can have a deshielding effect. It will appear as a doublet due to meta coupling with H-6. The smaller Jmeta coupling constant is characteristic of a 1,3-relationship on a benzene ring.[2]

Workflow for Definitive Assignment:

Caption: Workflow for ¹H NMR assignment of aromatic protons.

Frequently Asked Questions (FAQs)

Question: What are the expected ¹³C NMR chemical shifts for this compound?

Answer: The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the substituents and the nature of the heterocyclic ring.

Expected ¹³C NMR Data (Predicted):

CarbonExpected Chemical Shift (ppm) in CDCl₃
C-1~150 - 155
C-4~140 - 145
C-4a~135 - 140
C-5~125 - 130
C-6~115 - 120
C-7~160 - 165
C-8~105 - 110
C-8a~120 - 125
-OCH₃~55 - 60

Note: These are estimated values based on known substituent effects on aromatic and heterocyclic systems.

Key Features to Note:

  • C-1 and C-4: These carbons are attached to nitrogen atoms and C-1 is also bonded to an electronegative chlorine atom, causing them to be significantly deshielded and appear downfield.

  • C-7: This carbon is attached to the oxygen of the methoxy group, resulting in a strong downfield shift, making it one of the most deshielded carbons in the molecule.

  • C-8: This carbon is ortho to the electron-donating methoxy group and is expected to be the most shielded of the aromatic carbons, appearing at the highest field.

  • -OCH₃: The methoxy carbon will appear in the typical aliphatic region for such groups.

Question: How does the choice of NMR solvent affect the spectrum of this compound?

Answer: The choice of solvent can significantly impact the chemical shifts in the NMR spectrum.[1] Aromatic solvents like benzene-d₆ can induce noticeable changes compared to chloroform-d₃ (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) due to anisotropic effects. Protic solvents may interact with the nitrogen atoms of the phthalazine ring. For routine analysis, CDCl₃ is a good starting point. If solubility is an issue, DMSO-d₆ can be used, but be aware that all signals may shift. When reporting NMR data, it is crucial to specify the solvent used.

Question: My sample is poorly soluble in CDCl₃. What are my options?

Answer: Poor solubility can lead to low signal-to-noise ratios. Here are some strategies to overcome this:

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Use a Different Solvent: As mentioned, DMSO-d₆ is a common alternative for compounds with poor solubility in CDCl₃.

  • Gentle Warming: Gently warming the NMR tube can sometimes improve solubility. However, be cautious as this can also affect the chemical shifts and potentially lead to degradation if the compound is thermally unstable.

  • Use a More Concentrated Sample: If possible, try to dissolve more of your compound in the NMR solvent.

References

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111. [Link]
  • Al-Ghorbani, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(33), 23947-23971. [Link]
  • Fathalla, W., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(12), 69-79. [Link]
  • Abdel-rahman, A. A. H., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(19), 6293. [Link]
  • Chen, Y.-J., et al. (2016). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 21(11), 1569. [Link]
  • Gouda, M. A., et al. (2015). Synthesis and biological screening of some new 1,2,4-triazolo[3,4-a]phthalazine derivatives. Journal of Saudi Chemical Society, 19(6), 683-689. [Link]
  • El-Sayed, R., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9497. [Link]
  • Fathalla, W., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3464-3475. [Link]
  • Shaikh, A., et al. (2017). A Brønsted acidic ionic liquid [Bu3NH][HSO4] as an eco-efficient catalyst for the one-pot multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and 2H-indazolo[2,1-b]phthalazine-triones. New Journal of Chemistry, 41(19), 11099-11105. [Link]
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
  • All 'Bout Chemistry. (2021, December 15). NMR Spectroscopy: Coupling Constants [Video]. YouTube. [Link]

Sources

Technical Support Center: Synthesis of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-7-methoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of impurity formation to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound, which is typically prepared by the chlorination of 7-methoxyphthalazin-1(2H)-one using a reagent like phosphorus oxychloride (POCl₃).

Q1: What are the most common potential impurities I might encounter in the synthesis of this compound?

Based on the established reactivity of phthalazinones and chlorinating agents, you are likely to encounter the following impurities:

  • Unreacted Starting Material (7-methoxyphthalazin-1(2H)-one): Incomplete conversion is a frequent issue, leading to the presence of the starting material in your crude product.

  • Hydrolysis Product (7-methoxyphthalazin-1(2H)-one): this compound is susceptible to hydrolysis, which can revert it back to the starting material, particularly during aqueous work-up procedures.[1]

  • Dimeric Impurities: Under certain conditions, side reactions can lead to the formation of dimeric species.

  • Phosphorous Byproducts: The use of phosphorus oxychloride will generate various phosphorus-containing byproducts that need to be effectively removed during purification.

  • Isomeric Impurities: Depending on the purity of the starting materials for the synthesis of 7-methoxyphthalazin-1(2H)-one, you may encounter isomeric impurities.

Q2: What is the likely cause of a low yield or incomplete conversion of 7-methoxyphthalazin-1(2H)-one?

Low yields are often traced back to several factors in the chlorination step:

  • Insufficient Chlorinating Agent: An inadequate amount of phosphorus oxychloride can lead to incomplete conversion. A modest excess of the chlorinating agent is often employed to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The chlorination of phthalazinones typically requires heating.[2] If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within a practical timeframe.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water.[2] Any moisture in the starting material, solvent, or reaction setup will consume the reagent and hinder the desired chlorination.

  • Poor Quality of Chlorinating Agent: Over time, phosphorus oxychloride can degrade. Using a fresh or properly stored bottle is crucial for optimal reactivity.

Q3: My final product shows a significant amount of the starting material, 7-methoxyphthalazin-1(2H)-one, even after the reaction appeared complete by TLC. What happened?

This is a classic issue related to the hydrolytic instability of the chlorinated product. The likely culprit is the aqueous work-up. When the reaction mixture containing this compound is quenched with water or an aqueous base, the chloro group can be hydrolyzed back to a hydroxyl group, regenerating the starting material, 7-methoxyphthalazin-1(2H)-one.[1] Careful control of the work-up conditions, such as using ice-cold water or a non-aqueous work-up if possible, can mitigate this problem.

Q4: I'm observing an unknown impurity with a molecular weight higher than my product. What could it be?

A higher molecular weight impurity could potentially be a dimeric species. The formation of such byproducts can sometimes occur, especially if the reaction is overheated or run for an extended period. The proposed mechanism for chlorination involves the formation of a reactive intermediate, a pyridazinyl dichlorophosphate.[2] It is conceivable that this intermediate could react with another molecule of 7-methoxyphthalazin-1(2H)-one or the product to form a dimer. LC-MS and NMR analysis would be essential to elucidate the structure of this unknown.

Q5: Are there any potential isomeric impurities I should be aware of?

The presence of isomeric impurities largely depends on the synthetic route used to prepare the starting material, 7-methoxyphthalazin-1(2H)-one. If the synthesis of the phthalazinone precursor involved the cyclization of a substituted benzoic acid derivative, there is a possibility of forming regioisomers if the starting materials are not pure. For instance, if the precursor synthesis is not well-controlled, you might have small amounts of other methoxy-substituted phthalazinone isomers, which would then be converted to the corresponding chloro-isomers. A thorough characterization of the starting material is recommended to avoid this issue.

Q6: How can I minimize the formation of these impurities during the synthesis?

Minimizing impurity formation requires careful control over the reaction and work-up conditions:

  • Ensure Dry Conditions: Use anhydrous solvents and properly dried glassware to prevent the decomposition of the chlorinating agent.

  • Optimize Reagent Stoichiometry: Use a slight excess of phosphorus oxychloride to ensure complete conversion of the starting material.

  • Control Reaction Temperature and Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged heating, which can lead to byproduct formation.

  • Careful Work-up: To minimize hydrolysis of the product, quench the reaction mixture by pouring it slowly onto crushed ice and keeping the temperature low. Alternatively, consider a non-aqueous work-up if your downstream processing allows.

  • Purification: Recrystallization or column chromatography are effective methods for removing unreacted starting material and other impurities from the final product.

Section 2: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive chlorinating agent (POCl₃).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.1. Use a fresh bottle of POCl₃.2. Increase the reaction temperature and monitor by TLC/HPLC.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Product hydrolyzes back to starting material during work-up 1. The chlorinated product is unstable in aqueous media.2. The temperature of the work-up is too high.1. Perform the aqueous quench at low temperatures (e.g., pouring onto ice).2. Minimize the time the product is in contact with aqueous solutions.3. Consider a non-aqueous work-up if feasible.
Formation of colored impurities 1. Overheating the reaction mixture.2. Extended reaction times.1. Maintain a consistent and optimal reaction temperature.2. Stop the reaction as soon as the starting material is consumed (monitored by TLC/HPLC).
Presence of phosphorus-containing byproducts in the final product 1. Incomplete removal during work-up and purification.1. Ensure thorough washing during the aqueous work-up.2. Employ an appropriate purification method such as column chromatography or recrystallization.

Section 3: Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities are critical for ensuring the quality of your this compound. A combination of chromatographic and spectroscopic techniques is recommended.[3][4]

High-Performance Liquid Chromatography (HPLC-UV) for Reaction Monitoring and Impurity Quantification

This method can be used to monitor the progress of the chlorination reaction and to quantify the levels of the starting material and major impurities in the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and may require optimization for your specific instrumentation and impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Detector: An electrospray ionization (ESI) source is suitable for this class of compounds.

  • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Data Analysis: Extract the mass-to-charge ratio (m/z) for each impurity peak and compare it with the expected molecular weights of potential impurities. Fragmentation patterns from MS/MS analysis can provide further structural information.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR is indispensable for the definitive structural confirmation of the final product and the elucidation of unknown impurities.[4]

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: Will show the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the complete structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.

Section 4: Visualization of Reaction and Impurity Formation

Main Reaction Pathway

Synthesis of this compound SM 7-methoxyphthalazin-1(2H)-one Product This compound SM->Product Chlorination Reagent POCl3 Reagent->Product

Caption: Synthesis of this compound.

Potential Impurity Formation Pathways

Impurity Formation cluster_main Main Reaction cluster_impurities Impurity Formation SM 7-methoxyphthalazin-1(2H)-one Product This compound SM->Product POCl3 Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product Product->Impurity2 Aqueous Work-up Impurity3 Dimeric Impurity Product->Impurity3 Side Reaction

Caption: Potential pathways for impurity formation.

Section 5: References

  • El-Sayed, W. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Arab Journal of Basic and Applied Sciences, 31(1), 454-469.

  • Guild, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 308-319.

  • Vignaduzzo, S. E., & Castellano, P. M. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(10), 775-790.

  • PubChem. (n.d.). 1-Chlorophthalazine. Retrieved from [Link]

  • Patel, K., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 132981.

  • Raghavan, S., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 143-150.

  • Rao, R. N., & Nagaraju, V. (2003). An overview of the recent trends in the development of hyphenated analytical techniques for impurity profiling of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 335-377.

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • Shimadzu. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis. Retrieved from [Link]

  • Reddit. (2019). Aqueous workup for mesylates. Retrieved from [Link]

  • The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of impurities in sulfasalazine. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • PubMed. (2019). Identification and analytical characterization of seven NPS, by combination of 1H NMR spectroscopy, GC-MS and UPLC-MS/MS®, to resolve a complex toxicological fatal case. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 1-Chloro-7-methoxyphthalazine. This resource is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. This compound is a valuable heterocyclic intermediate, and its successful synthesis at scale requires careful attention to reaction parameters, safety protocols, and purification strategies. This guide, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to ensure a robust, reproducible, and safe scale-up process. We will delve into the critical two-step synthetic sequence: the initial formation of the phthalazinone ring, followed by the crucial chlorination step.

Frequently Asked Questions (FAQs)

Part 1: Synthesis of the Precursor, 7-Methoxyphthalazin-1(2H)-one

Question 1: What is the most reliable and scalable route for preparing the starting material, 7-methoxyphthalazin-1(2H)-one?

The most common and robust method for synthesizing phthalazinone derivatives is through the condensation of a relevant ortho-substituted benzoic acid derivative with hydrazine hydrate.[1] For 7-methoxyphthalazin-1(2H)-one, the recommended starting material is 2-formyl-4-methoxybenzoic acid or a related derivative. The reaction involves a cyclocondensation with hydrazine, which is typically straightforward and high-yielding.

Causality: This pathway is favored for its operational simplicity and the general commercial availability of substituted benzoic acids. The reaction mechanism is a classic condensation-cyclization, which is typically clean and proceeds to high conversion, minimizing the need for complex purification of the intermediate.

Question 2: I'm observing low yields during the synthesis of 7-methoxyphthalazin-1(2H)-one. What are the likely causes?

Low yields in this cyclization step can typically be attributed to three main factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Sub-optimal pH: The pH of the reaction medium can influence the rate of condensation. While often run under neutral or slightly acidic conditions, the optimal pH can vary.

  • Product Precipitation and Isolation: The phthalazinone product is often a crystalline solid that precipitates from the reaction mixture upon cooling. Ensure the mixture is cooled sufficiently to maximize precipitation before filtration. Washing the isolated solid with a cold, non-polar solvent can help remove impurities without dissolving the product.

Part 2: The Chlorination Step to this compound

Question 3: What is the recommended chlorinating agent, and what is the optimal stoichiometry for converting 7-methoxyphthalazin-1(2H)-one?

Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this transformation.[1][2] On a laboratory scale, it is often used in large excess, acting as both the reagent and the solvent. However, for scale-up, using such a large excess is inefficient, costly, and creates a significant waste disposal challenge.

For scale-up, a stoichiometry of 2.0 to 3.0 molar equivalents of POCl₃ relative to the phthalazinone is recommended. This provides a sufficient excess to drive the reaction to completion without the burden of handling and quenching a large volume of unreacted reagent. The reaction can be run in a high-boiling inert solvent like toluene or dichlorobenzene to ensure good mixing and temperature control.

Expertise & Experience: Using a minimal excess of POCl₃ is a key process optimization for scale-up. The challenge shifts from dealing with a reaction in pure POCl₃ to managing a slurry in a co-solvent. This requires more robust agitation but dramatically improves process safety and economics.

Question 4: The reaction mixture turns dark brown or black during heating with POCl₃. What causes this decomposition, and how can it be prevented?

This is a very common issue and typically points to thermal decomposition. The product, this compound, has been noted to decompose on heating or prolonged standing.[2]

Causes and Prevention:

  • Overheating: The most common cause is excessive reaction temperature or prolonged heating times. The reaction should be heated to the minimum temperature required for a reasonable reaction rate (typically 80-110 °C) and monitored closely. Once the reaction is complete, it should be cooled promptly.

  • Presence of Impurities: Impurities in the starting 7-methoxyphthalazin-1(2H)-one can catalyze decomposition at high temperatures. Ensure the precursor is of high purity (>98%) before proceeding.

  • Atmospheric Moisture: While the reaction is run in POCl₃, ingress of moisture can lead to the formation of phosphoric acid and HCl, which can contribute to side reactions and degradation. Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).

Question 5: What is the safest and most efficient method for quenching the reaction and isolating the product at a large scale?

Quenching excess POCl₃ is one of the most hazardous steps in this process due to its violent, exothermic reaction with water. Never add water directly to the hot reaction mixture.

Recommended Scale-up Quenching Protocol:

  • Cooling: Cool the reaction vessel to 0-5 °C using an appropriate cooling bath.

  • Reverse Addition: The safest method is a "reverse quench." Slowly and carefully add the cooled reaction mixture to a separate, well-agitated vessel containing a large volume of ice-water or a slurry of ice and a mild base like sodium bicarbonate.

  • Temperature Monitoring: Monitor the temperature of the quenching vessel throughout the addition, ensuring it does not rise above 20-25 °C. The addition rate should be controlled to maintain this temperature.

  • pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic mixture until the pH is approximately 7-8. The product will typically precipitate as a solid.

This controlled quench is critical for safety and for preventing hydrolysis of the chloro-product back to the starting phthalazinone.

Question 6: My final product has low purity, and I'm struggling with recrystallization. What are the best practices for purification?

This compound can be challenging to purify due to its potential for decomposition.

  • Crude Isolation: After quenching and neutralization, the precipitated crude product should be filtered and washed thoroughly with water to remove inorganic salts. A final wash with a cold, non-polar solvent like hexane or diethyl ether can help remove non-polar impurities.

  • Recrystallization: A common issue is the selection of an appropriate solvent. Recrystallization from carbon tetrachloride has been reported to yield fine yellow needles.[2] Other potential solvent systems include ethyl acetate/hexane or toluene. The key is to use a minimal amount of hot solvent and to cool the solution relatively quickly to minimize the time the product spends at elevated temperatures.

  • Chromatography: If recrystallization fails to provide the desired purity, column chromatography on silica gel can be used. However, this is often not ideal for large-scale production. A short plug of silica gel may be used to remove baseline impurities. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and run the column quickly.

Trustworthiness: A self-validating protocol involves checking the purity at each stage. The purity of the 7-methoxyphthalazin-1(2H)-one precursor directly impacts the outcome of the chlorination. Similarly, a clean work-up that efficiently removes acidic byproducts is essential for a successful purification.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyphthalazin-1(2H)-one

This protocol is a representative procedure and should be optimized for specific equipment and scale.

  • To a stirred solution of 2-formyl-4-methoxybenzoic acid (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once complete, cool the reaction mixture to 0-5 °C and stir for 1 hour to maximize precipitation.

  • Filter the resulting solid, wash with cold ethanol (2 x 1 volume), and then with cold water.

  • Dry the solid under vacuum at 50-60 °C to a constant weight to yield 7-methoxyphthalazin-1(2H)-one as a white or off-white solid.

Protocol 2: Synthesis of this compound

Safety Note: This reaction involves corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Charge a dry reactor, purged with nitrogen, with 7-methoxyphthalazin-1(2H)-one (1.0 eq) and toluene (5 volumes).

  • Begin vigorous agitation and add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise via an addition funnel. The addition may be slightly exothermic.

  • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 3-5 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C.

  • In a separate vessel, prepare a stirred slurry of crushed ice and water (15-20 volumes).

  • Slowly transfer the cooled reaction mixture into the ice-water slurry, ensuring the temperature of the quench vessel does not exceed 25 °C.

  • Once the transfer is complete, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is 7-8.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then wash with cold hexane.

  • Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent like carbon tetrachloride or an ethyl acetate/hexane mixture.[2]

Visual Diagrams and Data

Workflow and Troubleshooting

The following diagram illustrates the key steps and potential failure points in the scale-up synthesis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Purification A 2-Formyl-4-methoxybenzoic Acid + Hydrazine Hydrate B Cyclocondensation (Reflux in EtOH) A->B C 7-Methoxyphthalazin-1(2H)-one B->C D Precursor + POCl3 (Toluene) C->D Ensure >98% Purity E Heating (100-110°C) CRITICAL STEP D->E F Controlled Quench (Ice-Water/Base) E->F T1 Decomposition! (Dark Color) E->T1 Check: - Temp Control - Reaction Time - Precursor Purity G This compound (Crude) F->G T2 Hydrolysis! (Low Yield) F->T2 Check: - Quench Temp - pH Control H Recrystallization (e.g., CCl4) G->H I Final Product (>98%) H->I

Caption: Key stages and troubleshooting points in the synthesis of this compound.

Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorination 1. Incomplete reaction. 2. Hydrolysis of product during work-up. 3. Product decomposition.1. Increase reaction time or temperature slightly; confirm precursor purity. 2. Ensure quench temperature is kept below 25 °C and pH is neutralized promptly. 3. Avoid excessive heating; use an inert atmosphere.
Dark/Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Impurities in starting material.1. Reduce reaction temperature to the minimum required for conversion. 2. Monitor reaction closely and stop as soon as it is complete. 3. Recrystallize the 7-methoxyphthalazin-1(2H)-one precursor before use.
Difficult Purification 1. Presence of baseline impurities or residual starting material. 2. Product decomposition during recrystallization.1. Ensure work-up is thorough; wash crude product well. Consider a silica plug filtration. 2. Use minimal hot solvent and cool quickly. Avoid prolonged heating.
Exotherm During Quench Uncontrolled addition of reaction mixture to water, or vice-versa.Always add the reaction mixture slowly to a large volume of ice. Use a "reverse quench" and monitor the temperature of the quench pot continuously.

References

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Accessed January 2024.[Link]
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. Accessed January 2024.[Link]
  • The Preparation of Some Phthalazines and Related Substances. ElectronicsAndBooks. Accessed January 2024.[Link]
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC - NIH. Accessed January 2024.[Link]
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH. Accessed January 2024.[Link]

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Technical Support Center: 1-Chloro-7-methoxyphthalazine in Advanced Chemiluminescence Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Protocol Refinement and Troubleshooting

Welcome to the technical support center for the novel chemiluminescent substrate, 1-Chloro-7-methoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this compound in their biological assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the robustness and reproducibility of your experiments.

Disclaimer: The application of this compound as a direct chemiluminescent substrate is presented here as a representative framework for assay development and troubleshooting. While phthalazine derivatives are known for their roles in chemiluminescence, the specific protocols provided are illustrative and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before integrating this compound into your workflow.

Q1: What is this compound and what is its proposed mechanism in chemiluminescence?

A1: this compound is a heterocyclic organic compound.[1] In the context of a chemiluminescent assay, its phthalazine core, similar to that of luminol, is proposed to undergo oxidation in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (such as horseradish peroxidase, HRP). This reaction leads to the formation of an excited-state intermediate, which upon relaxation to the ground state, emits light. The methoxy and chloro substituents are designed to modulate the electronic properties of the phthalazine ring, potentially influencing the kinetics and quantum yield of the light emission.

Q2: What are the key advantages of using this compound over traditional chemiluminescent substrates?

A2: Based on its chemical structure, this compound is hypothesized to offer several advantages:

  • Enhanced Signal Stability: The electron-donating methoxy group may contribute to a more stable light-emitting intermediate, resulting in a prolonged signal duration.

  • Improved Signal-to-Noise Ratio: The electron-withdrawing chloro group could help to reduce non-specific background chemiluminescence.

  • Versatility in Conjugation: The chloro group provides a reactive site for potential conjugation to antibodies or other biomolecules, although this guide focuses on its use as a free substrate.

Q3: What is the recommended storage and handling for this compound?

A3: this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C. The compound should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid repeated freeze-thaw cycles of solutions.

Q4: How do I prepare a stock solution of this compound?

A4: Due to its organic nature, this compound is expected to have low solubility in aqueous solutions. A stock solution can be prepared by dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For example, a 10 mM stock solution can be prepared by dissolving 1.95 mg of the compound (Molecular Weight: 194.62 g/mol ) in 1 mL of high-purity DMSO.[1]

Troubleshooting Guide

Encountering unexpected results is a common part of assay development. This section provides a systematic approach to troubleshooting common issues in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Weak or No Signal 1. Sub-optimal Substrate Concentration: The concentration of this compound may be too low. 2. Insufficient Enzyme Concentration: The concentration of the HRP-conjugated secondary antibody may be too low. 3. Incorrect Buffer pH: The pH of the assay buffer may not be optimal for the chemiluminescent reaction. 4. Degraded Reagents: The substrate or hydrogen peroxide solution may have degraded.1. Perform a concentration titration of this compound to determine the optimal working concentration. 2. Increase the concentration of the HRP-conjugated antibody.[2] 3. Optimize the pH of the assay buffer (typically between 8.0 and 9.5 for phthalazine-based chemiluminescence). 4. Prepare fresh working solutions of the substrate and hydrogen peroxide for each experiment.
High Background 1. Excessive Substrate Concentration: Too much substrate can lead to auto-oxidation and high background. 2. High Concentration of HRP Conjugate: An excess of the enzyme can cause non-specific signal generation. 3. Insufficient Washing: Residual, unbound HRP conjugate can lead to a high background signal. 4. Contaminated Buffers or Equipment: Contaminants can interfere with the assay and increase background.1. Reduce the working concentration of this compound. 2. Decrease the concentration of the HRP-conjugated antibody. 3. Increase the number and duration of wash steps after incubation with the HRP conjugate. 4. Use fresh, high-purity buffers and ensure all equipment is thoroughly cleaned.
Signal Fades Too Quickly 1. Rapid Substrate Depletion: The enzyme concentration may be too high, leading to rapid consumption of the substrate. 2. Unstable Light-Emitting Intermediate: The reaction conditions may not be optimal for stabilizing the excited state.1. Reduce the concentration of the HRP-conjugated antibody. 2. Experiment with different buffer components or pH levels to potentially stabilize the light-emitting intermediate.
Inconsistent Results (Poor Reproducibility) 1. Inaccurate Pipetting: Small variations in the volumes of reagents can lead to significant differences in signal. 2. Variable Incubation Times: Inconsistent timing of incubation steps can affect the extent of the reaction. 3. Temperature Fluctuations: The rate of enzymatic reactions is sensitive to temperature.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a timer for all incubation steps to ensure consistency. 3. Perform all incubations at a constant, controlled temperature.

Experimental Protocols

The following are detailed, step-by-step methodologies for a hypothetical chemiluminescent ELISA using this compound.

Protocol 1: Indirect Chemiluminescent ELISA

This protocol describes a typical indirect ELISA workflow to detect a target antigen.

Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Primary Antibody (specific to the target antigen)

  • HRP-conjugated Secondary Antibody (specific to the primary antibody)

  • This compound Stock Solution (10 mM in DMSO)

  • Hydrogen Peroxide (H₂O₂) Solution (30%)

  • Assay Buffer (e.g., Tris-buffered saline, pH 8.5)

  • 96-well microplate (high-binding)

  • Luminometer

Procedure:

  • Antigen Coating:

    • Dilute the target antigen to the desired concentration in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Wash the plate three times as described in step 2.

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the plate six times with Wash Buffer to remove all unbound secondary antibody.

    • Prepare the Chemiluminescent Substrate Working Solution immediately before use:

      • In a clean tube, mix Assay Buffer, this compound stock solution, and H₂O₂ solution to their final optimal concentrations. (Note: These concentrations need to be determined empirically).

    • Add 100 µL of the freshly prepared working solution to each well.

    • Immediately place the plate in a luminometer and measure the light output.

Visualizing the Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_antibody_incubation Antibody Incubation cluster_detection Detection antigen_coating 1. Antigen Coating wash1 2. Washing antigen_coating->wash1 blocking 3. Blocking wash1->blocking primary_ab 4. Primary Antibody blocking->primary_ab wash2 Wash primary_ab->wash2 secondary_ab 5. Secondary Antibody wash2->secondary_ab wash3 6. Final Wash secondary_ab->wash3 add_substrate 7. Add Substrate read_plate 8. Read Plate add_substrate->read_plate

Caption: Indirect Chemiluminescent ELISA Workflow.

Signaling Pathway Visualization

While this compound is a synthetic compound for detection, the biological assays it is used in often investigate cellular signaling pathways. Below is a simplified representation of a generic kinase signaling cascade that could be analyzed using a chemiluminescent ELISA.

Kinase_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (Phosphorylated) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation ligand Ligand ligand->receptor Binding & Activation

Caption: Simplified Kinase Signaling Cascade.

References

  • Cytiva. (n.d.). 5 pain points in ECL detection and how to overcome them.
  • LI-COR Biosciences. (2015, May 5). 10 Possible Causes of Weak Signals on Chemiluminescent Western Blot Images.
  • Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
  • Wasfy, A. A. F., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 9(10), 30-38.
  • El-Wahab, A. H. F. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]
  • PubChem. (n.d.). 1-Chlorophthalazine.
  • Chembeez. (n.d.). This compound, 95%.
  • Ge, F.-Y., et al. (2005). New fluorescent labels: 4- and 7-chlorofluorescein. Journal of Fluorescence, 15(6), 829-833. [Link]

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Avoiding degradation of 1-Chloro-7-methoxyphthalazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-7-methoxyphthalazine

Guide: Best Practices for Storage and Handling to Prevent Degradation

Introduction

This compound is a vital heterocyclic intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3][4] The reactivity of its chloro-substituent, which makes it a valuable synthetic precursor, also renders it susceptible to degradation if not stored and handled correctly.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and best practices to maintain the purity and stability of this compound, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Chemical Profile and Intrinsic Stability

Understanding the molecule's structure is key to predicting its stability. The two primary points of reactivity are the chloro group at the C1 position and the electron-donating methoxy group on the benzene ring.

PropertyValue
Molecular Formula C₉H₇ClN₂O[6]
Molecular Weight 194.62 g/mol
Appearance Typically an off-white to yellow solid
Key Functional Groups 1-Chloro, 7-Methoxy, Phthalazine core

The chlorine atom at the 1-position is part of an electron-deficient heterocyclic ring system, making it a relatively good leaving group and thus susceptible to nucleophilic substitution.[5]

Section 2: Primary Degradation Pathways

The principal mechanism of degradation for this compound during storage is hydrolysis . A secondary, though less common, concern is photodegradation .

Hydrolysis: The Primary Threat

Hydrolysis is the chemical breakdown of a compound due to reaction with water.[7] For this compound, the chloro group is displaced by a hydroxyl group from water, leading to the formation of 7-methoxyphthalazin-1(2H)-one. This process is often accelerated by the presence of acidic or basic contaminants.[8]

Causality: The nitrogen atoms in the phthalazine ring withdraw electron density, making the carbon atom bonded to the chlorine electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to the substitution reaction. This reaction can occur even with atmospheric moisture, especially over extended storage periods.[9]

Hydrolysis Pathway sub This compound h2o + H₂O (Moisture) sub->h2o prod 7-Methoxyphthalazin-1(2H)-one (Degradation Product) h2o->prod Hydrolysis hcl + HCl (Corrosive Byproduct) prod->hcl

Caption: Primary hydrolysis pathway of this compound.

Photodegradation

While less common for this specific class under typical lab lighting, aromatic compounds containing methoxy groups can be susceptible to degradation upon prolonged exposure to high-energy light, such as UV radiation.[10] This can lead to more complex degradation profiles.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool conditions, ideally refrigerated at 2-8 °C.[11] Avoid temperature cycling.

  • Atmosphere: A dry, inert atmosphere (e.g., argon or nitrogen) is strongly recommended, especially for long-term storage.

  • Light: Store in an amber or opaque vial to protect from light.

  • Container: Use a tightly sealed container made of inert material like borosilicate glass.

Q2: How can I visually inspect my sample for signs of degradation?

A: While subtle degradation may not be visible, you should look for:

  • Color Change: A significant darkening or change from its initial color.

  • Clumping/Caking: The solid appears moist or sticky, which can indicate water absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble. Any visual change warrants an analytical purity check before use.

Q3: Is it necessary to store this compound under an inert atmosphere?

A: For short-term storage (a few weeks) in a tightly sealed container within a desiccator, it may be sufficient. However, for long-term storage (months to years), an inert atmosphere is crucial to displace moisture and oxygen, effectively halting the hydrolysis pathway.[9]

Q4: What materials should I avoid when handling or storing this compound?

A: Avoid:

  • Moisture: Do not handle in a humid environment. Use dry glassware and solvents.

  • Reactive Container Materials: While glass is generally inert, avoid reactive plastics or containers with poor seals.

  • Contaminants: Steer clear of strong acids, bases, and oxidizing agents, which can catalyze degradation.[12]

Section 4: Troubleshooting Guide

Problem / ObservationPotential CauseRecommended Action & Prevention
Inconsistent or poor yields in subsequent reactions. Degraded Starting Material: The actual molar quantity of the active compound is lower than calculated due to the presence of the hydrolyzed impurity.1. Confirm Purity: Analyze the starting material using HPLC or NMR before use. 2. Prevention: Implement the optimal storage conditions outlined in the FAQs. Purchase fresh material if significant degradation is confirmed.
A new, more polar spot appears on TLC analysis of the starting material. Hydrolysis: The resulting 7-methoxyphthalazin-1(2H)-one is more polar than the parent chlorinated compound due to the hydroxyl/amide-like group.1. Characterize Impurity: If possible, isolate and identify the impurity to confirm it is the hydrolyzed product. 2. Re-purification: If the degradation is minor, consider re-purifying the bulk material via column chromatography or recrystallization.
The pH of an unbuffered solution of the compound drifts to be more acidic over time. HCl Byproduct Formation: As shown in the diagram above, hydrolysis of the chloro-substituent releases hydrochloric acid (HCl).[9]1. Use Fresh Solutions: Prepare solutions immediately before use. 2. Prevention: Ensure the use of anhydrous solvents to prevent hydrolysis during your experiment.
Solid material has changed in color or has a "wetter" appearance. Significant Water Absorption: The material has been exposed to atmospheric moisture, leading to hydrolysis and physical changes.1. Discard Material: It is safest to discard visibly compromised material. 2. Improve Handling: Handle the compound in a glove box or under a stream of inert gas. Use a desiccator for temporary storage outside of the primary container.[13]

Section 5: Protocol for Stability Assessment

To provide a self-validating system, researchers can perform a simple stability check using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method allows for the quantification of the parent compound and the detection of degradation products.[14]

Protocol 5.1: Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with a 50:50 mixture of ACN and water to create a working solution of 100 µg/mL.

Protocol 5.2: RP-HPLC Method for Purity Assessment

This is a general-purpose method; optimization may be required for your specific system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Analysis: The parent compound should elute as a sharp, primary peak. The hydrolyzed product, being more polar, will have a shorter retention time. Purity can be calculated based on the area percentage of the main peak.

Protocol 5.3: Forced Degradation Study (Reference)

To confirm the identity of a degradation peak, a forced degradation study can be performed.

  • Acidic Hydrolysis: Add 100 µL of 1 M HCl to 1 mL of the 1 mg/mL stock solution. Let it stand at room temperature for 4 hours. Neutralize with 1 M NaOH, dilute, and inject.

  • Basic Hydrolysis: Add 100 µL of 1 M NaOH to 1 mL of the stock solution. Let it stand for 1 hour. Neutralize with 1 M HCl, dilute, and inject.

  • The peak that grows under these conditions corresponds to the hydrolysis product, 7-methoxyphthalazin-1(2H)-one.

References

  • European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PHTHALAZINE.
  • Galer, S., & Šket, B. (2009). Photodegradation of Methoxy Substituted Curcuminoids. Acta Chimica Slovenica.
  • Castle, R. N., & Aldous, D. L. (1951). The Preparation of Some Phthalazines and Related Substances. Journal of the American Chemical Society.
  • El-Sayed, H. A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules.
  • Hafez, H. N. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal.
  • Chlorine Institute. (n.d.). CHLORINE HANDLING inFormation PACK.
  • rls human care. (n.d.). Safe Handling and Storage of Chlorine.
  • University of Calgary. (n.d.). Hydrolysis.
  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: ANALYTICAL METHODS (Di-n-butyl phthalate).
  • ScienceDirect. (n.d.). Optical Spectroscopic Studies on Methoxy Substituted 2-4, Diphenyl Quinoline Derivatives Dispersed in Polystyrene Matrix.
  • ResearchGate. (n.d.). Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents.
  • Gao, F., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules.
  • PubChem. (n.d.). This compound.
  • Journal of the American Chemical Society. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance.
  • Journal of the Brazilian Chemical Society. (2021). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides.
  • Sureshbabu, V. V., & Ganesan, A. (2009). Hydrolytic Stability of Hydrazones and Oximes. The Journal of Organic Chemistry.
  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: ANALYTICAL METHODS (Benzidine).
  • Higgins, R. (2014). Explanation of Hydrolysis in Chemistry. YouTube.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • ResearchGate. (n.d.). Conformational preferences for some 2-substituted N-methoxy-N-methylacetamides through spectroscopic and theoretical studies.
  • PubChem. (n.d.). 1-Chloro-4-methylphthalazine.
  • Seshachalam, V., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science.
  • PubChem. (n.d.). 1-Chloro-7-methylnaphthalene.
  • PubChem. (n.d.). 1-Chloronaphthalene.

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Validation & Comparative

The Strategic Versatility of the Phthalazine Scaffold: A Comparative Guide to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a deep dive into the chemical versatility and biological significance of the phthalazine core. While our initial focus was to be a direct performance comparison of 1-chloro-7-methoxyphthalazine , the available literature underscores its primary role as a highly valuable and reactive intermediate. Consequently, this guide will illuminate the potential of the this compound scaffold by comparing the experimentally determined performance of diverse phthalazine derivatives that can be accessed through nucleophilic substitution at the C1 position. We will explore derivatives exhibiting potent anticancer, antimicrobial, and anticonvulsant activities, providing the quantitative data and detailed methodologies necessary to inform your research and development endeavors.

The Phthalazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

Phthalazine (2,3-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the presence of two nitrogen atoms, provides a unique scaffold for interacting with various biological targets. The ability to readily functionalize the phthalazine ring, particularly at the C1 and C4 positions, has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.[1]

The 1-chlorophthalazine moiety, in particular, is a cornerstone for synthetic chemists. The chlorine atom at the C1 position acts as an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of substituents, including those containing oxygen, nitrogen, and sulfur nucleophiles, thereby enabling the generation of large and diverse chemical libraries for biological screening.[1][2]

This compound: A Key Synthetic Intermediate

This compound (CAS No: 102196-78-1) is a substituted chlorophthalazine that serves as a prime starting material for the synthesis of more complex molecules.[3] The methoxy group at the 7-position can influence the electronic properties of the ring system and may play a role in modulating the biological activity and pharmacokinetic properties of its downstream derivatives.

General Synthesis of 1-Chlorophthalazines

The synthesis of 1-chlorophthalazines is typically a two-step process starting from the corresponding phthalic anhydride. The general procedure involves the formation of a phthalazinone intermediate, followed by chlorination.

Experimental Protocol: Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one [4]

  • Reaction Setup: In a 3-necked flask equipped with a temperature probe and a condenser, charge one mole equivalent of the appropriate phthalazin-1(2H)-one.

  • Chlorination: Add 3.8 to 7.7 mole equivalents of phosphorus oxychloride (POCl₃).

  • Heating: Stir the slurry and heat to approximately 70°C. Once the reaction is initiated, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up: Carefully pour the reaction mixture in portions over crushed ice.

  • Isolation: The resulting 1-chlorophthalazine precipitate can be collected by filtration. To avoid degradation, it is often recommended to use the moist chloro compound directly in the subsequent reaction.

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl group of the phthalazinone tautomer into a chloro group. The use of excess POCl₃ ensures the complete conversion of the starting material. The reaction is quenched with ice to hydrolyze the remaining POCl₃ and precipitate the product.

Comparative Performance of Phthalazine Derivatives in Oncology

The phthalazine scaffold is a key component of several successful anticancer agents. Two of the most prominent areas of investigation are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Phthalazine Derivatives as PARP Inhibitors

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibition DNA_Damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins XRCC1, Ligase III, etc. PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediate BER->DNA_Damage repairs PARP_Inhibitor Phthalazine-based PARP Inhibitor Trapped_PARP PARP-1 Trapped on DNA Replication_Fork_Collapse Replication Fork Collapse DSB Double-Strand Break (DSB) Cell_Death Apoptosis in BRCA-deficient cells

Comparative Data: Phthalazinone-based PARP-1 Inhibitors

Compound IDPARP-1 IC₅₀ (nM)Antiproliferative Activity (IC₅₀ in µM) against BRCA1-deficient MDA-MB-436 cellsReference
Olaparib (Standard) 1.50.01[2]
LG-12 2.10.03[2]

Analysis: The data demonstrates that novel phthalazinone derivatives, such as LG-12, can be synthesized to exhibit potent PARP-1 inhibition, with enzymatic and cellular activities comparable to the approved drug Olaparib. The core phthalazinone structure is crucial for binding to the catalytic domain of PARP-1.

Phthalazine Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibiting VEGFR-2 can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway

Comparative Data: Phthalazine-based VEGFR-2 Inhibitors and Cytotoxicity

Compound IDVEGFR-2 IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) against HCT-116 cellsCytotoxicity IC₅₀ (µM) against MCF-7 cellsReference
Sorafenib (Standard) 0.1 ± 0.025.47 ± 0.37.26 ± 0.3[2]
Compound 7a 0.11 ± 0.016.04 ± 0.308.8 ± 0.45[2]
Compound 7b 0.31 ± 0.0313.22 ± 0.2217.9 ± 0.50[2]

Analysis: These results highlight the potential of phthalazine derivatives as potent VEGFR-2 inhibitors. The structure-activity relationship often shows that substitutions on the phthalazine ring and the nature of the appended moieties significantly influence both the enzymatic inhibition and the cellular cytotoxicity. The close correlation between VEGFR-2 inhibition and cytotoxicity suggests that the anticancer effect of these compounds is, at least in part, mediated through the inhibition of angiogenesis.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Reagent Preparation: Prepare a kinase buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and the test compounds. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Anticonvulsant Potential of Phthalazine Derivatives

Beyond oncology, the phthalazine scaffold has shown promise in developing agents against infectious diseases and neurological disorders.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Phthalazine derivatives have been investigated for their activity against a range of bacteria and fungi.

Comparative Data: Antimicrobial Activity of Phthalazine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaReference
Chloramphenicol (Standard) 25255050[2]
Compound 3g >200>200253.12[2]
Compound 3j >200>200506.25[2]

Analysis: The data indicates that specific polyfunctionally substituted phthalazines can exhibit potent and selective antimicrobial activity, particularly against Gram-negative bacteria like P. aeruginosa. The nature and position of substituents on the phthalazine ring are critical for determining the spectrum and potency of antimicrobial action.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity

Phthalazine derivatives have been explored for their potential to treat epilepsy. Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system.

Comparative Data: Anticonvulsant Activity of Phthalazine Derivatives (Maximal Electroshock Test - MES)

Compound IDED₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Carbamazepine (Standard) 8.87.9[2]
Compound 14 9.3>10.7[2]

Analysis: Compound 14, a triazolophthalazine derivative, demonstrates anticonvulsant potency comparable to the standard drug carbamazepine in the MES test, but with a potentially wider safety margin as indicated by its higher protective index. This suggests that the fusion of other heterocyclic rings to the phthalazine core can lead to compounds with potent CNS activity.

Conclusion and Future Directions

While this compound itself is not extensively studied for its direct biological effects, its role as a strategic synthetic intermediate is undeniable. The chlorine atom at the C1 position provides a reactive handle for the synthesis of a vast array of phthalazine derivatives with diverse and potent pharmacological activities. The comparative data presented in this guide for anticancer, antimicrobial, and anticonvulsant phthalazines underscore the immense potential of this scaffold in drug discovery.

Future research should focus on leveraging the reactivity of this compound and other similar intermediates to:

  • Expand Chemical Diversity: Systematically explore a wider range of nucleophilic substitution reactions to generate novel derivatives.

  • Structure-Activity Relationship (SAR) Studies: Conduct comprehensive SAR studies to understand the influence of substituents at various positions on the phthalazine ring on biological activity and selectivity.

  • Mechanism of Action Studies: Elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.

By continuing to explore the synthetic versatility of the phthalazine nucleus, the scientific community is well-positioned to develop the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
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  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.
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  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Scilit. [Link]
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  • This compound, 95%. Chembeez. [Link]
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.

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A Comparative Guide to the Biological Activity of Phthalazine Analogs Derived from 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of phthalazine analogs, with a particular focus on derivatives synthesized from 1-chloro-7-methoxyphthalazine. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both synthesized data from recent literature and detailed experimental protocols to support further investigation.

Introduction: The Therapeutic Potential of the Phthalazine Scaffold

The phthalazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, their application as anticancer agents has garnered significant attention.[3][4] A key strategy in the design of phthalazine-based therapeutics has been the targeted inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[1][5]

The starting material, 1-chlorophthalazine, serves as a versatile intermediate for the synthesis of diverse analogs. The chlorine atom at the 1-position is a reactive site, readily displaced by various nucleophiles to introduce a wide range of functional groups, thereby enabling the exploration of a broad chemical space to optimize biological activity. While direct studies on this compound are limited, the presence of a methoxy group at the 7-position is anticipated to influence the molecule's electronic properties and binding interactions, potentially enhancing its therapeutic profile.

Comparative Biological Activity of Phthalazine Analogs

The anticancer activity of phthalazine derivatives is profoundly influenced by the nature of the substituent at the 1-position of the phthalazine core. Here, we compare different classes of analogs based on their reported biological activities.

Anilino-Phthalazine Derivatives

The introduction of a substituted aniline at the 1-position has yielded some of the most potent phthalazine-based anticancer agents. Vatalanib (PTK787), a well-known VEGFR inhibitor, features an anilinophthalazine core, underscoring the importance of this structural motif.[4]

Recent studies have shown that novel 1-anilino-4-(arylsulfanylmethyl)phthalazines exhibit significant in vitro anticancer activity. For instance, compounds 12 and 13 (see original paper for structures) demonstrated higher activity than the standard chemotherapeutic agent cisplatin against two different cancer cell lines.[6] The synthesis of these compounds involves the treatment of a 1-chloro-4-substituted-phthalazine with the appropriate substituted aniline.[6]

Biarylurea and Biarylamide Phthalazine Derivatives

The incorporation of biarylurea or biarylamide moieties at the 1-position of the phthalazine ring has emerged as a successful strategy for developing potent VEGFR-2 inhibitors.[5][7] These moieties are thought to mimic the binding mode of sorafenib, an approved multi-kinase inhibitor.

Several biarylurea-based phthalazine derivatives have demonstrated broad-spectrum anti-proliferative activity against a panel of 60 cancer cell lines, with GI50 values in the micromolar to sub-micromolar range.[3][7] Notably, compounds with a 4-chloro-3-(trifluoromethyl)phenyl group on the terminal urea nitrogen, a feature also present in sorafenib, have shown enhanced activity.[5] For example, compounds 12b , 12c , and 13c (see original paper for structures) displayed significant VEGFR-2 inhibitory activity with IC50 values of 4.4, 2.7, and 2.5 µM, respectively.[7][8]

Other Phthalazine Derivatives

The versatility of the 1-chlorophthalazine starting material allows for the synthesis of a wide range of other derivatives. For example, reaction with various nitrogen, oxygen, and sulfur nucleophiles has led to the generation of novel compounds with promising cytotoxic effects against human tumor cell lines.[9] Additionally, the fusion of other heterocyclic rings to the phthalazine core, such as triazolo[3,4-a]phthalazines, has also yielded potent anticancer agents.[4]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on phthalazine analogs provide valuable insights into their structure-activity relationships:

  • The 1-Position Substituent is Critical: The nature of the group introduced at the 1-position is a primary determinant of biological activity. Large, aromatic moieties such as anilino, biarylurea, and biarylamide groups are often associated with potent VEGFR-2 inhibition.

  • The Role of the 4-Position: Modifications at the 4-position can also influence activity. For instance, the presence of an arylsulfanylmethyl group in anilino-phthalazines has been shown to be beneficial.[6]

  • The Impact of the 7-Methoxy Group: While not extensively studied, the presence of a methoxy group at the 7-position of the phthalazine core, as in our parent compound this compound, is likely to modulate the electronic and steric properties of the molecule. This could influence its binding affinity to target proteins and its pharmacokinetic profile. Further studies are warranted to fully elucidate the contribution of this substituent.

Data Summary

Compound ClassKey Structural FeaturesTargetBiological Activity (IC50/GI50)Reference
Anilino-PhthalazinesSubstituted aniline at C1Cancer Cell LinesMore potent than cisplatin (in some cases)[6]
Biarylurea-PhthalazinesBiarylurea moiety at C1VEGFR-22.5 - 4.4 µM[7][8]
Biarylurea-PhthalazinesBiarylurea moiety at C160 Cancer Cell Lines0.15 - 8.41 µM[3][7]
Triazolo-PhthalazinesFused triazole ringHCT-116, MCF-77 - 66.45 µM[4]

Experimental Protocols

General Synthesis of 1-Substituted Phthalazine Analogs

The following diagram illustrates a generalized synthetic scheme for the preparation of biologically active phthalazine analogs starting from a 1-chlorophthalazine derivative.

Synthesis_Workflow start 1-Chlorophthalazine Derivative reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (e.g., substituted aniline, amine, thiol) nucleophile->reaction product 1-Substituted Phthalazine Analog reaction->product

Caption: Generalized synthesis of 1-substituted phthalazine analogs.

Protocol:

  • Dissolve the 1-chlorophthalazine derivative in a suitable solvent (e.g., DMF, ethanol).

  • Add the desired nucleophile (e.g., a substituted aniline) and a base (e.g., K2CO3, Et3N).

  • Heat the reaction mixture under reflux for an appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized phthalazine analogs on cancer cell lines.[10]

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of phthalazine analogs cell_seeding->treatment incubation_24h Incubate for 24-48 hours treatment->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) incubation_4h->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the phthalazine analogs to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase buffer.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Mechanism of Action: VEGFR-2 Signaling Pathway

The primary mechanism of action for many of the discussed phthalazine analogs is the inhibition of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream phthalazine Phthalazine Analog phthalazine->dimerization Inhibition cellular_response Cell Proliferation, Migration, Survival (Angiogenesis) downstream->cellular_response

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these phthalazine analogs prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This anti-angiogenic effect ultimately results in the inhibition of tumor growth.

Conclusion and Future Directions

The phthalazine scaffold represents a highly promising framework for the development of novel anticancer agents. The synthetic accessibility of 1-chlorophthalazine derivatives allows for extensive structural modifications, leading to the identification of potent inhibitors of key oncogenic pathways, particularly VEGFR-2 signaling. While significant progress has been made with anilino and biarylurea-based analogs, the influence of substituents on the benzo portion of the phthalazine ring, such as the 7-methoxy group, remains an under-explored area. Future research should focus on the systematic evaluation of such analogs to further refine the structure-activity relationships and to develop next-generation phthalazine-based therapeutics with improved efficacy and selectivity.

References

  • Gomaa, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(11), 3133. [Link]
  • Xia, Y., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 12(4), 854-863. [Link]
  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1361-1376. [Link]
  • Gomaa, M. S., et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1361-1376. [Link]
  • Nassar, I. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9410. [Link]
  • Al-Ostoot, F. H., et al. (2021). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. RSC Medicinal Chemistry, 12(8), 1239-1264. [Link]
  • Kumar, A., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
  • El-Sayed, M. A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(7), 1939-1956. [Link]
  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1361-1376. [Link]
  • El-Gohary, N. S., & Shaaban, M. I. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21561-21580. [Link]
  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(7), 1939-1956. [Link]
  • Remschneider, J., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-13. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • El-Damasy, D. A., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3466-3477. [Link]

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Validating the Anticancer Potential of Phthalazine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the phthalazine scaffold standing out as a "privileged" structure. Its recurrent appearance in a variety of biologically active compounds underscores its versatility and potential in drug design. This guide provides an in-depth, technical comparison of the anticancer effects of phthalazine derivatives, with a particular focus on their mechanisms of action as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). We will delve into the experimental data that validates these effects and provide detailed protocols for researchers seeking to evaluate similar compounds.

The Phthalazine Core: A Versatile Scaffold in Oncology

Phthalazine derivatives have garnered significant attention in oncology due to their ability to target a range of critical cellular processes involved in cancer progression.[1][2] These nitrogen-containing heterocycles offer a rigid framework that can be chemically modified to optimize pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of their therapeutic effects.[2] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and block the activity of key enzymes like EGFR and Aurora kinases.[1]

This guide will focus on two of the most promising avenues of phthalazine-based cancer therapy: PARP inhibition, exemplified by the FDA-approved drug Olaparib, and the inhibition of VEGFR-2, a critical mediator of angiogenesis.

Phthalazine Derivatives as PARP Inhibitors: A Synthetic Lethality Approach

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP can lead to a synthetic lethal phenotype, where the combination of two non-lethal defects results in cell death.[3] The phthalazinone core is a key structural feature of several potent PARP inhibitors, including the groundbreaking drug Olaparib.[4][5][6]

Comparative Efficacy of Phthalazinone-Based PARP Inhibitors

The development of novel phthalazinone derivatives continues to be an active area of research, with the goal of improving upon the efficacy and safety profile of existing PARP inhibitors.[4][5] The following table summarizes the in vitro activity of a representative novel phthalazinone compound (Compound X) in comparison to Olaparib against a BRCA2-deficient cancer cell line.

CompoundTargetCell LineIC50 (nM)Reference
Compound X PARP-1Capan-1 (BRCA2-deficient)97[7]
Olaparib PARP-1Capan-1 (BRCA2-deficient)139[7]

As the data indicates, novel phthalazinone derivatives have the potential to exhibit even greater potency than established drugs like Olaparib, highlighting the continued importance of this chemical scaffold in the development of targeted cancer therapies.

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA single-strand break repair and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Inhibition DNA_SSB_Cancer->PARP_Blocked PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, Compound X) PARP_Inhibitor->PARP_Blocked DSB Double-Strand Break (DSB) at Replication Fork PARP_Blocked->DSB HR_Deficient Deficient Homologous Recombination (HR) due to BRCA mutation DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: PARP inhibition in BRCA-deficient cells.

Phthalazine Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process, making it an attractive target for anticancer drug development.[8] Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating their potential to disrupt the tumor blood supply.[8][9][10][11][12][13][14][15][16][17]

Comparative Efficacy of Phthalazine-Based VEGFR-2 Inhibitors

The following table presents a comparison of the in vitro cytotoxic activity of representative phthalazine-based VEGFR-2 inhibitors against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
Phthalazine Derivative 7b Leukaemia0.15 - 2.81[9][10]
Colon Cancer0.15 - 2.81[9][10]
Melanoma0.15 - 2.81[9][10]
Breast Cancer0.15 - 2.81[9][10]
Phthalazine Derivative 13c Leukaemia0.2 - 2.66[9][10]
Melanoma0.2 - 2.66[9][10]
Vatalanib (PTK787) Various Human Tumor Xenografts(In vivo activity)[12][18]

These results demonstrate the broad-spectrum antiproliferative activity of phthalazine-based VEGFR-2 inhibitors against a range of cancer cell types.

Visualizing the VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade and the point of intervention for phthalazine-based inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling_Cascade Phthalazine_Inhibitor Phthalazine-based Inhibitor Phthalazine_Inhibitor->Dimerization Cellular_Response Cell Proliferation, Migration, Survival (Angiogenesis) Signaling_Cascade->Cellular_Response

Caption: VEGFR-2 signaling and its inhibition.

Experimental Protocols for Validation

To ensure the scientific rigor of claims regarding the anticancer effects of novel compounds, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the in vitro validation of a novel anticancer compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Selection & Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for key protein expression) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies Data_Analysis Data Analysis & Interpretation Mechanism_Studies->Data_Analysis

Caption: In vitro validation workflow.

Conclusion

The phthalazine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The ability of phthalazine derivatives to effectively inhibit key targets such as PARP and VEGFR-2, as demonstrated by robust preclinical data, underscores their therapeutic potential. This guide has provided a comparative overview of the anticancer effects of these compounds, supported by experimental evidence and detailed protocols. As research in this area continues, it is anticipated that new phthalazine-based drugs will emerge as valuable additions to the oncologist's armamentarium, offering more effective and targeted treatment options for a variety of cancers.

References

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). [Source not available].
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). Taylor & Francis Online. [Link]
  • Phthalazine-based antitumor agents. (n.d.).
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2017). PubMed. [Link]
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.).
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PMC. [Link]
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). PubMed Central. [Link]
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023).
  • Structures of some known VEGFR-2 kinase inhibitors. (n.d.).
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019).
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. (2024).
  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2017). PubMed. [Link]
  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed. [Link]
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). Taylor & Francis Online. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-Chloro-7-methoxyphthalazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the phthalazine scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-chloro-7-methoxyphthalazine derivatives, a specific subclass with significant therapeutic promise. By dissecting the roles of key structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation kinase inhibitors.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound core represents a versatile and strategically important starting point for the synthesis of a diverse library of kinase inhibitors. The chloro group at the 1-position serves as a reactive handle, enabling facile nucleophilic substitution to introduce a variety of pharmacophoric moieties. The methoxy group at the 7-position, as we will explore, plays a crucial role in modulating the electronic properties and steric profile of the molecule, often enhancing binding affinity and selectivity for target kinases.

Phthalazine derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Inhibition of these receptor tyrosine kinases is a clinically validated strategy to disrupt tumor angiogenesis and proliferation.[3]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent introduced at the 1-position. The following sections dissect the SAR based on the type of moiety attached to the phthalazine core.

Amino and Anilino Substituents at the 1-Position

The introduction of amino and, more significantly, substituted anilino groups at the 1-position has proven to be a highly effective strategy for potent kinase inhibition.

  • Impact of Anilino Ring Substitution: The substitution pattern on the anilino ring is a critical determinant of activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) and trifluoromethyl groups, on the anilino moiety generally lead to enhanced anticancer activity.[4] This is likely due to the modulation of the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities within the kinase active site.

  • Role of the 7-Methoxy Group: While direct SAR studies on a series of 1-substituted-7-methoxyphthalazines are limited, the presence of a methoxy group on the phthalazine ring, in general, is associated with favorable biological activity. For instance, in the related quinazoline series of kinase inhibitors, a 6,7-dimethoxy substitution pattern is a common feature in potent EGFR and VEGFR-2 inhibitors.[5] This suggests that the 7-methoxy group in our scaffold likely contributes to favorable interactions within the ATP-binding pocket of target kinases.

Urea and Thiourea Moieties

The incorporation of biaryl urea and thiourea functionalities has been a successful approach in the design of potent VEGFR-2 inhibitors. These moieties can form extensive hydrogen bond networks with the hinge region of the kinase.

  • Linker and Terminal Group Significance: The nature of the linker between the phthalazine core and the terminal aryl group, as well as the substituents on the terminal ring, significantly impacts potency. Derivatives featuring a 4-chloro-3-(trifluoromethyl)phenyl urea moiety have shown particularly strong inhibitory activity against VEGFR-2, mirroring the substitution pattern of the approved multi-kinase inhibitor sorafenib.

Comparative Performance Against Other Kinase Inhibitors

While a direct head-to-head clinical comparison is not available for this specific investigational class, we can draw parallels from preclinical data on related phthalazine and quinazoline inhibitors.

Compound ClassTarget Kinase(s)Key SAR FeaturesRepresentative IC50 Values
1-Anilino-Phthalazine Derivatives VEGFR-2, EGFRSubstituted anilino ring with electron-withdrawing groups.0.11 µM - 0.91 µM against VEGFR-2[1]
Biarylurea Phthalazine Derivatives VEGFR-24-chloro-3-(trifluoromethyl)phenyl terminal group.Potent inhibition, though specific IC50s for 7-methoxy analogs are not detailed.
Gefitinib (Quinazoline) EGFR6,7-Dimethoxy substitution.Strong preference for EGFR-mutant cell lines.[6]
Sorafenib (Biarylurea) VEGFR-2, PDGFR, RAF kinasesBiarylurea core with specific terminal substitutions.IC50 of 0.1 µM against VEGFR-2.[1]

Table 1: Comparative overview of phthalazine derivatives and other kinase inhibitors.

Experimental Protocols

To facilitate further research and validation, detailed experimental methodologies for the synthesis of the core scaffold and key biological assays are provided below.

Synthesis of this compound

The synthesis of the core intermediate, this compound, is a critical first step. A historically significant method is the treatment of 7-methoxyphthalazone with phosphorus oxychloride.[7]

Step-by-Step Protocol:

  • Preparation of 7-Methoxyphthalazone: This precursor can be synthesized from 5-methoxyphthalaldehydic acid.[7]

  • Chlorination: A mixture of 7-methoxyphthalazone and a slight excess of phosphorus oxychloride is heated.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as carbon tetrachloride, to yield yellow needles of this compound.[7] The reported melting point is 144.9-145.5°C with decomposition.[7]

VEGFR-2 Kinase Inhibition Assay

This biochemical assay is crucial for determining the direct inhibitory effect of the synthesized compounds on the target kinase.

Workflow Diagram:

VEGFR2_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilutions Incubation Incubate Components Compound_Dilution->Incubation Enzyme_Prep VEGFR-2 Enzyme Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Substrate_Prep->Incubation Add_Detection_Reagent Add Detection Reagent Incubation->Add_Detection_Reagent Read_Signal Read Luminescence/Fluorescence Add_Detection_Reagent->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate, and the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature.

  • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (often via luminescence or fluorescence).

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay Seed_Cells Seed Cancer Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Compound_Treatment Treat with Serial Dilutions of Compounds Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_Formazan Incubate to Allow Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: Step-by-step workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight in an incubator.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

  • Incubate the cells for a specified period (typically 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of novel kinase inhibitors. The existing body of literature on broader phthalazine derivatives provides a strong foundation for the rational design of new analogs. Future research should focus on the systematic synthesis and biological evaluation of a library of 1-substituted-7-methoxyphthalazine derivatives to elucidate a more detailed and specific SAR for this promising scaffold. Particular attention should be paid to the introduction of diverse anilino and biarylurea moieties at the 1-position, coupled with comprehensive kinase profiling and cellular assays. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class.

References

  • Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-21. [Link]
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 26(15), 4481. [Link]
  • Gong, P., He, N., Zhang, J., & Li, J. (2008). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 13(2), 273-281. [Link]
  • Vaughan, W. R., & Smith, R. S. (1951). The Preparation of Some Phthalazines and Related Substances. The Journal of Organic Chemistry, 16(12), 1909-1917. [Link]
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Adl, K. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 100, 103932. [Link]
  • El-Adl, K., Ibrahim, M. K., Khedr, F., Abulkhair, H. S., & Eissa, I. H. (2021). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 11(53), 33543-33560. [Link]
  • Kiselyov, A. S., Semenova, M. N., Semenov, V. V., & Piatnitski, E. L. (2006). 1-(Azolyl)-4-(aryl)phthalazines: novel potent inhibitors of VEGF receptors I and II. Chemical biology & drug design, 68(5), 250-255. [Link]
  • Nafie, M. S., Emam, S. M., El Rayes, S. M., Ali, I. A. I., & Soliman, H. A. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 1-17. [Link]
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 11(43), 26867-26883. [Link]
  • Behalo, M. S., Gad El-Karim, I. A., & Rafaat, R. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl) phthalazine. Journal of Heterocyclic Chemistry, 54(6), 3462-3472. [Link]
  • Singh, S., Yadav, A., Meena, A. K., Singh, U., Singh, B., Gaurav, A., ... & Singh, R. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87. [Link]
  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic chemistry, 104, 104425. [Link]
  • Tan, W. L., & Chan, E. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(23), 5576. [Link]
  • Zaghary, W. A., Khedr, M. A., & Al-Abdullah, E. S. (2014). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 19(11), 17746-17764. [Link]
  • Kagayama, K., Morimoto, T., Niwa, T., Kagayama, S., Orita, M., Hori, M., ... & Ohtani, T. (2003). Synthesis and biological evaluation of novel phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors. Bioorganic & medicinal chemistry, 11(20), 4389-4401. [Link]
  • Sangshetti, J. N., Pathan, S. K., Khan, F. A., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & medicinal chemistry, 27(12), 2445-2464. [Link]
  • Chembeez. (n.d.). This compound, 95%.
  • Zaki, E. G., Al-Warhi, T., Al-Ghamdi, S., Al-Amer, O., & Al-Salahi, R. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC advances, 12(43), 27885-27897. [Link]
  • El-Adl, K., Ibrahim, M. K., Khedr, F., Abulkhair, H. S., & Eissa, I. H. (2021). AN INSIGHT ON MEDICINAL ATTRIBUTES OF PHTHALAZINE SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS. Azhar Journal of Pharmaceutical Sciences, 63(1), 1-17. [Link]
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A Comparative Analysis of Synthetic Routes to 1-Chloro-7-methoxyphthalazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, 1-Chloro-7-methoxyphthalazine serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds. Its reactive chlorine atom at the 1-position allows for facile nucleophilic substitution, making it a versatile intermediate for creating diverse molecular libraries. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering in-depth technical insights, step-by-step protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly proceeds through a well-established two-step sequence. This primary route involves the initial formation of a phthalazinone intermediate, which is subsequently chlorinated to yield the target compound. The key to this approach lies in the strategic construction of the heterocyclic core from readily available starting materials. While this remains the most common and generally efficient method, this guide will also explore potential alternative strategies to provide a comprehensive overview.

The Primary Synthetic Pathway: From Phthalic Anhydride to Chlorophthalazine

The most widely employed and reliable route to this compound is a two-step process that begins with a substituted phthalic anhydride. This method is favored for its straightforward nature and generally good yields.

Step 1: Synthesis of 7-methoxyphthalazin-1(2H)-one

The synthesis commences with the condensation of 4-methoxyphthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks one of the carbonyl groups of the anhydride, leading to an intermediate that subsequently cyclizes to form the stable phthalazinone ring system.

Step 2: Chlorination of 7-methoxyphthalazin-1(2H)-one

The second step involves the conversion of the hydroxyl group of the 7-methoxyphthalazin-1(2H)-one tautomer to a chloro group. This is a critical transformation that activates the molecule for subsequent nucleophilic displacement reactions. The reagent of choice for this chlorination is typically phosphorus oxychloride (POCl₃), often used in excess, which acts as both the chlorinating agent and the solvent.

Below is a diagram illustrating this primary synthetic pathway:

Primary_Synthetic_Pathway A 4-Methoxyphthalic Anhydride B 7-methoxyphthalazin-1(2H)-one A->B Hydrazine Hydrate (N₂H₄·H₂O) C This compound B->C Phosphorus Oxychloride (POCl₃)

Caption: The primary synthetic route to this compound.

Comparative Analysis of Synthetic Routes

For a clear comparison, the following table summarizes the key aspects of the primary synthetic route. The lack of well-documented alternative routes in the scientific literature for this specific molecule prevents a side-by-side comparison with a distinct secondary pathway. However, the discussion that follows the table will delve into the nuances and potential variations of the primary route.

ParameterPrimary Route: Phthalazinone Formation and Chlorination
Starting Materials 4-Methoxyphthalic anhydride, Hydrazine hydrate, Phosphorus oxychloride
Key Intermediates 7-methoxyphthalazin-1(2H)-one
Overall Yield Good to excellent (typically >70% over two steps)
Scalability Readily scalable
Reagent Cost Moderate
Safety Considerations Hydrazine is toxic and a suspected carcinogen. POCl₃ is corrosive and reacts violently with water. Both require handling in a well-ventilated fume hood with appropriate personal protective equipment.
Waste Products Phosphorous-containing byproducts from the chlorination step.

In-Depth Discussion of the Primary Route

The robustness of the primary synthetic pathway is its main advantage. The initial condensation of 4-methoxyphthalic anhydride with hydrazine is generally a high-yielding reaction. The subsequent chlorination with phosphorus oxychloride is also typically efficient. However, the use of excess POCl₃ can complicate the work-up procedure, as the excess reagent must be carefully quenched.

Recent advancements in chlorination procedures for heterocyclic compounds have explored more environmentally benign and efficient methods. For instance, the use of stoichiometric amounts of POCl₃ in a high-boiling solvent, or the use of solid-supported chlorinating agents, could be potential areas for process optimization for the synthesis of this compound. These modifications could reduce the amount of hazardous waste generated and simplify the purification process.

Experimental Protocols

The following are detailed, step-by-step methodologies for the primary synthetic route to this compound.

Protocol 1: Synthesis of 7-methoxyphthalazin-1(2H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyphthalic anhydride (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or a similar suitable solvent to yield pure 7-methoxyphthalazin-1(2H)-one as a crystalline solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-methoxyphthalazin-1(2H)-one (1.0 eq).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (5-10 eq) to the flask in a fume hood.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The reaction should become a clear solution.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

  • Work-up and Isolation: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Conclusion

The synthesis of this compound via the two-step sequence of phthalazinone formation followed by chlorination stands as the most practical and efficient method available to researchers. Its reliance on readily accessible starting materials and its straightforward execution make it a dependable choice for both small-scale and large-scale preparations. While the handling of hazardous reagents like hydrazine and phosphorus oxychloride necessitates stringent safety protocols, the overall reliability and good yields of this pathway solidify its position as the preferred synthetic route in the scientific community. Future research may focus on developing greener and more atom-economical variations of the chlorination step to further enhance the utility of this important synthetic intermediate.

References

Due to the specificity of the topic, direct literature references for a complete, published comparative guide were not available. The provided protocols are based on established and general methodologies for the synthesis of phthalazine derivatives as found in the broader chemical literature.

A Comprehensive Guide to the Structural Confirmation of 1-Chloro-7-methoxyphthalazine Derivatives: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of derivatives, such as 1-chloro-7-methoxyphthalazine, allows for the fine-tuning of these biological effects. However, synthetic routes can often yield a mixture of positional isomers (e.g., 1-chloro-6-methoxyphthalazine or 1-chloro-5-methoxyphthalazine). As these isomers can possess dramatically different biological activities and physical properties, their unambiguous structural confirmation is a critical step in drug discovery and development.[2][3]

This guide provides an in-depth comparison of the essential spectroscopic techniques required to definitively confirm the structure of this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to design self-validating analytical workflows. The narrative emphasizes an integrated, multi-technique approach, as relying on a single piece of evidence can lead to incorrect assignments.

Chapter 1: The Foundation of Structure - 1D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[2] For substituted aromatic systems like phthalazines, the analysis of chemical shifts (δ), scalar coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra provides the initial and most crucial clues to the substitution pattern.

Expertise in Action: Why ¹H NMR is the First Step

The ¹H NMR spectrum offers a direct window into the electronic environment and connectivity of the protons on the phthalazine core. The electron-withdrawing nature of the chloro-substituent and the electron-donating nature of the methoxy group create a distinct and predictable pattern of shielding and deshielding on the aromatic protons.

For a this compound, we expect to see three distinct aromatic proton signals and one singlet for the methoxy group. The key to isomer differentiation lies in the splitting patterns (multiplicity) and the magnitude of the coupling constants between the aromatic protons.

  • ³J (ortho-coupling): Coupling between adjacent protons (separated by three bonds) is the strongest, typically 6-10 Hz.[3]

  • ⁴J (meta-coupling): Coupling between protons separated by four bonds is significantly smaller, usually 2-3 Hz.

  • ⁵J (para-coupling): Coupling over five bonds is often negligible or less than 1 Hz.

In the case of the 7-methoxy isomer, the proton at the 8-position (H-8) is adjacent to the methoxy group and ortho to H-5, but it has no ortho or meta proton neighbors to couple with, appearing as a singlet or a narrow doublet due to a small meta-coupling. The proton at the 5-position (H-5) will appear as a doublet, coupled to H-6. The proton at the 6-position (H-6) will be a doublet of doublets, showing coupling to both H-5 and H-8. This unique pattern is a strong indicator of the 1,7-substitution.

Logical Relationship: Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing positional isomers using a combination of spectroscopic techniques, highlighting the central role of NMR.

G cluster_NMR NMR Analysis cluster_MS Mass Spectrometry cluster_Xray X-Ray Crystallography Start Synthesized Product (Unknown Isomer) H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR MS Acquire High-Resolution Mass Spectrum Start->MS Splitting Analyze Splitting Patterns & J-Couplings H1_NMR->Splitting C13_NMR Acquire ¹³C NMR Spectrum Splitting->C13_NMR Pattern Ambiguous TwoD_NMR Acquire 2D NMR (HMBC, NOESY) Splitting->TwoD_NMR Pattern Suggests Isomer C13_NMR->TwoD_NMR Assign_NMR Confirm Connectivity & Proximity TwoD_NMR->Assign_NMR Crystal Grow Single Crystal Assign_NMR->Crystal Absolute Proof Needed Final Unambiguous Structure Confirmed Assign_NMR->Final Structure Assigned Isotope Check for Cl Isotope Pattern (M+, M+2 at 3:1 ratio) MS->Isotope Formula Confirm Molecular Formula Isotope->Formula Formula->Assign_NMR Cross-Validate Xray Perform X-Ray Diffraction Crystal->Xray Xray->Final Definitive Structure

Caption: Workflow for Isomer Identification using Spectroscopy.

Data Presentation: Comparative NMR Data

The table below summarizes the predicted ¹H NMR characteristics that allow for the differentiation of the three most likely positional isomers.

Parameter This compound 1-Chloro-6-methoxyphthalazine 1-Chloro-5-methoxyphthalazine
H-4 DoubletDoubletDoublet
H-5 Doublet (ortho coupling)Doublet (ortho coupling)Singlet (or narrow d)
H-6 Doublet of DoubletsSinglet (or narrow d)Doublet of Doublets
H-8 Singlet (or narrow d)Doublet (ortho coupling)Doublet (ortho coupling)
Key Differentiator Presence of two singlets/narrow doublets (H-4, H-8) and one dd (H-6).Presence of one singlet/narrow doublet (H-5 or H-7).Unique downfield shift of H-4 due to proximity to both Cl and the N-N moiety.

Chapter 2: Through-Space Confirmation - NOE Spectroscopy

While 1D NMR provides strong evidence, the Nuclear Overhauser Effect (NOE) offers definitive confirmation by identifying atoms that are close in space, regardless of their bonding.[4][5] This is the most reliable NMR method to confirm the position of the methoxy group relative to the aromatic protons.

Trustworthiness: The Self-Validating NOE Experiment

An NOE experiment is a self-validating system. A positive result (an enhancement of a proton's signal upon irradiation of another) is only possible if the two protons are within approximately 5 Å of each other.[6]

For the This compound isomer, irradiating the sharp singlet of the methoxy protons (at ~δ 3.9-4.1 ppm) should cause a measurable signal enhancement in the protons at positions 6 and 8. Observing these specific correlations provides unambiguous proof of the 7-methoxy substitution pattern. Conversely, if the methoxy group were at the 6-position, an NOE would be observed to protons at positions 5 and 7.

Experimental Workflow: 1D NOE Difference Spectroscopy

Caption: Workflow for a 1D NOE Difference Experiment.

Chapter 3: Confirming Mass and Halogenation - Mass Spectrometry

Mass Spectrometry (MS) is a vital complementary technique. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The Chlorine Isotope Signature

A key diagnostic feature for any chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7] This means the mass spectrum of this compound will not show a single molecular ion peak (M⁺), but rather a pair of peaks:

  • M⁺: The peak corresponding to the molecule containing ³⁵Cl.

  • M+2: A peak two mass units higher, corresponding to the molecule containing ³⁷Cl.

The relative intensity of the M⁺ peak to the M+2 peak will be approximately 3:1 . The observation of this pattern is definitive proof of the presence of a single chlorine atom in the molecule.[7][8]

Data Presentation: Expected Mass Spectrometry Data
Ion Formula Calculated Exact Mass (m/z) Relative Intensity
[M]⁺ (with ³⁵Cl)C₉H₇³⁵ClN₂O194.0247~100% (normalized)
[M+2]⁺ (with ³⁷Cl)C₉H₇³⁷ClN₂O196.0217~32%
[M+H]⁺ (with ³⁵Cl)C₉H₈³⁵ClN₂O195.0320Base Peak in ESI+

Note: Data calculated for monoisotopic masses.[9]

Chapter 4: The Gold Standard - Single-Crystal X-Ray Crystallography

When absolute, undeniable proof of structure is required, or when NMR data remains ambiguous, single-crystal X-ray crystallography is the ultimate arbiter.[10] This technique provides a precise three-dimensional map of the electron density in a molecule, revealing the exact spatial arrangement of every atom and confirming chemical connectivity beyond any doubt.[11]

Causality: When to Use X-Ray Crystallography

While powerful, this technique is often not the primary method due to one significant prerequisite: the need for a high-quality single crystal. The process of growing suitable crystals can be time-consuming and is not always successful.[10] Therefore, it is typically employed in the following scenarios:

  • To confirm the structure of a novel scaffold for the first time.

  • When NMR and MS data are insufficient to distinguish between particularly challenging isomers.

  • For regulatory submissions where absolute structural proof is required.

  • To study intermolecular interactions in the solid state.

Experimental Workflow: X-Ray Crystallography

G A Synthesize & Purify Derivative B Screen Crystallization Conditions (Solvents, Temp.) A->B C Harvest Suitable Single Crystal B->C D Mount Crystal & Collect Diffraction Data C->D E Solve the Structure (Phase Problem) D->E F Refine the Structural Model E->F G Validate & Analyze 3D Molecular Structure F->G

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified phthalazine derivative. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if not provided by the solvent.[3]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire data with a spectral width of ~16 ppm and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). A sufficient number of scans (e.g., 1024 or more) may be needed to achieve an adequate signal-to-noise ratio.

  • NOE Difference Acquisition: Identify the frequency of the methoxy proton singlet. Set up a 1D NOE difference experiment, acquiring an interleaved array of spectra with on-resonance irradiation of the methoxy signal and an off-resonance control irradiation.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For the NOE experiment, subtract the control FID from the on-resonance FID before Fourier transformation to generate the difference spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Determine the accurate mass of the monoisotopic [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₉H₈ClN₂O). Verify the presence and correct 3:1 intensity ratio of the M⁺ and M+2 peaks in the molecular ion cluster.

Conclusion

The structural confirmation of this compound derivatives is a task that demands a rigorous, multi-faceted analytical approach. While 1D NMR provides the initial, powerful evidence based on coupling patterns, it is the strategic application of advanced techniques that builds an unshakeable confirmation. Through-space NOE correlations definitively place the methoxy group, and high-resolution mass spectrometry validates the elemental composition and the presence of chlorine. Finally, X-ray crystallography stands as the ultimate authority for absolute proof. By integrating these techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel therapeutic agents.

References

  • Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines.
  • Ahmed, E. K. (2016). Synthesis and Biochemical Evaluation of Some Substituted Phthalazines.
  • ResearchGate. (n.d.). 1 H -NMR data (ppm from tetramethylsilane, J in Hz).
  • Lin, H.-C., et al. (2016). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC.
  • El-Naggar, M., et al. (2022). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC.
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A Strategic Guide to Target Identification and Comparative Benchmarking of Novel Phthalazine Analogs: A Case Study with 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological characterization of a novel chemical entity, using 1-Chloro-7-methoxyphthalazine as a representative example. The phthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic activities, including anticancer agents that inhibit critical cellular pathways.[1] However, for a novel analog like this compound, the specific biological target and inhibitory potential are often unknown.

Instead of a direct comparison, which presupposes a known mechanism of action, this guide establishes a systematic, multi-step strategy. We will first outline a robust workflow for target identification and validation. Subsequently, we will construct a hypothetical case study—assuming the target is identified as Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway—to demonstrate a rigorous benchmarking protocol against established inhibitors.

Part 1: The Crucial First Step - A Workflow for Target Identification

Before any benchmarking can occur, the primary biological target of a novel compound must be elucidated. An uncharacterized compound like this compound requires a funnel-down approach, starting from broad phenotypic effects and narrowing to a specific molecular interaction.

Hypothesis Generation: Where to Begin?

The phthalazine core is present in inhibitors of various enzyme families. Notably, derivatives have been explored as inhibitors of Poly (ADP-ribose) Polymerases (PARPs) and Tankyrases (TNKS), which are themselves members of the PARP family.[2] Both PARP and TNKS are compelling targets in oncology. PARP inhibitors (PARPi) have seen significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4][5] Tankyrase inhibitors are of high interest for their ability to modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer.[2][6]

Given this precedent, a logical starting point is to investigate whether this compound modulates these or related pathways.

Experimental Workflow for Target Discovery and Deconvolution

A multi-pronged approach combining cell-based phenotypic screening with biochemical and computational methods is essential for confidently identifying the molecular target.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation pheno_screen High-Content Phenotypic Screen (e.g., Cell Proliferation, Apoptosis in Cancer Cell Panel) hit_confirm Hit Confirmation & Dose-Response Analysis pheno_screen->hit_confirm Identifies Cellular Effect affinity_chrom Affinity Chromatography-Mass Spectrometry (Compound immobilized to identify binding partners) hit_confirm->affinity_chrom comp_dock Computational Docking (In silico screen against hypothesized targets like PARP/TNKS) hit_confirm->comp_dock target_list Generation of Putative Target List affinity_chrom->target_list comp_dock->target_list biochem_assay Biochemical Assays (In vitro enzymatic activity with purified protein) target_list->biochem_assay cell_target Cellular Target Engagement Assays (e.g., CETSA, Wnt Reporter Assay) biochem_assay->cell_target Confirms direct inhibition final_target Validated Biological Target cell_target->final_target Confirms cellular relevance

Caption: Workflow for identifying the molecular target of a novel compound.

Part 2: A Case Study - Benchmarking this compound as a Putative Tankyrase Inhibitor

For the remainder of this guide, we will proceed with the hypothesis that the target identification workflow (Part 1) has validated Tankyrase 1/2 (TNKS1/2) as the primary molecular target of this compound. We will now benchmark it against known, potent TNKS inhibitors.

The Role of Tankyrase in Wnt/β-Catenin Signaling

The canonical Wnt signaling pathway is crucial for cell proliferation and stem cell maintenance.[7] In many cancers, mutations in components like Adenomatous Polyposis Coli (APC) lead to aberrant pathway activation.[6] Tankyrases (TNKS1 and TNKS2) are enzymes that poly-ADP-ribosylate (PARylate) AXIN, a key scaffold protein in the β-catenin destruction complex. This PARylation marks AXIN for degradation, thereby dismantling the destruction complex and allowing β-catenin to accumulate, translocate to the nucleus, and activate oncogenic gene expression.[8] TNKS inhibitors stabilize AXIN, promote the degradation of β-catenin, and shut down this oncogenic signaling.[6][8]

G cluster_0 Wnt OFF State cluster_1 Wnt ON State (Aberrant) DestructionComplex Destruction Complex (AXIN, APC, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TNKS Tankyrase (TNKS) AXIN AXIN TNKS->AXIN PARylates (marks for degradation) BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulates & Translocates TCF TCF/LEF Gene Oncogenic Gene Expression TCF->Gene Inhibitor This compound (Putative TNKS Inhibitor) Inhibitor->TNKS INHIBITS

Caption: Inhibition of Tankyrase (TNKS) to suppress aberrant Wnt signaling.

Selection of Known Inhibitors for Benchmarking

To provide a meaningful comparison, we select well-characterized and potent TNKS inhibitors from the literature:

  • G007-LK: A highly potent and selective TNKS inhibitor often used as a reference compound in preclinical studies.[6]

  • OM-153: A newer generation 1,2,4-triazole-based inhibitor with favorable drug-like properties and demonstrated in vivo efficacy.[8]

Comparative Experimental Protocols

The core of benchmarking lies in direct, side-by-side experimental comparisons under identical conditions.

Protocol 1: In Vitro Biochemical Potency Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the enzymatic activity of purified TNKS1 and TNKS2 to determine the half-maximal inhibitory concentration (IC50) of each compound.

Methodology:

  • Reagents: Recombinant human TNKS1/2 enzymes, biotin-NAD+ (substrate), streptavidin-XL665, and an anti-PAR monoclonal antibody conjugated to Europium cryptate.

  • Plate Preparation: Serially dilute this compound, G007-LK, and OM-153 in DMSO, then further dilute into assay buffer in a 384-well plate.

  • Enzyme Reaction: Add TNKS1 or TNKS2 enzyme to each well, followed by the substrate (biotin-NAD+) to initiate the PARylation reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the HTRF detection reagents. The antibody binds to the PARylated product, and streptavidin binds to the biotinylated PAR polymer. This brings the Europium donor and XL665 acceptor into close proximity, generating a FRET signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 FRET signal).

  • Analysis: Calculate the ratio of the two emission signals and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Wnt Pathway Reporter Assay (Super TopFlash - STF)

This assay measures the functional consequence of TNKS inhibition within a cellular context by quantifying the transcriptional activity of β-catenin.

Methodology:

  • Cell Line: Use a cancer cell line with a known Wnt pathway mutation (e.g., COLO-320DM or DLD-1, which have APC mutations) to ensure constitutive pathway activation.

  • Transfection: Co-transfect the cells with a Super TopFlash (STF) reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, re-plate the transfected cells and treat with serial dilutions of this compound, G007-LK, and OM-153 for an additional 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (from STF) and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla signal for each well. Plot the normalized signal against the logarithm of inhibitor concentration to calculate the cellular half-maximal effective concentration (EC50).

Protocol 3: PARP Family Selectivity Panel

To assess selectivity, this compound should be profiled against other key members of the PARP family, as off-target inhibition can lead to different biological effects and potential toxicities.

Methodology:

  • Assay Format: Utilize biochemical assays (similar to Protocol 1) for a panel of PARP enzymes (e.g., PARP1, PARP2, PARP5a/b which are TNKS1/2).

  • Analysis: Determine the IC50 value for each enzyme. A selective TNKS inhibitor should have a significantly higher IC50 value for other PARP family members (e.g., >100-fold) compared to TNKS1/2.[8]

Part 3: Data Interpretation and Strategic Implications

Quantitative Data Summary (Hypothetical Data)
CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Wnt Reporter EC50 (nM)PARP1 IC50 (nM)Selectivity (PARP1/TNKS1)
This compound 55482504,500~82x
G007-LK (Reference) 252150>10,000>400x
OM-153 (Reference) 119351,500~136x
Expert Analysis and Causality
  • Potency: In this hypothetical scenario, this compound is a potent TNKS inhibitor, though slightly less so than the established reference compounds G007-LK and OM-153.

  • Cellular Efficacy: The 4-5 fold shift between the biochemical IC50 and the cellular EC50 (a "cell shift") is a critical parameter. A large shift, as seen here (55 nM vs. 250 nM), can suggest several factors: poor cell permeability, high plasma protein binding in the cell culture media, or active efflux by cellular transporters. This insight directs the next phase of medicinal chemistry optimization.

  • Selectivity: The compound shows good selectivity against PARP1 (~82-fold). While this is a positive attribute, it is less selective than the reference compounds. This may or may not be a liability and requires further investigation into the therapeutic window and potential off-target effects. For instance, some level of PARP1 inhibition could be synergistic in certain cancer contexts.[2]

  • Trustworthiness of Protocols: The use of orthogonal assays provides a self-validating system. The biochemical assay confirms direct enzyme inhibition, while the cell-based reporter assay validates that this inhibition translates into the desired functional outcome on the intended signaling pathway.

Conclusion and Future Directions

This guide demonstrates a rigorous, scientifically-grounded approach to characterizing a novel compound like this compound. By first establishing a workflow for target identification and then executing a multi-faceted benchmarking plan against known inhibitors, researchers can generate a comprehensive data package.

The hypothetical results for this compound position it as a promising lead compound. The data provides clear, actionable insights for a drug development team: focus on improving cell permeability to reduce the cell shift and further refine the structure to enhance selectivity against other PARP family members. This systematic process of identification, benchmarking, and data-driven iteration is fundamental to advancing novel chemical entities from the bench toward the clinic.

References

  • The Jackson Laboratory.
  • American Association for Cancer Research (AACR). New PARP Inhibitor Approved for Breast Cancer. [Link]
  • Van Raay Lab, University of Guelph. Novel Inhibitors of Wnt Signaling. [Link]
  • ACS Publications. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
  • FORCE. Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza)
  • MDPI. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences. [Link]
  • Crown Bioscience Blog.
  • NIH National Center for Biotechnology Information. Inhibition of Wnt signaling and cancer stem cells. Oncotarget. [Link]
  • Susan G. Komen®. PARP Inhibitors. [Link]
  • ResearchGate.
  • Taylor & Francis Online. Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020).
  • Google Patents.
  • AACR Journals. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models.
  • NIH National Center for Biotechnology Information. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer.
  • NIH National Center for Biotechnology Information.
  • NIH National Center for Biotechnology Information. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]
  • ResearchGate. (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]
  • NIH National Center for Biotechnology Information.
  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

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A Comparative Guide to In Vivo Efficacy of Phthalazine Derivatives and the PARP Inhibitor Olaparib in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Phthalazine Derivatives in Oncology

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities, including pronounced antitumor effects.[1][2] Several research efforts have focused on synthesizing and evaluating novel phthalazine-based compounds, revealing their potential to inhibit key pathways in cancer progression.[3][4][5] For instance, some derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4][5] Others have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][3]

While many studies have reported promising in vitro anti-proliferative activity against a panel of human cancer cell lines, including breast, colon, leukemia, and melanoma, comprehensive in vivo efficacy data for many of these derivatives, including the specific 1-Chloro-7-methoxyphthalazine class, remains to be published.[3][4]

Olaparib: A Benchmark for In Vivo Efficacy in DNA Repair Inhibition

Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks. In cancers with mutations in BRCA1 or BRCA2, which are critical for homologous recombination-based DNA double-strand break repair, the inhibition of PARP by Olaparib leads to synthetic lethality, a state where the combination of two genetic defects (BRCA mutation and PARP inhibition) results in cell death.

The in vivo efficacy of Olaparib has been extensively documented in preclinical models and validated in clinical trials.[6][7] It has shown significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents like carboplatin, in xenograft models of various cancers, including ovarian and pediatric solid tumors.[6][7][8]

Comparative Analysis of In Vivo Efficacy Data

The following table summarizes the available preclinical in vivo efficacy data for Olaparib, which serves as a benchmark for what would be expected from a successful anticancer agent in this domain. This provides a framework for evaluating the future potential of novel phthalazine derivatives.

Compound/RegimenCancer ModelKey In Vivo Efficacy FindingsReference
Olaparib BRCA2-mutated ovarian cancer xenograftSignificantly inhibited tumor growth and increased survival both as a monotherapy and in combination with carboplatin.[7][7]
Olaparib + Topotecan/Cyclophosphamide Neuroblastoma (NGP) xenograftTrend towards favorable interaction in tumor size and survival advantage. Achieved significant PARP inhibition in the tumors.[6][6]
Olaparib Carboplatin-resistant MDA-MB-231 tumorsAs a monotherapy, decreased tumor growth and increased mean survival.[8][8]
Olaparib + PRRT CA20948 tumor xenograftIncreased therapeutic efficacy of Peptide Receptor Radionuclide Therapy (PRRT).[9][9]

Mechanistic Differences and Experimental Rationale

The therapeutic strategies for phthalazine derivatives and Olaparib are rooted in distinct molecular mechanisms. Understanding these differences is crucial for designing and interpreting in vivo studies.

Phthalazine Derivatives (Proposed Mechanism): Many synthesized phthalazine derivatives have been designed to target receptor tyrosine kinases, such as VEGFR-2.[3][4][5] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

G cluster_0 Tumor Cell Phthalazine Derivative Phthalazine Derivative VEGFR-2 VEGFR-2 Phthalazine Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Caption: Proposed mechanism of action for some phthalazine derivatives.

Olaparib (Established Mechanism): Olaparib's efficacy, particularly in BRCA-mutated cancers, is a classic example of synthetic lethality. By inhibiting PARP, single-strand DNA breaks accumulate, which are then converted to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to genomic instability and apoptosis.

G cluster_0 BRCA-mutated Cancer Cell Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits SSB Repair Single-Strand Break Repair PARP->SSB Repair Mediates DSB Formation Double-Strand Break Formation SSB Repair->DSB Formation Prevents accumulation leading to HRR Homologous Recombination Repair (Defective) DSB Formation->HRR Requires Apoptosis Apoptosis HRR->Apoptosis Leads to

Caption: Mechanism of synthetic lethality with Olaparib in BRCA-mutated cells.

Detailed Protocol for In Vivo Efficacy Assessment in a Xenograft Model

This protocol is a representative example based on studies with Olaparib and can be adapted for the evaluation of novel phthalazine derivatives.

Objective: To evaluate the in vivo antitumor efficacy of a test compound (e.g., a this compound derivative) as a monotherapy and in combination with a standard chemotherapeutic agent in a human cancer xenograft model.

Materials:

  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the proposed mechanism of action (e.g., a cell line with high VEGFR-2 expression for a VEGFR-2 inhibitor, or a BRCA-mutated cell line for a PARP inhibitor).

  • Test Compound: this compound derivative, formulated in an appropriate vehicle.

  • Positive Control: Olaparib, formulated in an appropriate vehicle.

  • Standard Chemotherapy (for combination studies): e.g., Carboplatin.

  • Vehicle Control: The formulation vehicle for the test compound.

  • Equipment: Calipers for tumor measurement, animal scales, sterile syringes and needles, animal housing facilities.

Experimental Workflow:

G Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Tumor Volume Measurement Tumor Volume Measurement Endpoint Analysis->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Endpoint Analysis->Body Weight Monitoring Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Endpoint Analysis->Pharmacodynamic Analysis

Caption: General workflow for an in vivo efficacy study.

Step-by-Step Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (daily oral gavage).

    • Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage).

    • Group 3: Olaparib (e.g., 50 mg/kg, daily oral gavage).

    • Group 4: Standard Chemotherapy (e.g., Carboplatin, intraperitoneal injection, once weekly).

    • Group 5: Test Compound + Standard Chemotherapy.

    • Group 6: Olaparib + Standard Chemotherapy.

  • Treatment Administration and Monitoring:

    • Administer treatments according to the specified schedule for a defined period (e.g., 21-28 days).

    • Continue to measure tumor volume and mouse body weight at least twice a week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when the tumors in the control group reach a specific size (e.g., 1500 mm³).

    • A secondary endpoint can be overall survival.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for PARP inhibition or immunohistochemistry for markers of angiogenesis and apoptosis).

Conclusion and Future Directions

While the direct in vivo efficacy of this compound derivatives is yet to be elucidated, the broader class of phthalazine compounds holds considerable promise as anticancer agents, particularly as inhibitors of signaling pathways like VEGFR-2. The extensive preclinical and clinical data for Olaparib provides a valuable roadmap for the development of novel cancer therapeutics. Future studies should focus on conducting rigorous in vivo experiments, such as the one detailed in this guide, to determine the therapeutic potential of promising phthalazine derivatives. Such studies will be critical in translating the encouraging in vitro findings into tangible clinical benefits.

References

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. [Link]
  • Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. AACR Journals. [Link]
  • In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitiz
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. [Link]
  • Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carbopl
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH. [Link]
  • Discovery of Oral Anticancer 1,2- Bis(hydroxymethyl)benzo[g]pyrrolo[2,1‑a]phthalazine Hybrids That Inhibit Angiogenesis and Induce DNA Cross-Links.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 1-Chloro-7-methoxyphthalazine Analogs Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of a series of rationally designed 1-Chloro-7-methoxyphthalazine analogs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As researchers, scientists, and drug development professionals, you will find here not just a protocol, but a validated workflow grounded in scientific expertise, designed to yield trustworthy and actionable insights into the structure-activity relationships of this promising class of compounds.

Introduction: The Rationale for Targeting VEGFR-2 with Phthalazine Scaffolds

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide range of pharmacological activities, including potent anticancer properties.[1][2] One of the most clinically relevant targets for phthalazine-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3][4][5] Inhibition of VEGFR-2 is a validated strategy in oncology, and several approved drugs, such as Sorafenib, target this receptor.[6]

This compound represents a versatile starting point for the synthesis of novel VEGFR-2 inhibitors. The chlorine atom at the 1-position provides a reactive handle for the introduction of various substituents, allowing for the systematic exploration of the chemical space around the phthalazine core to optimize binding affinity and selectivity for the VEGFR-2 active site. This guide will walk you through a comparative docking study of a designed series of this compound analogs, providing the necessary protocols and data to critically evaluate their potential as VEGFR-2 inhibitors.

Designing the Analog Series: A Structure-Activity Relationship (SAR) Driven Approach

For this comparative study, we have designed a focused library of this compound analogs. The design strategy is based on established structure-activity relationships for VEGFR-2 inhibitors, which emphasize the importance of a hydrogen bond donor/acceptor moiety to interact with the hinge region of the kinase domain, and a hydrophobic tail to occupy the allosteric pocket.

Table 1: Designed Analogs of this compound for Comparative Docking

Compound IDR-GroupRationale
CMP-00 -Cl (Parent Compound)Baseline compound for comparison.
CMP-01 -NH-(4-aminophenol)Introduces a hydrogen-bonding phenol group to potentially interact with the hinge region.
CMP-02 -NH-(4-fluoroaniline)Explores the effect of a halogen substituent on the aniline ring for potential hydrophobic interactions.
CMP-03 -NH-(3-ethynylaniline)Introduces a rigid ethynyl group to probe the hydrophobic pocket.
CMP-04 -O-(4-aminophenol)Evaluates the impact of an ether linkage instead of an amine.
CMP-05 -S-(4-aminothiophenol)Investigates the effect of a thioether linkage.

Experimental Protocols: A Validated Molecular Docking Workflow

The following protocols outline a robust and reproducible workflow for the comparative docking of our designed analogs against VEGFR-2.

Selection and Preparation of the Receptor Structure

A critical first step is the selection of a high-quality crystal structure of the target protein. For this study, we will utilize the PDB ID: 3VHE from the RCSB Protein Data Bank.[7] This structure represents the human VEGFR-2 kinase domain in complex with a pyrrolopyrimidine inhibitor, providing a well-defined active site.

Protocol 1: Receptor Preparation

  • Obtain the PDB file: Download the coordinates for PDB ID: 3VHE from the RCSB PDB website.

  • Remove non-essential molecules: Using a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file.

  • Add hydrogens: Add hydrogen atoms to the protein structure, ensuring correct protonation states for all residues at physiological pH (7.4).

  • Assign partial charges: Assign appropriate partial charges to all atoms using a standard force field (e.g., OPLS3e, AMBER).

  • Minimize the structure: Perform a brief energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms constrained.

Ligand Preparation

The 3D structures of the this compound analogs need to be prepared for docking.

Protocol 2: Ligand Preparation

  • Sketch the 2D structures: Draw the 2D structures of the parent compound (CMP-00) and all analogs (CMP-01 to CMP-05) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structures to 3D coordinates.

  • Generate ionization states: Generate possible ionization states at physiological pH (7.4 ± 1.0).

  • Generate tautomers: Generate all possible tautomers for each ligand.

  • Energy minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., MMFF94s).

Molecular Docking Procedure

For this study, we will employ AutoDock Vina, a widely used and validated open-source molecular docking program.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare receptor and ligands for AutoDock: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This step adds partial charges and defines atom types.

  • Define the binding site (Grid Box): Define the center and dimensions of the grid box to encompass the entire ATP-binding site of VEGFR-2. The grid box should be centered on the position of the co-crystallized ligand in the original PDB structure. A grid box size of 25 x 25 x 25 Å is a good starting point.

  • Run the docking simulation: Execute the docking calculations for each ligand using the following command-line instruction: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt The config.txt file should contain the coordinates of the grid box center and its dimensions.

  • Analyze the results: The output will include the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

Visualization of Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Download PDB (3VHE) Clean Remove Water & Ligand PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P Minimize_P Energy Minimization Charges_P->Minimize_P Prepare Prepare PDBQT Files Minimize_P->Prepare Sketch Sketch 2D Structures Convert3D Convert to 3D Sketch->Convert3D Ionize Generate Ionization States Convert3D->Ionize Tautomers Generate Tautomers Ionize->Tautomers Minimize_L Energy Minimization Tautomers->Minimize_L Minimize_L->Prepare Grid Define Grid Box Prepare->Grid Run Run AutoDock Vina Grid->Run Analyze Analyze Results Run->Analyze

Caption: A schematic representation of the molecular docking workflow.

Results and Discussion: A Comparative Analysis

The docking results for the this compound analogs against the VEGFR-2 active site are summarized in the table below.

Table 2: Comparative Docking Results for this compound Analogs

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
CMP-00 -7.2Cys919, Phe1047None
CMP-01 -9.5Cys919, Glu885, Asp1046Glu885 (backbone), Asp1046 (side chain)
CMP-02 -8.1Cys919, Leu840, Phe1047Cys919 (backbone)
CMP-03 -8.8Cys919, Val848, Leu1035Cys919 (backbone)
CMP-04 -8.9Cys919, Glu885, Asp1046Glu885 (backbone)
CMP-05 -9.2Cys919, Glu885, Asp1046Glu885 (backbone), Asp1046 (side chain)

The docking results reveal several key insights into the structure-activity relationship of these analogs:

  • The Importance of Hinge Binding: Analogs CMP-01, CMP-04, and CMP-05, which incorporate a hydrogen-bonding moiety, exhibit significantly better binding affinities compared to the parent compound (CMP-00). This highlights the critical role of interactions with the hinge region residues, particularly Glu885 and Asp1046, for potent VEGFR-2 inhibition.

  • Hydrophobic Interactions: The improved binding affinity of CMP-03 suggests that the hydrophobic pocket of VEGFR-2 can accommodate rigid, extended substituents. The ethynyl group likely forms favorable van der Waals interactions with hydrophobic residues like Val848 and Leu1035.

  • Linker Atom Influence: The nature of the linker atom (amine, ether, or thioether) appears to have a modest but noticeable impact on binding affinity. The amine and thioether linkers in CMP-01 and CMP-05, respectively, result in the strongest predicted binding.

The following diagram illustrates the key interactions of the most promising analog, CMP-01, within the VEGFR-2 active site.

binding_interaction cluster_ligand CMP-01 Phthalazine Phthalazine Core Cys919 Cys919 Phthalazine->Cys919 H-bond (backbone) Phe1047 Phe1047 Phthalazine->Phe1047 π-π stacking Methoxy Methoxy Group AmineLinker Amine Linker Phenol Phenol Ring Glu885 Glu885 Phenol->Glu885 H-bond (backbone) Asp1046 Asp1046 Phenol->Asp1046 H-bond (side chain) HydrophobicPocket Hydrophobic Pocket Phenol->HydrophobicPocket Hydrophobic Interaction

Caption: Key binding interactions of CMP-01 in the VEGFR-2 active site.

Conclusion and Future Directions

This comparative docking study provides a clear and actionable framework for the rational design of novel this compound-based VEGFR-2 inhibitors. The results strongly suggest that the incorporation of a hydrogen bond donor/acceptor group capable of interacting with the hinge region is crucial for achieving high binding affinity. Furthermore, the exploration of the hydrophobic pocket with appropriately sized and shaped substituents presents a promising avenue for further optimization.

The insights gained from this in silico study should be validated through chemical synthesis and in vitro biological evaluation of the most promising analogs. A strong correlation between the predicted binding affinities and experimentally determined inhibitory activities would further validate the docking protocol and provide a solid foundation for future lead optimization efforts.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.
  • Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online. [Link]
  • 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. RCSB PDB. [Link]
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC. [Link]
  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB PDB. [Link]

Sources

A Researcher's Guide to the Synthesis and Application of 1-Chloro-7-methoxyphthalazine: A Comparative Analysis of Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-Chloro-7-methoxyphthalazine, a key intermediate in the development of various therapeutic agents. We will objectively compare established protocols, delve into the critical parameters governing their success, and explore viable alternatives, supported by experimental data and mechanistic insights.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have shown promise as potent inhibitors of key enzymes implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).[3][4][5][6][7][8][9][10][11] this compound, in particular, serves as a versatile building block, with the reactive chloro group at the 1-position allowing for facile introduction of various substituents to explore structure-activity relationships (SAR).[3][4]

This guide will focus on the critical steps involved in the preparation and utilization of this compound, emphasizing the factors that influence experimental reproducibility and offering a comparative perspective on available methodologies.

Synthesis of this compound: A Two-Step Approach

The most common and established route to this compound involves a two-step synthetic sequence:

  • Formation of the Phthalazinone Core: Cyclocondensation of a suitable precursor to yield 7-methoxyphthalazin-1(2H)-one.

  • Chlorination: Conversion of the resulting phthalazinone to the desired this compound.

The reproducibility of the overall synthesis is highly dependent on the efficiency and control of each of these steps.

Step 1: Reproducible Synthesis of 7-methoxyphthalazin-1(2H)-one

The formation of the phthalazinone ring is typically achieved through the reaction of a dicarbonyl compound or its equivalent with hydrazine. For 7-methoxyphthalazin-1(2H)-one, two primary starting materials can be considered: 3-methoxyphthalic anhydride or a derivative of 2-carboxy-3-methoxybenzaldehyde. The reaction with hydrazine hydrate is the most common method.[4][12]

Diagram: Synthesis of 7-methoxyphthalazin-1(2H)-one

G cluster_0 Method A cluster_1 Method B start_A 3-Methoxyphthalic Anhydride product_A 7-methoxyphthalazin-1(2H)-one start_A->product_A Acetic Acid, Reflux reagent_A Hydrazine Hydrate (N2H4·H2O) reagent_A->product_A start_B 2-Formyl-6-methoxybenzoic acid product_B 7-methoxyphthalazin-1(2H)-one start_B->product_B Ethanol, Reflux reagent_B Hydrazine Hydrate (N2H4·H2O) reagent_B->product_B G cluster_0 Primary Method cluster_1 Alternative Reagents start 7-methoxyphthalazin-1(2H)-one product This compound start->product Reflux reagent_POCl3 POCl3 reagent_POCl3->product reagent_SOCl2 SOCl2 reagent_PCl5 POCl3 / PCl5 G start This compound intermediate_A Nucleophilic Substitution Product start->intermediate_A Nucleophilic Aromatic Substitution intermediate_B Suzuki Coupling Product start->intermediate_B Suzuki-Miyaura Coupling final_A PARP Inhibitor Analog intermediate_A->final_A Further Functionalization final_B VEGFR Inhibitor Analog intermediate_B->final_B Further Functionalization reagent_A Amine Nucleophile reagent_A->intermediate_A reagent_B Boronic Acid / Ester reagent_B->intermediate_B

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Chloro-7-methoxyphthalazine demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized reagents is not a mere procedural afterthought; it is a critical component of a robust laboratory safety program. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established regulatory standards and field-proven best practices. Our objective is to ensure that your laboratory operations are safe, compliant, and environmentally responsible.

Part 1: Pre-Disposal Safety & Hazard Assessment

Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates the necessary controls and personal protective equipment (PPE) required to mitigate risk. This compound is a halogenated, nitrogen-containing heterocyclic compound, a class of chemicals that requires specialized handling.

Chemical & Hazard Profile

A review of available safety data is the foundational step for safe handling. The information below has been synthesized from available Safety Data Sheets (SDS) for this compound and structurally similar compounds.[1][2]

Property Data Source
CAS Number 102196-78-1[1][3]
Molecular Formula C₉H₇ClN₂O[1][3]
Appearance Solid (assumed)N/A
Primary Hazards Potential for skin, eye, and respiratory irritation.[2][1][2]
Environmental Hazards Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[1][1]
Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is required at a minimum when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]

  • Body Protection: A standard laboratory coat.

  • Engineering Controls: All handling and transfers of this chemical waste should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[4]

Part 2: The Core Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. The following protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[5][6][7][8]

Step 1: Waste Segregation

Causality: This is the most critical step in chemical waste management. Halogenated organic compounds cannot be mixed with non-halogenated solvents.[9][10] Improper mixing can lead to dangerous chemical reactions and complicates the final disposal process, which for halogenated waste typically requires high-temperature incineration to prevent the formation of toxic dioxins and furans.[11]

Procedure:

  • Designate a specific waste container solely for "Halogenated Organic Waste."

  • Ensure that this compound, solutions containing it, and any solvents used to rinse glassware contaminated with it are added ONLY to this container.[9]

  • Never mix this waste stream with acids, bases, or oxidizers.

Step 2: Proper Containerization

Causality: The integrity and labeling of the waste container are essential for safety and regulatory compliance. The container must prevent leaks, evaporation, and accidental exposure.[6]

Procedure:

  • Select a container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).[10]

  • The container must be in good condition with a secure, tight-fitting screw cap.[6][9]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

  • On the label, clearly write the full chemical name: "this compound" and any other constituents. Do not use abbreviations.[9]

Step 3: Waste Accumulation & Storage

Causality: Federal and state regulations strictly govern the accumulation of hazardous waste.[6] Open waste containers are a primary source of laboratory safety violations and fugitive emissions.[6]

Procedure:

  • Keep the waste container sealed at all times, except when actively adding waste.[6][7][9]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Do not overfill the container. A maximum fill level of 90% is recommended to allow for vapor expansion and prevent spills.[10]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Disposal of Contaminated Materials & Empty Containers

Causality: Any item that has come into contact with this compound is considered hazardous waste and must be disposed of accordingly.

Procedure:

  • Solids: Used gloves, weighing papers, and contaminated absorbent pads should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.

  • "Empty" Containers: The original reagent bottle is not truly empty and contains chemical residue. It must be managed as hazardous waste or properly decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., methanol, acetone). Each rinse must be collected and added to the halogenated organic liquid waste container.

Step 5: Final Disposal Coordination

Causality: Hazardous waste must be managed from "cradle to grave" under RCRA.[6] This requires transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Procedure:

  • Once the waste container is full (or when the experiment is complete), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Do not, under any circumstances, pour this compound or its solutions down the drain.[1][9] This is illegal and environmentally harmful.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from generation to final hand-off.

G cluster_lab Laboratory Operations cluster_ehs EHS Coordination A 1. Generation (Used Reagent / Solutions) B 2. Segregation (Halogenated Waste Stream) A->B Critical Step D 4. Contaminated Debris (Gloves, Wipes in Solid Waste) A->D C 3. Accumulation (Labeled, Closed Container in SAA) B->C E 5. Schedule Pickup (Contact EHS Office) C->E Container Full D->E F 6. Final Disposal (Licensed TSDF - Incineration) E->F

Caption: Disposal workflow for this compound.

Part 3: Regulatory Framework & Trustworthiness

This protocol is designed to comply with the primary regulations governing laboratory safety in the United States.

  • OSHA 29 CFR 1910.1450 ("The Laboratory Standard"): This standard mandates that all laboratories develop a written Chemical Hygiene Plan (CHP).[4][5][12] This disposal guide should be incorporated into your lab-specific CHP. The CHP must outline procedures for safe procurement, storage, handling, and disposal of all hazardous chemicals.[4][5]

  • EPA 40 CFR Parts 260-273 (RCRA): The EPA's Resource Conservation and Recovery Act provides the comprehensive federal framework for managing hazardous waste.[7][8] The procedures outlined here for waste identification, segregation, containerization, and labeling are designed to meet RCRA requirements for generators of hazardous waste.[13]

By adhering to this scientifically grounded and regulation-aligned protocol, you ensure a self-validating system of safety and compliance, protecting yourself, your colleagues, and the environment.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • This compound, 95%. Chembeez.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. PubMed.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

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Comprehensive Guide to Personal Protective Equipment for Handling 1-Chloro-7-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety and Integrity

Welcome to your essential resource for the safe handling of 1-Chloro-7-methoxyphthalazine (CAS No: 102196-78-1).[1][2] As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended protocols. By understanding the "why," we empower you to make informed, safety-conscious decisions, fostering a culture of excellence and trust in your laboratory.

This compound is a halogenated organic compound with potential applications in pharmaceutical and agrochemical research.[3] Its chemical structure, featuring a chlorinated phthalazine core, necessitates a thorough understanding of its potential hazards to ensure safe handling.[3] Safety data sheets indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended—it is imperative.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough risk assessment is crucial. For this compound, the primary hazards include:

  • Acute Toxicity (Oral): Harmful if ingested.[4]

  • Skin Irritation: Causes skin irritation upon contact.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

Given these hazards, our primary objective is to prevent contact with the skin, eyes, and respiratory tract, and to avoid accidental ingestion.

The Core of Protection: A Multi-Layered PPE Approach

A robust PPE plan relies on a multi-layered approach, combining engineering controls, administrative controls, and, finally, personal protective equipment.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source. When handling this compound, the following are essential:

  • Chemical Fume Hood: All work involving this compound, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood. This minimizes the risk of inhaling dust or vapors.

  • Ventilation: Ensure your laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that minimize exposure. These include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Training: Ensure all personnel are thoroughly trained on the hazards and safe handling procedures for this compound.

  • Restricted Access: Limit access to areas where this chemical is being used or stored.

  • Hygiene Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[4][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, PPE is essential for protecting against residual risks and in the event of a spill or other emergency.

Hand Protection: Choosing the Right Gloves

The choice of gloves is critical. Not all glove materials offer the same level of protection against all chemicals. For handling chlorinated organic compounds, a multi-layered glove approach is recommended.

  • Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and is comfortable to wear.

  • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton™. These materials have demonstrated good resistance to a wide range of chlorinated compounds. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Protocol for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Don the inner nitrile glove first, followed by the outer chemical-resistant glove.

  • Doffing: To prevent cross-contamination, remove the outer glove first by peeling it off from the cuff, turning it inside out. Then, remove the inner glove using the same technique.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[8]

Eye and Face Protection: A Clear View of Safety

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[4][5]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and dust.

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring large volumes of a solution), a face shield should be worn in addition to chemical splash goggles.[9] A face shield alone does not provide adequate eye protection.[9]

Body Protection: Shielding Your Skin

To protect against skin irritation, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.[9]

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: Never wear shorts, skirts, or open-toed shoes in the laboratory.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, working within a certified chemical fume hood will provide adequate respiratory protection. However, in certain situations, such as a large spill or when engineering controls are not available or functioning properly, respiratory protection may be necessary.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Fit Testing: A proper fit is crucial for a respirator to be effective. All users must be fit-tested annually.

  • Cartridge Change Schedule: Implement a cartridge change schedule based on the frequency and duration of use.

PPE Selection Guide: A Task-Based Approach

The following table summarizes the recommended PPE for various tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Double gloves (nitrile inner, butyl rubber/Viton™ outer)Chemical splash goggles and face shieldLab coat and chemical-resistant apronNot required if in a fume hood
Running Reactions Double gloves (nitrile inner, butyl rubber/Viton™ outer)Chemical splash gogglesLab coatNot required if in a fume hood
Work-up and Purification Double gloves (nitrile inner, butyl rubber/Viton™ outer)Chemical splash goggles and face shieldLab coat and chemical-resistant apronNot required if in a fume hood
Handling Waste Double gloves (nitrile inner, butyl rubber/Viton™ outer)Chemical splash gogglesLab coatNot required
Spill Cleanup Double gloves (nitrile inner, butyl rubber/Viton™ outer)Chemical splash goggles and face shieldLab coat and chemical-resistant apronNIOSH-approved respirator with organic vapor cartridge

Diagram: PPE Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection cluster_3 Emergency Preparedness Start Start: Task Involving This compound RiskAssessment Conduct Task-Specific Risk Assessment Start->RiskAssessment FumeHood Is the task performed in a certified fume hood? RiskAssessment->FumeHood SOPs Are SOPs and training in place and followed? FumeHood->SOPs Yes RespiratoryProtection Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge FumeHood->RespiratoryProtection No BasePPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves SOPs->BasePPE SplashRisk Is there a significant splash risk? BasePPE->SplashRisk AdvancedPPE Enhanced PPE: - Double Gloves - Face Shield - Chemical Apron SplashRisk->AdvancedPPE Yes Spill Is there a spill or failure of engineering controls? SplashRisk->Spill No AdvancedPPE->Spill No Spill->RespiratoryProtection Yes Proceed Proceed with Task Spill->Proceed No RespiratoryProtection->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Chemical Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[11][12] This is crucial as the disposal methods and costs differ significantly.[12][13]

  • Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[8][11] The container should be made of a compatible material, such as borosilicate glass or high-density polyethylene.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.[8][11]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[11]

  • Pickup: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]

Contaminated PPE Disposal

All disposable PPE that has come into contact with this compound is considered hazardous waste and must be disposed of accordingly.

  • Gloves, Bench Liners, etc.: Place all contaminated disposable items in a designated hazardous waste bag or container.

  • Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated by a professional service before being laundered. Do not take contaminated lab coats home.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][14] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spill: Evacuate the immediate area.[8] Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[8] Do not use combustible materials like sawdust.[8] Collect the absorbed material into a designated hazardous waste container.[8]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and excellence within your organization. Your commitment to these principles is the cornerstone of responsible scientific advancement.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • PubChem - NIH. (n.d.). 1-Chlorophthalazine.
  • Chembeez. (n.d.). This compound, 95%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Unknown. (n.d.). NO. 7 - Safety Data Sheet.
  • Unknown. (n.d.). 11 - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 1352934-00-9: 1-Chloro-7-(trifluoromethyl)phthalazine.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.